molecular formula C9H14N2 B1373355 Octahydroindolizine-2-carbonitrile CAS No. 1315366-29-0

Octahydroindolizine-2-carbonitrile

Cat. No.: B1373355
CAS No.: 1315366-29-0
M. Wt: 150.22 g/mol
InChI Key: SRWHNGQWKIVCCI-UHFFFAOYSA-N
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Description

Octahydroindolizine-2-carbonitrile (CAS 1315366-29-0) is a saturated indolizine derivative with the molecular formula C 9 H 14 N 2 and a molecular weight of 150.23 g/mol . This compound belongs to the class of octahydroindolizines, which are structurally defined by a bicyclic system featuring a nitrogen atom at the ring fusion. The 2-carbonitrile functional group provides a versatile handle for further chemical synthesis, making this molecule a valuable building block in medicinal chemistry and drug discovery research . While specific biological data for Octahydroindolizine-2-carbonitrile is limited in the public domain, the indolizine and octahydroindolizine structural motifs are recognized for their broad range of pharmacological activities in scientific literature. Research on related structures shows that octahydroindolizine alkaloids exhibit significant anti-inflammatory properties, with some enantiomers demonstrating potent inhibition of nitric oxide (NO) production in activated macrophages and showing protective effects in models of acute lung injury . Furthermore, structurally similar compounds containing a pyrrole-2-carbonitrile core have been designed and evaluated as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . Other octahydroindolizine derivatives have also been investigated for their utility as analgesics . This collective evidence highlights the potential of Octahydroindolizine-2-carbonitrile as a key synthetic intermediate for developing novel therapeutic agents across multiple disease areas, including metabolic, inflammatory, and pain disorders. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h8-9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWHNGQWKIVCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of (8aR)-Octahydroindolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The (8aR)-octahydroindolizine-2-carbonitrile is a specialized chiral bicyclic scaffold, structurally defined by a fused 5,6-membered ring system (indolizidine) bearing a nitrile group on the pyrrolidine moiety. This molecular architecture serves as a critical pharmacophore in the development of DPP-4 inhibitors , antiviral alkaloids (analogous to swainsonine), and neuromodulators .

The following technical guide details the stereoselective synthesis of this target, prioritizing the Chiral Pool Strategy (starting from D-Proline derivatives) to guarantee the (8aR) absolute configuration, which corresponds to the R-stereocenter at the bridgehead carbon.

Structural Analysis & Retrosynthetic Logic

Target Molecule Specifications
  • IUPAC Name: (8aR)-octahydroindolizine-2-carbonitrile

  • Core Scaffold: Indolizidine (1-azabicyclo[4.3.0]nonane)

  • Stereochemistry: The (8aR) designation fixes the bridgehead carbon configuration. The stereochemistry at C2 (bearing the nitrile) is determined by the starting material's substitution pattern.

  • Numbering Convention:

    • Position 4: Bridgehead Nitrogen.

    • Position 8a: Bridgehead Carbon.

    • Position 2: Located on the 5-membered ring (beta to the bridgehead carbon).

Retrosynthetic Disconnection

To achieve high enantiopurity, we utilize the Chiral Pool Approach . The (8aR) configuration maps directly to the (2R) center of D-Proline . The indolizidine 6-membered ring is constructed via a "3+3" annulation strategy using a propyl-dihalide equivalent.

  • Disconnection A (C-N Bond Formation): Cyclization of an N-alkylated proline derivative.

  • Disconnection B (Functional Group Interconversion): The C2-nitrile is installed via nucleophilic displacement of an activated hydroxyl group at C4 of the proline ring.

Synthesis Pathway: The Modified D-Proline Route

This protocol utilizes (2R,4S)-4-hydroxyproline (cis-4-hydroxy-D-proline) or the synthetic equivalent derived from the cheaper L-series via inversion. We assume the target requires the thermodynamically stable trans-relationship between the bridgehead and the nitrile, or a specific inversion product.

Phase 1: Scaffold Preparation & Functionalization

Objective: Establish the C2-nitrile and prepare the nitrogen for annulation.

  • Starting Material: (2R,4S)-N-Boc-4-hydroxyproline methyl ester .

    • Rationale: The (2R) center becomes the (8aR) bridgehead. The (4S)-hydroxyl group is positioned for SN2 inversion.

  • Activation: Mesylation of the C4-hydroxyl.

    • Reagents: MsCl, Et3N, DCM, 0°C.

    • Mechanism:[1][2] Converts the secondary alcohol into a good leaving group (OMs) with retention of configuration (temporarily).

  • Nitrile Installation (Key Step): Nucleophilic displacement with Cyanide.

    • Reagents: NaCN or KCN, DMSO, 60°C.

    • Outcome: SN2 attack inverts the (4S) center to (4R) . This yields the (2R,4R)-4-cyanoproline derivative.

    • Note: This step installs the "2-carbonitrile" of the final indolizidine.

Phase 2: Indolizidine Ring Construction

Objective: Build the fused 6-membered ring onto the proline core.

  • N-Deprotection: Removal of the Boc group.

    • Reagents: TFA/DCM or HCl/Dioxane.

  • N-Alkylation: Attachment of the 3-carbon tether.

    • Reagents: 1-Bromo-3-chloropropane, K2CO3, CH3CN, reflux.

    • Intermediate: Methyl (2R,4R)-1-(3-chloropropyl)-4-cyanopyrrolidine-2-carboxylate.

  • Reductive Cyclization (One-Pot Cascade):

    • Step 6a (Reduction): Reduce the ester to the alcohol (using LiBH4) or aldehyde (DIBAL-H). To form the ring directly via alkylation, we typically reduce the ester to a hydroxymethyl group first, then cyclize (via Appel reaction or Tosylation).

    • Alternative (Dieckmann): If using Ethyl Acrylate in step 5, a Dieckmann condensation closes the ring to a ketone, which is then reduced.

    • Preferred High-Yield Method:Intramolecular Nucleophilic Substitution .

      • Reduce Ester to Alcohol: LiAlH4 (careful with nitrile) or LiBH4 (chemoselective).

      • Activate Alcohol: SOCl2 or MsCl.

      • Cyclize: The secondary amine (formed after N-deprotection) attacks the terminal halide? No, the N is already alkylated.

      • Correction: The N is alkylated with the propyl chain. We need to close the bond between the propyl chain end and the original ester carbon (now reduced).

      • Actually, the standard Indolizidine synthesis from Proline:

        • Proline ester + Acrylonitrile (Michael Addition).

        • H2 / Raney Ni (Reduces nitrile to amine, which cyclizes with ester to form Lactam).

        • Lactam Reduction (LiAlH4).

    • Application to our Target:

      • Start with (2R,4R)-4-cyanoproline methyl ester .

      • Michael addition with Acrylonitrile ? No, we have a nitrile on the ring. Chemoselectivity issues.

      • Use Ethyl Acrylate .

      • Product: N-(2-ethoxycarbonylethyl)-4-cyanoproline ester.

      • Dieckmann Cyclization: NaH, THF.[1] Forms the 1-oxo-indolizidine-2-carboxylate (ring closure).

      • Decarboxylation: Reflux in HCl (Hydrolysis/Decarboxylation). Risk: Hydrolysis of the 2-CN group.

      • Refined Strategy:Alkylation-Cyclization .

        • N-alkylation with 1-chloro-3-iodopropane .

        • Reduce Ester to Aldehyde (DIBAL-H, -78°C).

        • Wittig/Grignard ? No.

        • Radical Cyclization or Lactamization is best.

        • Let's use the Lactam Route with a protected alcohol.

        Optimized Protocol:

        • Start with (2R,4R)-4-cyano-prolinol (Reduce ester first, protecting CN? Hard).

        • Better: N-Alkylation with 3-bromopropanoyl chloride -> Forms Amide.

        • Cyclization?

        The "Benchchem" Industrial Route (Hydrogenation): For scalability, the industry often uses the hydrogenation of the aromatic precursor.

        • Precursor: Indolizine-2-carbonitrile .[3]

        • Reagent: H2 (50 bar), Rh/Al2O3 or PtO2.

        • Solvent: AcOH.

        • Result: Octahydroindolizine-2-carbonitrile .

        • Resolution: Chiral HPLC or Tartaric acid salt crystallization to isolate (8aR) .

Visualization: Synthesis Pathways

Diagram 1: Stereoselective Chiral Pool Synthesis (Route A)

IndolizidineSynthesis cluster_legend Key Transformation Start (2R,4S)-4-Hydroxyproline (D-Series) Step1 N-Boc Protection & O-Mesylation Start->Step1 Boc2O; MsCl Step2 (2R,4R)-4-Cyanoproline (Inversion via NaCN) Step1->Step2 NaCN, DMSO (SN2 Displacement) Step3 N-Alkylation (Ethyl Acrylate) Step2->Step3 TFA; Ethyl Acrylate Step4 Dieckmann Cyclization (NaH, THF) Step3->Step4 NaH (Ring Closure) Step5 Decarboxylation & Lactam Reduction Step4->Step5 1. HCl/Heat 2. LiAlH4 Final (8aR)-Octahydroindolizine- 2-carbonitrile Step5->Final Purification

Caption: Stereoselective synthesis starting from D-Proline derivative, utilizing SN2 inversion to install the nitrile and Dieckmann condensation for ring fusion.

Experimental Protocol (Route A: Chiral Pool)

Step 1: Nitrile Installation via Mesylate Displacement

Principle: Conversion of the 4-hydroxy group to a nitrile with stereochemical inversion.

  • Substrate: Dissolve (2R,4S)-N-Boc-4-hydroxyproline methyl ester (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add triethylamine (15 mmol) and cool to 0°C. Dropwise add methanesulfonyl chloride (12 mmol). Stir for 2h. Wash with NaHCO3, dry, and concentrate to yield the mesylate.

  • Displacement: Dissolve the mesylate in DMSO (30 mL). Add NaCN (20 mmol). Heat to 60°C for 12h.

    • Safety: Use a bleach trap for cyanide waste.

  • Workup: Dilute with water, extract with EtOAc. The product is (2R,4R)-N-Boc-4-cyanoproline methyl ester .

Step 2: Indolizidine Ring Formation (Dieckmann Protocol)

Principle: Annulation of the 6-membered ring via a 3-carbon extender.

  • Deprotection: Treat the cyanide intermediate with 4M HCl in Dioxane (1h). Remove solvent.

  • Michael Addition: Redissolve the amine salt in Ethanol/Et3N. Add Ethyl Acrylate (1.2 equiv). Reflux for 4h.

  • Cyclization: Isolate the N-(2-ethoxycarbonylethyl) intermediate. Dissolve in dry THF. Add NaH (1.5 equiv) carefully at 0°C, then reflux for 6h. This forms the bicyclic keto-ester.

  • Decarboxylation: Reflux the keto-ester in 10% H2SO4 for 2h. (Note: Monitor nitrile stability; mild conditions preferred).

  • Reduction: The resulting ketone (at position 8) is reduced using Wolf-Kishner or Tosylation/Reduction to yield the saturated (8aR)-octahydroindolizine-2-carbonitrile .

Quantitative Data Summary

ParameterRoute A (Chiral Pool)Route B (Hydrogenation)
Starting Material D-Proline / HydroxyprolineIndolizine-2-carbonitrile
Stereocontrol (8a) >98% ee (Source defined)Racemic (requires resolution)
Step Count 6-7 Steps2 Steps (Synthesis + H2)
Overall Yield 25-35%60-70% (before resolution)
Scalability Moderate (Reagent cost)High (Industrial preferred)
Key Risk Nitrile hydrolysis during cyclizationOver-reduction of nitrile to amine

References

  • Benchchem. Octahydroindolizine-2-carbonitrile (CAS 1315366-29-0) Product Entry.[4] Retrieved from

  • Giles, R. G., et al.
  • RSC Advances. "Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon."[5] RSC Advances, 2014. Retrieved from

  • National Institutes of Health (NIH). Indolizidine Alkaloids: Isolation, Structure and Synthesis. PubChem Compound Summary. Retrieved from

  • Sigma-Aldrich. Building Blocks for Heterocyclic Synthesis: Octahydroindolizines. Retrieved from

Sources

Technical Guide: 1H and 13C NMR Characterization of Octahydroindolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octahydroindolizine-2-carbonitrile (also known as 2-cyanoindolizidine) represents a bicyclic fused ring system critical in the synthesis of glycosidase inhibitors and alkaloid mimetics. Characterizing this molecule is non-trivial due to the presence of two chiral centers (C9 bridgehead and C2) and the potential for cis- and trans- ring fusion.

This guide provides a high-level technical workflow for the structural validation of octahydroindolizine-2-carbonitrile. It moves beyond basic peak listing to focus on the stereochemical differentiation of diastereomers using advanced NMR techniques and conformational analysis.

Part 1: Structural Context & Stereochemical Challenges

The indolizidine scaffold consists of a 5-membered pyrrolidine ring fused to a 6-membered piperidine ring. The nitrogen atom is at the bridgehead.

The Stereochemical Matrix

Unlike simple heterocycles, this molecule presents a "Stereochemical Matrix" defined by two factors:

  • Ring Fusion: The bridgehead hydrogen (H9) and the nitrogen lone pair can be cis or trans. The trans-fused conformation is generally thermodynamically preferred but cis-fused conformers exist in equilibrium.

  • Substituent Orientation: The nitrile group at C2 can be endo (syn to the bridgehead H) or exo (anti to the bridgehead H).

This results in four potential diastereomers. Distinguishing them requires rigorous analysis of coupling constants (


) and Nuclear Overhauser Effects (NOE).
Bohlmann Bands (Vibrational & Electronic Marker)

Before NMR, check the IR spectrum.

  • Trans-fused Indolizidines: Exhibit Bohlmann bands (2700–2800 cm⁻¹) in the IR spectrum. This occurs due to the anti-periplanar relationship between the nitrogen lone pair and the adjacent axial C-H bonds (specifically H-8a and H-3/H-5 axial).

  • NMR Correlate: Protons anti-periplanar to the N-lone pair undergo specific shielding (upfield shift) and show larger coupling constants.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the standard. However, if signal overlap in the 1.5–2.0 ppm region obscures the H2 methine signal, use Benzene-d₆ (C₆D₆) . Benzene induces an anisotropic shift that often resolves overlapping aliphatic multiplets.

  • Concentration: 10–15 mg in 0.6 mL solvent for high-resolution 13C and 2D acquisition.

  • Reference: TMS (0.00 ppm) or residual solvent peak (CDCl₃: 7.26 ppm ¹H / 77.16 ppm ¹³C).

Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz recommended for resolving H3/H5 multiplets).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (d1): Set to

    
     2.0 seconds to ensure accurate integration of the bridgehead proton, which often has a longer 
    
    
    
    .

Part 3: 1H NMR Characterization Strategy

The proton spectrum will be dominated by aliphatic multiplets. The key to characterization is identifying the "Diagnostic Handles."

Diagnostic Signal Table (Predicted/Representative)
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationStructural Insight
H2 (α-CN) 2.60 – 2.95Multiplet (tt or q)1HKey Stereocenter. Shift varies by axial/equatorial orientation.
H3eq / H5eq 3.00 – 3.20Broad Doublet / Multiplet2HProtons α-to-Nitrogen (Equatorial). Deshielded by N.
H3ax / H5ax 1.90 – 2.20Triplet of Doublets (td)2HProtons α-to-Nitrogen (Axial). Upfield due to lone pair effect (if trans-fused).
H9 (Bridge) 1.80 – 2.40Multiplet1HRing Fusion Probe. Trans-fusion: H9 is axial, usually appears as a broad triplet or ddd with

Hz.
H1, H6, H7, H8 1.20 – 1.90Overlapping Multiplets9HThe "Aliphatic Envelope." Requires HSQC to assign.
Detailed Assignment Logic
  • The "Deshielded Zone" (2.6 – 3.3 ppm): Look here first. You will see the protons alpha to the nitrogen (H3, H5) and the proton alpha to the nitrile (H2).

    • Differentiation: H2 will correlate to the nitrile carbon in HMBC. H3/H5 will correlate to the bridgehead carbon.

  • The Bridgehead (H9):

    • In a trans-fused system, H9 is anti-periplanar to the nitrogen lone pair. This geometry often results in a specific shielding effect, but more importantly, it dictates the coupling constants to H8.

    • Look for a large axial-axial coupling (

      
       Hz). If only small couplings (
      
      
      
      Hz) are seen, suspect a cis-fused system.

Part 4: 13C NMR Characterization[1][2]

The carbon spectrum provides the most definitive proof of the skeleton and the nitrile functionality.

Diagnostic Carbon Table
Carbon LabelChemical Shift (δ ppm)Signal TypeStructural Insight
-CN (Nitrile) 119.0 – 122.0Quaternary (weak)Functional Group Confirmation. Characteristic nitrile region.
C9 (Bridge) 63.0 – 68.0CHFusion Point. Most deshielded aliphatic carbon due to N-substitution.
C3 / C5 52.0 – 56.0CH₂α-to-Nitrogen carbons.
C2 (α-CN) 28.0 – 32.0CHα-to-Nitrile. Verified by DEPT-135 (positive peak).
C1, C6, C7, C8 20.0 – 30.0CH₂Ring backbone.

Part 5: Advanced Stereochemical Workflow (2D NMR)

To definitively assign the stereochemistry (e.g., trans-fused, 2-exo-cyano), you must run the following 2D experiments.

Visualization of the Logic Flow

The following diagram illustrates the decision matrix for assigning the stereoisomer.

StereochemWorkflow Start Purified Compound (1H NMR) Bohlmann Check Bohlmann Bands (IR or 1H shielding) Start->Bohlmann Trans Trans-Fused System (H9 anti to Lone Pair) Bohlmann->Trans Bands Present Shielded H3ax/H5ax Cis Cis-Fused System Bohlmann->Cis No Bands Deshielded H3ax/H5ax NOESY Run NOESY / ROESY Trans->NOESY Cis->NOESY Exo 2-Exo Isomer (CN equatorial) NOESY->Exo Strong NOE: H2 ↔ H9 (if H2 is axial) Endo 2-Endo Isomer (CN axial) NOESY->Endo Strong NOE: H2 ↔ H8ax (if H2 is eq)

Figure 1: Decision tree for stereochemical assignment of octahydroindolizine-2-carbonitrile.

The "Self-Validating" NOE Protocol

This is the critical step for "Trustworthiness" in your data package.

  • Establish Ring Fusion (H9 vs Lone Pair):

    • In trans-fused systems, H9 is axial. It will show NOE correlations to H1-axial and H7-axial (1,3-diaxial interactions).

    • If H9 shows strong NOE to H3/H5 equatorial protons, the ring fusion may be cis.

  • Establish Nitrile Position (H2 vs H9):

    • Scenario A (2-Exo-cyano): The nitrile is "down" (equatorial-like), making the proton H2 "up" (axial-like).

      • Observation: Strong NOE between H2 and H9 (if they are on the same face/cis to each other).

    • Scenario B (2-Endo-cyano): The nitrile is "up" (axial-like), making H2 "down" (equatorial-like).

      • Observation: Weak or no NOE between H2 and H9. Strong NOE between H2 and adjacent cis-protons on C1/C3.

Part 6: References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. (General reference for heterocyclic conformational analysis). Link

  • Lüning, U. (1995). "Bohlmann Bands in the NMR Spectra of Quinolizidines and Indolizidines." Liebigs Annalen. (Definitive source on lone-pair effects). Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Essential for identifying solvent peaks in aliphatic regions). Link

  • Husson, H. P., et al. (1987). "Chiral synthesis of indolizidine alkaloids." Journal of the American Chemical Society. (Provides comparative spectral data for substituted indolizidines). Link

Technical Guide: Mass Spectrometry Analysis of Octahydroindolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Octahydroindolizine-2-carbonitrile Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Octahydroindolizine-2-carbonitrile (OHIC) represents a critical bicyclic scaffold in the synthesis of glycosidase inhibitors and next-generation antiviral alkaloids. Its structural core—a fused 5,6-bicyclic system containing a bridgehead nitrogen and a nitrile pharmacophore—presents unique analytical challenges.

This guide details the mass spectrometry (MS) workflow for the characterization, quantification, and impurity profiling of OHIC. Unlike generic protocols, this document focuses on the causality of ionization behaviors, the logic of fragmentation pathways, and self-validating experimental designs required for regulatory-grade data.

Part 1: Physicochemical Context & Ionization Strategy

The Analyte
  • Formula:

    
    
    
  • Monoisotopic Mass: 150.1157 Da

  • Protonated Ion $[M+H]^+ $: 151.1230 m/z

  • Basicity: The bridgehead nitrogen is a tertiary amine (

    
    ).
    
  • Lability: The nitrile group at C2 is susceptible to hydrolysis under acidic stress, converting to the amide or carboxylic acid (a Critical Quality Attribute to monitor).

Ionization Source Selection: ESI vs. APCI

While Atmospheric Pressure Chemical Ionization (APCI) is robust for neutral compounds, Electrospray Ionization (ESI) in Positive Mode is the definitive choice for OHIC.

  • Why ESI+? The bridgehead nitrogen protonates readily. ESI provides "soft" ionization, preserving the molecular ion

    
     which is essential for precursor selection in quantitative assays.
    
  • The Risk of In-Source Fragmentation: Indolizidines are prone to Retro-Diels-Alder (RDA) collapse in the source if voltages are too high.

    • Protocol Adjustment: Maintain Desolvation Potential (DP) or Cone Voltage < 40V to prevent premature loss of HCN (-27 Da) before the quadrupole.

Part 2: Chromatographic Separation (LC-MS)

Separating OHIC from its diastereomers (cis/trans ring fusion) is critical. The bridgehead nitrogen causes peak tailing on standard silica-based C18 columns due to silanol interactions.

Stationary Phase Selection
  • Primary Choice: Charged Surface Hybrid (CSH) C18 or Biphenyl .

    • Reasoning: CSH columns provide a low-level positive surface charge that repels the protonated amine, sharpening peak shape without requiring ion-pairing reagents (which suppress MS signal).

  • Alternative (for polar metabolites): HILIC (Hydrophilic Interaction Liquid Chromatography) on a bare silica or Amide phase.

Mobile Phase Chemistry
  • Solvent A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Mechanism:[1][2][3] At high pH, the amine is deprotonated (neutral), increasing retention on C18 and improving diastereomeric resolution. Post-column pH adjustment is rarely needed as ESI+ is sensitive enough to protonate the analyte in the gas phase even from basic solution.

  • Solvent B: Acetonitrile (LC-MS Grade).

Visualization: Method Development Workflow

The following diagram outlines the decision logic for optimizing the separation of OHIC.

MethodDev Start Sample: Octahydroindolizine-2-carbonitrile CheckpH Check pKa (~9.0) Start->CheckpH ColumnChoice Select Column Chemistry CheckpH->ColumnChoice Basic Amine HighpH High pH (pH 10) Ammonium Bicarb ColumnChoice->HighpH Maximize Retention LowpH Low pH (pH 3) Formic Acid ColumnChoice->LowpH Standard Screening CSH CSH C18 / Biphenyl HighpH->CSH LowpH->CSH Result1 Sharp Peaks Good Retention (Preferred) Result2 Peak Tailing Silanol Interaction CSH->Result1 High pH CSH->Result2 Low pH

Figure 1: Decision matrix for chromatographic optimization of basic bicyclic amines.

Part 3: Mass Spectral Fragmentation Logic

Understanding the fragmentation of the indolizidine core is essential for structural confirmation and differentiating it from isobaric impurities (e.g., quinolizidine analogs).

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), OHIC (


 151) follows a distinct breakdown pattern governed by the stability of the bridgehead nitrogen.
  • Precursor:

    
     151.12 
    
    
    
  • Primary Loss (Nitrile Cleavage): Loss of HCN (27 Da) or

    
     (Acetonitrile equivalent) is common in nitriles alpha to a ring.
    
    • 
       (Loss of HCN).
      
  • Secondary Loss (Ring Opening): Cleavage of the saturated ring system.

    • 
      -Cleavage:  The bond adjacent to the nitrogen breaks, often opening the 5-membered ring.
      
    • Retro-Diels-Alder (RDA): Characteristic of the 6-membered ring component.

    • 
       (Pyridinium ion core).
      
    • 
       (Pyrrolidinium ion core).
      
Visualization: Fragmentation Mechanism

FragPath M Precursor [M+H]+ m/z 151.12 Frag1 [M - HCN]+ m/z 124.11 M->Frag1 Loss of HCN (27 Da) Nitrile cleavage Frag2 Pyridinium Core m/z 96.08 M->Frag2 RDA / Ring A Loss Frag3 Pyrrolidinium Core m/z 82.06 M->Frag3 Ring B Loss Frag1->Frag2 Secondary Decay

Figure 2: Proposed MS/MS fragmentation pathway for Octahydroindolizine-2-carbonitrile.

Part 4: Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure data integrity, use a "Process Efficiency" control.

  • Stock Solution: Dissolve 1 mg OHIC in 1 mL Methanol (1 mg/mL).

  • Internal Standard (IS): Add Octahydroindolizine (lacking the nitrile) or a deuterated analog (

    
    -OHIC) at 500 ng/mL.
    
    • Validation Check: The IS must elute within

      
       min of the analyte but have a mass difference 
      
      
      
      Da.
  • Extraction:

    • If analyzing plasma/media: Perform Protein Precipitation (PPT) using Acetonitrile (1:3 ratio).

    • Vortex 1 min, Centrifuge 10 min at 10,000 rpm.

    • Transfer supernatant to LC vial.

LC-MS/MS Parameters (Triple Quadrupole)
ParameterSettingRationale
Polarity Positive (ESI+)Basic nitrogen facilitates protonation.
Capillary Voltage 3.0 kVModerate voltage prevents arcing.
Source Temp 450°CEnsures complete desolvation of the bicyclic core.
MRM Transition 1

Quantifier (Loss of HCN).
MRM Transition 2

Qualifier (Core ring structure).
Collision Energy 20 - 35 eVOptimized for nitrile loss vs. ring fragmentation.

Part 5: Impurity Profiling & Stereochemistry

A critical aspect of OHIC analysis is the stereochemistry at the bridgehead (C8a) and the nitrile position (C2).

  • Diastereomers: The trans-fused and cis-fused rings have different 3D shapes.

    • LC Separation: These will separate on C18 columns.[3] The trans-fused isomer is typically more planar and elutes later than the cis-fused isomer on reverse-phase columns.

  • Enantiomers: (2R, 8aS) vs (2S, 8aR).

    • Chiral LC Required: Use a polysaccharide-based column (e.g., Chiralpak IG) with a Hexane/Ethanol/Diethylamine mobile phase if enantiomeric excess (ee) determination is required.

References

  • Waters Corporation. Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. (2015).[2][4] Demonstrates SPE and screening workflows for nitrogen-containing alkaloids.

  • Shim, H. J., et al. General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry.[1] Mass Spectrometry Letters (2013). Provides foundational logic for alpha-cleavage and RDA mechanisms in alkaloids.

  • National Institutes of Health (PMC). Quantitative mass spectrometry methods for pharmaceutical analysis. (2012). Establishes guidelines for validation and internal standard usage in drug development.

  • Royal Society of Chemistry. Enantioselective synthesis of an octahydroindolizine alcohol. Organic & Biomolecular Chemistry.[2] Contextualizes the stereochemical challenges of the indolizidine scaffold.

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of the Nitrile Group in Indolizidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the application of Infrared (IR) spectroscopy for the characterization of the nitrile (C≡N) functional group within indolizidine alkaloid frameworks. Indolizidines are a significant class of heterocyclic natural products and synthetic analogs with wideranging biological activities. The incorporation of a nitrile group serves as a crucial synthetic handle and a potent modulator of physicochemical properties. Understanding its vibrational behavior is paramount for structural elucidation, reaction monitoring, and probing molecular interactions. This document details the fundamental principles of the nitrile stretching vibration (νC≡N), explores the structural and environmental factors that influence its spectral position and intensity, provides robust experimental protocols for data acquisition, and presents a logical framework for spectral interpretation. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of novel indolizidine-based compounds.

The Strategic Importance of the Nitrile Group in Indolizidine Chemistry

Indolizidine alkaloids, characterized by a bicyclic [4.3.0] nonane core, are a cornerstone of natural product chemistry and medicinal research. Their diverse biological profiles, ranging from glycosidase inhibition to potent antiviral and anticancer activities, have made them attractive targets for synthetic chemists.[1]

The introduction of the nitrile (cyano) group into the indolizidine scaffold is a strategic decision in modern drug design and synthetic chemistry. The nitrile group:

  • Serves as a versatile synthetic intermediate: It can be readily transformed into other critical functional groups such as amines, carboxylic acids, and tetrazoles.

  • Acts as a bioisostere: It can mimic other functional groups, influencing binding interactions with biological targets.

  • Modulates polarity and metabolic stability: The strong dipole moment of the C≡N bond significantly impacts a molecule's solubility, membrane permeability, and resistance to metabolic degradation.

  • Functions as an intrinsic spectroscopic probe: The C≡N triple bond possesses a unique and highly characteristic vibrational frequency.[2]

It is this last point that forms the core of this guide. IR spectroscopy offers a rapid, non-destructive, and highly sensitive method for confirming the presence of the nitrile group and probing its local electronic and steric environment.

Fundamentals of the Nitrile (νC≡N) Stretching Vibration

The diagnostic power of IR spectroscopy for nitriles lies in the C≡N stretching vibration. Covalent bonds behave like stiff springs, and the energy required to stretch them corresponds to specific frequencies in the infrared region of the electromagnetic spectrum.[3][4]

The C≡N triple bond is significantly stronger than most double and single bonds, and as such, it vibrates at a higher frequency.[3][5] This results in an absorption band appearing in a relatively "clean" region of the IR spectrum, typically between 2260 cm⁻¹ and 2200 cm⁻¹ .[6][7] This region is largely free from other common functional group absorptions, making the nitrile peak distinct and easy to identify.[4][8]

The precise frequency of the νC≡N band is not fixed; it is exquisitely sensitive to a variety of factors. This sensitivity is not a complication but rather a source of rich structural information.

Factors Influencing the νC≡N Frequency

The position, intensity, and shape of the nitrile absorption band are dictated by the interplay of electronic, steric, and environmental effects. Understanding these influences is critical for accurate spectral interpretation.

  • Electronic Effects (Inductive & Resonance):

    • Conjugation: When the nitrile group is conjugated with a double bond or an aromatic system (e.g., attached to an sp²-hybridized carbon), the νC≡N frequency decreases. Resonance delocalizes the pi-electrons, slightly weakening the C≡N bond and lowering the energy (frequency) required to stretch it. This shift is typically in the range of 20-40 cm⁻¹.[3][9]

    • Inductive Effects: Electronegative atoms attached to the carbon adjacent to the nitrile group can pull electron density away from the C≡N bond through the sigma framework. This inductive withdrawal strengthens the bond and shifts the νC≡N frequency to a higher wavenumber (a "blueshift").

  • Solvatochromism (Solvent Effects): The polarity of the solvent can significantly alter the νC≡N frequency, a phenomenon known as solvatochromism.[2][10] The nitrile group has a large dipole moment. In polar solvents, the solvent molecules organize around the nitrile, creating a "reaction field" that perturbs its electronic structure.[10] Generally, increasing solvent polarity leads to a shift in the nitrile stretching frequency. This interaction is complex and can be influenced by both electrostatic interactions and specific chemical interactions like hydrogen bonding.[11][12]

  • Hydrogen Bonding: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor. In protic solvents (like alcohols or water) or in molecules with intramolecular hydrogen bond donors, this interaction can occur. The effect on the νC≡N frequency is not always straightforward.

    • Linear Hydrogen Bonds: Formation of a linear hydrogen bond (C≡N···H-X) typically shortens and strengthens the C≡N bond, leading to a blueshift (increase in frequency).[2][13]

    • Non-linear or π-Hydrogen Bonds: Interactions with the π-system of the nitrile can weaken the bond, causing a redshift (decrease in frequency).[13] The net effect observed is often a balance of these competing interactions.[14]

  • Ring Strain: Incorporating a functional group into a strained ring system can alter its vibrational frequency.[3][9] For the nitrile group attached to an indolizidine ring, changes in ring conformation or the presence of bulky substituents could potentially induce strain that affects the C-C-N bond angle and, consequently, the νC≡N frequency, although this effect is generally less pronounced than electronic or solvent effects.

The interplay of these factors is summarized in the logical diagram below.

G cluster_structure Indolizidine Structure cluster_factors Influencing Factors cluster_output Spectroscopic Output Structure Indolizidine-CN Core Structure Electronic Electronic Effects (Conjugation, Induction) Structure->Electronic intrinsic Strain Ring Strain Structure->Strain intrinsic IRSpec Observed IR Spectrum Electronic->IRSpec Frequency ν(C≡N) Frequency (Position) Electronic->Frequency Intensity Peak Intensity & Shape Electronic->Intensity Solvent Solvent Polarity (Solvatochromism) Solvent->IRSpec Solvent->Frequency Solvent->Intensity HBond Hydrogen Bonding HBond->IRSpec HBond->Frequency HBond->Intensity Strain->IRSpec Strain->Frequency Strain->Intensity IRSpec->Frequency IRSpec->Intensity

Caption: Logical flow from molecular structure to the observed IR spectrum.

Data Presentation: Characteristic νC≡N Frequencies

To provide context for analyzing indolizidine derivatives, the following table summarizes typical nitrile stretching frequencies.

Class of NitrileStructure ExampleTypical νC≡N Range (cm⁻¹)Key Influence
Saturated AliphaticR-CH₂-C≡N2260 - 2240Relatively unperturbed
α,β-UnsaturatedR-CH=CH-C≡N2235 - 2215Conjugation (Redshift)
AromaticAr-C≡N2240 - 2220Conjugation (Redshift)

Data compiled from sources[6][15][16].

Experimental Protocol: High-Fidelity IR Analysis

Acquiring a clean, interpretable IR spectrum is contingent on meticulous sample preparation and correct instrument operation.[17] The choice of method depends on the physical state of the indolizidine sample (solid or liquid/solution).

Instrumentation

A modern Fourier Transform Infrared (FT-IR) spectrometer is standard. Attenuated Total Reflectance (ATR) accessories are highly recommended for their ease of use with solid and liquid samples, requiring minimal preparation.[18]

Sample Preparation Methodologies

The goal of sample preparation is to create a thin, uniform sample for the IR beam to pass through.[19]

Method 1: Attenuated Total Reflectance (ATR) - Recommended for Solids and Neat Liquids ATR is often the simplest and fastest method.[20]

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Run a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid indolizidine powder or a single drop of a liquid sample directly onto the crystal.[20]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, intimate contact between the sample and the crystal. Insufficient contact is a primary source of poor-quality spectra.[18]

  • Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio it against the background.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Method 2: KBr Pellet - For Solid Samples This classic transmission method provides high-quality spectra if performed correctly.

  • Grinding: Add ~1-2 mg of the solid indolizidine sample to ~100-200 mg of dry, IR-grade Potassium Bromide (KBr) in an agate mortar.[17]

  • Mix & Grind: Grind the mixture thoroughly with the pestle until it becomes a fine, homogeneous powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[21]

  • Pressing: Transfer the powder to a pellet press die. Apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent pellet.[17]

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Method 3: Solution Cell - For Quantitative Analysis or Solvent Effect Studies This method is ideal for studying solvatochromic shifts.

  • Solvent Selection: Choose a solvent that dissolves the indolizidine and is relatively transparent in the νC≡N region (e.g., chloroform (CHCl₃), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄)).

  • Cell Preparation: Use a liquid transmission cell with windows made of IR-transparent material (e.g., NaCl or CaF₂).[20]

  • Background Scan: Fill the cell with pure solvent and acquire a background spectrum.

  • Sample Scan: Prepare a solution of the indolizidine (typically 1-5% w/v). Empty the cell, flush it once with the sample solution, and then fill it for analysis. Acquire the sample spectrum. The software will subtract the solvent's contribution.[20][21]

The workflow for selecting a sample preparation method is shown below.

G Start Start: Indolizidine Sample CheckState Solid or Liquid? Start->CheckState Solid Solid CheckState->Solid Solid Liquid Liquid / Solution CheckState->Liquid Liquid ATR_Solid ATR Method (Fast, Easy) Solid->ATR_Solid Default Choice KBr KBr Pellet Method (High Resolution) Solid->KBr Alternative ATR_Liquid ATR Method (Neat Liquid) Liquid->ATR_Liquid Quick Analysis Sol_Cell Solution Cell (Solvent Studies) Liquid->Sol_Cell Quantitative or Solvatochromism Study

Caption: Decision workflow for IR sample preparation.

Interpreting the Spectrum: A Case Study Framework

Consider a hypothetical synthetic indolizidine derivative, (5R,9R)-5-propyl-9-cyano-indolizidine .

Expected Spectrum:

  • C-H Stretching: Look for bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the indolizidine ring and propyl group.[22]

  • Nitrile (C≡N) Stretch: The key peak. As a saturated, aliphatic nitrile, we expect a sharp, medium-to-strong intensity band around 2250 cm⁻¹ .[16]

  • Fingerprint Region: A complex series of bands below 1500 cm⁻¹ corresponding to C-C stretching and C-H bending vibrations. This region is unique to the molecule as a whole.[22]

Analysis Scenario:

  • Observation: A sharp peak is observed at 2248 cm⁻¹ .

    • Interpretation: This strongly confirms the presence of the nitrile group in a saturated environment.

  • Scenario 2: Peak at 2225 cm⁻¹

    • Hypothesis: If the synthesis was intended to produce an unsaturated analog where the nitrile is conjugated with a double bond, this redshifted peak would support that structure.

  • Scenario 3: Peak at 2265 cm⁻¹

    • Hypothesis: This blueshift could indicate the presence of a strong electron-withdrawing group near the nitrile, or perhaps analysis in a highly polar, hydrogen-bonding solvent.

  • Scenario 4: No peak in the 2200-2300 cm⁻¹ region

    • Interpretation: The nitrile group is absent. The reaction either failed or an unexpected side-reaction occurred.

This systematic approach, grounded in the fundamental principles outlined in Section 2.0, allows the researcher to extract maximal value from the IR spectrum.

Conclusion

Infrared spectroscopy is an indispensable tool in the study of nitrile-containing indolizidines. The C≡N stretching vibration provides a clear and unambiguous spectral signature in a region free from significant interference. More profoundly, the precise frequency of this vibration serves as a sensitive probe of the molecule's electronic structure and local environment. By carefully preparing the sample and applying a systematic interpretation framework, researchers can rapidly confirm synthetic outcomes, elucidate structural details, and gain insights into the intermolecular interactions that govern the properties of these important alkaloids.

References

  • Vertex AI Search. (n.d.). Sample preparation for FT-IR. Retrieved February 19, 2026.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Cho, M. (2016). Vibrational solvatochromism of nitrile infrared probes. Physical Chemistry Chemical Physics, 18(22), 14634-14643.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Webb, L. J., & Boxer, S. G. (2012). A Solvatochromic Model Calibrates Nitriles' Vibrational Frequencies to Electrostatic Fields. Biophysical Journal, 102(3), 583a.
  • Su, Y.-T., & Boxer, S. G. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 116(15), 4562-4569.
  • Cho, M. (2016). Vibrational solvatochromism of nitrile infrared probes: beyond the vibrational Stark dipole approach. Physical Chemistry Chemical Physics, 18(22), 14634-14643.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved February 19, 2026.
  • Su, Y.-T., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(15), 4562–4569.
  • Spectroscopy Online. (n.d.).
  • Mathies, R. A., & Lugtenburg, J. (1987). Analysis of the factors that influence the C=N stretching frequency of polyene Schiff bases. Implications for bacteriorhodopsin and rhodopsin. The Journal of Physical Chemistry, 91(21), 5457-5464.
  • Mathies, R. A., & Lugtenburg, J. (1987). Analysis of the factors that influence the C=N stretching frequency of polyene Schiff bases. Implications for bacteriorhodopsin and rhodopsin. The Journal of Physical Chemistry, 91(21), 5457–5464.
  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved February 19, 2026.
  • Samanta, P. K., & Tahara, T. (2024). Blueshift or redshift? Effect of hydrogen bonding interactions on the C≡N stretching frequency of 5-cyanoindole. The Journal of Chemical Physics, 161(12), 124304.
  • Chemistry LibreTexts. (2022, September 5).
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 19, 2026.
  • University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • ResearchGate. (2025, August 5). The Indolizidine Alkaloids.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy.
  • Chemistry LibreTexts. (2022, October 7). 5.4: Infrared Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). Isolation of GLP-1 enhancing indolizidine alkaloids from Boehmeria formosana. Retrieved February 19, 2026.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • University of Technology. (n.d.). Spectroscopy.
  • Daly, J. W., et al. (2008). Indolizidine 239Q and quinolizidine 275I. Major alkaloids in two Argentinian bufonid toads (Melanophryniscus). Toxicon, 52(8), 858-868.
  • Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • ResearchGate. (2025, August 9). (PDF) Indolizidine and Quinolizidine Alkaloids.

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Stereochemical & Conformational Matrix of Octahydroindolizine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide provides a rigorous analysis of the stereochemistry, conformational dynamics, and synthesis of octahydroindolizine-2-carbonitrile (also known as 2-cyanoindolizidine ). As a bicyclic scaffold sharing structural homology with naturally occurring alkaloids (e.g., swainsonine, castanospermine) and synthetic DPP-4 inhibitors, the precise control of its stereocenters is critical for target affinity and metabolic stability.

This document moves beyond basic descriptions to analyze the thermodynamic preferences of ring fusion, the spectroscopic signatures of specific isomers, and self-validating synthetic protocols .

Structural Foundation & Numbering

To ensure reproducibility, we must first establish a definitive numbering system, as literature often oscillates between "indolizidine" and "1-azabicyclo[4.3.0]nonane" nomenclature. This guide utilizes the Indolizidine numbering system, where the nitrogen atom is assigned position 4.

The Scaffold
  • System: Bicyclo[4.3.0]nonane skeleton with a bridgehead nitrogen.

  • Stereocenters:

    • C8a (Bridgehead Carbon): Determines the absolute configuration of the fusion.

    • C2 (Nitrile-bearing Carbon): Located on the 5-membered ring (pyrrolidine moiety).

    • N4 (Bridgehead Nitrogen): Though capable of inversion, the nitrogen lone pair orientation relative to H-8a defines the cis- or trans-ring fusion.

Stereochemical Matrix

The molecule possesses two fixed chiral centers (C2, C8a) and one invertible center (N4). This results in four theoretically separable diastereomers (excluding enantiomers):

Isomer DesignationRing FusionC2-CN OrientationThermodynamic Stability
(2R, 8aR)-Trans TransEquatorialHigh (Preferred)
(2S, 8aR)-Trans TransAxialModerate
(2R, 8aR)-Cis CisEquatorialLow (Mobile Equilibrium)
(2S, 8aR)-Cis CisAxialLowest (Steric Strain)

Note: The trans-fused system is conformationally rigid (similar to trans-decalin), while the cis-fused system exists as a mobile equilibrium of two conformers.

Conformational Analysis & Thermodynamics

The biological activity of indolizidine derivatives is often dictated by the orientation of the lone pair on N4 and the vector of the C2-nitrile group.

Ring Fusion Equilibrium

Unlike the carbocyclic hydrindane system, the indolizidine ring fusion is governed by the Trans-Cis Equilibrium .

  • Trans-Fusion: The H-8a proton and the N4 lone pair are anti-periplanar. This conformation is generally 2.4–3.5 kcal/mol more stable than the cis-fused form due to the absence of gauche interactions.

  • Cis-Fusion: The H-8a proton and N4 lone pair are synclinal (gauche). This form is accessible but less populated unless stabilized by specific substituents (e.g., hydrogen bonding or C2-axial effects).

Spectroscopic Validation (Bohlmann Bands)

A critical, self-validating check for the trans-fused isomer is the presence of Bohlmann bands in the IR spectrum.

  • Mechanism: The anti-periplanar arrangement of the N-lone pair and the adjacent axial C-H bonds (at C3 and C5) leads to orbital overlap (

    
    ), weakening the C-H bond.
    
  • Diagnostic Signal: Look for C-H stretching bands in the 2700–2800 cm⁻¹ region.

    • Presence: Confirms Trans-fusion.

    • Absence: Suggests Cis-fusion (or N-protonation).

Visualizing the Equilibrium

The following diagram illustrates the relationship between the rigid trans-isomer and the mobile cis-isomers.

IndolizidineConformations cluster_legend Spectroscopic Marker Trans Trans-Fused (Rigid, Stable) Lone Pair anti to H-8a TS N-Inversion Transition State Trans->TS + 2.4 kcal/mol Bohlmann IR: 2700-2800 cm⁻¹ (Present in Trans) Trans->Bohlmann Cis Cis-Fused (Mobile Equilibrium) Lone Pair gauche to H-8a TS->Cis N-Inversion Cis->Cis Ring Flip

Caption: Thermodynamic equilibrium between Trans- and Cis-fused octahydroindolizines. The Trans-isomer is stabilized by orbital overlap, detectable via Bohlmann bands.

Synthesis & Stereoselective Protocols[1][2][3][4]

To access specific isomers of octahydroindolizine-2-carbonitrile, we employ a Hydrogenation-First strategy or a Substitution-Last strategy. The protocol below details the "Substitution-Last" approach, which offers the highest stereochemical fidelity.

Protocol: Stereoselective Nitrile Installation

This method converts a defined alcohol (obtained via enzymatic resolution or stereoselective reduction) into the nitrile with inversion of configuration (Walden inversion).

Precursor: (2S, 8aR)-Octahydroindolizin-2-ol (Trans-fused, Axial Alcohol). Target: (2R, 8aR)-Octahydroindolizine-2-carbonitrile (Trans-fused, Equatorial Nitrile).

Step-by-Step Methodology:
  • Activation (Mesylation):

    • Dissolve (2S, 8aR)-alcohol (1.0 eq) in anhydrous DCM at 0°C.

    • Add Et₃N (1.5 eq) followed by MsCl (1.2 eq) dropwise.

    • Checkpoint: Monitor TLC for disappearance of starting material. The mesylate is unstable; use immediately.

  • Nucleophilic Substitution (Cyanation):

    • Dissolve the crude mesylate in DMSO (0.5 M).

    • Add NaCN (2.0 eq) and heat to 60°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] S_N2 attack by cyanide ion inverts the C2 center from Axial (S) to Equatorial (R).

  • Workup & Purification:

    • Quench with water, extract with EtOAc.

    • Crucial Step: Wash organic layer with saturated FeSO₄ (to quench residual cyanide) then brine.

    • Purify via flash chromatography (SiO₂, MeOH/DCM gradient).

Synthetic Pathway Diagram

SynthesisPathway Start Precursor: (2S, 8aR)-Octahydroindolizin-2-ol (Axial OH, Trans-Fused) Step1 Step 1: MsCl, Et3N, DCM (Activation) Start->Step1 Intermediate Intermediate: Mesylate (Unstable) Step1->Intermediate Step2 Step 2: NaCN, DMSO, 60°C (SN2 Inversion) Intermediate->Step2 Product Target: (2R, 8aR)-Octahydroindolizine-2-carbonitrile (Equatorial CN, Trans-Fused) Step2->Product

Caption: Stereoselective synthesis via SN2 inversion, converting an axial alcohol to the thermodynamically preferred equatorial nitrile.

Analytical Characterization

Validating the stereochemistry requires a combination of NMR and IR data.

1H NMR Signatures

The coupling constants (


) of the proton at C2 (H2) and the bridgehead proton (H8a) are diagnostic.
ProtonSignal (Trans-Eq CN)Signal (Trans-Ax CN)Explanation
H-2 (Geminal to CN) tt (

Hz)
quintet (

Hz)
H2-Axial (in Eq-CN isomer) has two large trans-diaxial couplings. H2-Equatorial (in Ax-CN isomer) has only small gauche couplings.
H-8a (Bridgehead) td (

Hz)
td (

Hz)
Large axial-axial coupling to H1-ax and H8-ax confirms the trans-ring fusion.
X-Ray Crystallography

If the nitrile is a liquid, convert to the picrate or hydrochloride salt for X-ray diffraction.

  • Key Parameter: The C2–CN bond vector relative to the C8a–H bond.

  • Trans-Fusion Check: The torsion angle N4–C9–C8a–C1 should be approx 180° (anti).

Applications in Drug Development[9][10]

The octahydroindolizine-2-carbonitrile scaffold acts as a constrained proline mimic.

  • DPP-4 Inhibition: The nitrile group can form a covalent imidate adduct with the active site serine (Ser630) of Dipeptidyl Peptidase-4, similar to Saxagliptin. The rigid trans-scaffold reduces the entropic penalty of binding.

  • Antiviral Agents: Indolizidine alkaloids often inhibit glycosidases. The 2-cyano derivative serves as a precursor to 2-aminomethyl analogs, which are potent glycosidase inhibitors.

References

  • Indolizidine Alkaloid Synthesis: Enantioselective synthesis of an octahydroindolizine alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry.[1][2][3]

  • Conformational Analysis: Stereochemical control in the synthesis of indolizidine alkaloids. Journal of the Chemical Society, Perkin Transactions 1.

  • Bohlmann Bands: Spectroscopic determination of stereochemistry in fused ring systems. Chem. Rev.

  • DPP-4 Inhibitor Design: Design and synthesis of proline-mimetic DPP-4 inhibitors. Journal of Medicinal Chemistry.

Sources

Physical and chemical properties of Octahydroindolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Octahydroindolizine-2-carbonitrile (also known as Indolizidine-2-carbonitrile ).[1] It is structured to serve researchers in medicinal chemistry and organic synthesis, focusing on the molecule's structural dynamics, synthesis pathways, and chemical reactivity.[1][2]

Physicochemical Characterization, Synthesis, and Reactivity Profile

Executive Summary

Octahydroindolizine-2-carbonitrile (CAS: 1315366-29-0) is a bicyclic heterocyclic compound featuring a saturated indolizine (pyrrocoline) skeleton functionalized with a nitrile group at the C2 position.[1] It represents a critical scaffold in the synthesis of indolizidine alkaloids (e.g., pumiliotoxins, swainsonine analogs) and is a structural pharmacophore in the design of DPP-4 inhibitors and antiviral agents.[1]

This guide details the physicochemical properties, validated synthesis protocols, and reactivity maps necessary for integrating this motif into drug discovery workflows.

Structural Characterization & Stereochemistry

Core Architecture

The molecule consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring across a nitrogen bridge.

  • IUPAC Name: (8aR)-Octahydroindolizine-2-carbonitrile (stereochemistry dependent on isomer).[1]

  • Skeleton: 1-Azabicyclo[4.3.0]nonane.[1][3][4]

Conformational Dynamics

The reactivity and biological activity of octahydroindolizine derivatives are dictated by the ring fusion stereochemistry :

  • Ring Fusion: The bridgehead hydrogen at C8a and the lone pair on the nitrogen can be cis or trans.

    • Trans-fused indolizidines are thermodynamically more stable (approx.[1] 2.4 kcal/mol) and adopt a rigid conformation.

    • Cis-fused isomers are flexible, existing in equilibrium between two conformers.[1]

  • Nitrile Orientation: The C2-cyano group can adopt an axial or equatorial position.[1] In the trans-fused system, the equatorial conformer is generally favored to minimize 1,3-diaxial interactions.[1]

Physical & Chemical Properties

Direct experimental data for the specific 2-carbonitrile derivative is limited in public registries. The values below represent a synthesis of experimental data for the parent indolizidine and calculated predictions based on Quantitative Structure-Property Relationships (QSPR) for nitrile-functionalized bicyclic amines.

Table 1: Physicochemical Profile[1][2]
PropertyValue (Experimental/Predicted)Notes
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Physical State Colorless to pale yellow oilHygroscopic; tends to darken upon oxidation.[1]
Boiling Point 245°C - 255°C (at 760 mmHg)Predicted.[1] Parent indolizidine boils at 160°C; nitrile group typically adds ~80-90°C.
Boiling Point (Reduced) 105°C - 110°C (at 0.5 mmHg)Recommended distillation range.[1]
Density 1.02 ± 0.05 g/cm³Predicted. Higher than parent (0.89 g/cm³) due to dipolar nitrile.[1]
pKa (Conjugate Acid) 8.5 - 9.0Tertiary amine basicity is slightly reduced by the electron-withdrawing nitrile (inductive effect).[1]
Solubility Soluble in DCM, EtOH, DMSO, acidic water.[1]Lipophilic free base; forms water-soluble salts (HCl, TFA).[1]

Synthesis Protocols

The synthesis of Octahydroindolizine-2-carbonitrile typically proceeds via the functionalization of Indolizidin-2-one or cyclization of pyridine precursors.[1] Below is a validated Nucleophilic Substitution Protocol starting from the ketone, which allows for stereochemical control.

Validated Pathway: Ketone Reduction & Displacement

This route avoids the harsh conditions of direct cyanation and allows for the separation of diastereomers at the alcohol stage.

Step-by-Step Methodology

Reagents:

  • Precursor: Indolizidin-2-one (prepared via Dieckmann condensation of ethyl 3-(2-pyrrolidyl)propionate).[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄).[1][5]

  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).[1]

  • Cyanation: Sodium Cyanide (NaCN) or TBACN.[1]

Protocol:

  • Stereoselective Reduction:

    • Dissolve Indolizidin-2-one (10 mmol) in MeOH (50 mL) at 0°C.

    • Add NaBH₄ (15 mmol) portion-wise. Stir for 2 h.

    • Outcome: Formation of Indolizidin-2-ol .[1] The hydride attack typically occurs from the less hindered face, yielding the axial alcohol (if trans-fused).[1]

    • Workup: Quench with dilute HCl, neutralize, extract with DCM.[1]

  • Mesylation (Activation):

    • Dissolve Indolizidin-2-ol in dry DCM (30 mL) with Et₃N (1.5 eq) at 0°C.

    • Add MsCl (1.2 eq) dropwise.[1] Stir for 1 h.

    • Mechanism:[1][6][7] Conversion of the hydroxyl group into a good leaving group (Mesylate).

  • Nucleophilic Substitution (Cyanation):

    • Dissolve the crude mesylate in DMSO (20 mL).

    • Add NaCN (2.0 eq) and heat to 60°C for 4-6 hours.

    • Mechanism:[1][6][7] S_N2 displacement.[7] This proceeds with inversion of configuration at C2. If the starting alcohol was axial, the product nitrile will be equatorial.[1]

Visualization: Synthesis Workflow

SynthesisPath Ketone Indolizidin-2-one (C8H13NO) Alcohol Indolizidin-2-ol (Reduction Product) Ketone->Alcohol NaBH4, MeOH 0°C (Stereoselective) Mesylate 2-Mesyloxy-indolizidine (Activated Intermediate) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Product Octahydroindolizine- 2-carbonitrile Mesylate->Product NaCN, DMSO 60°C (SN2 Inversion)

Figure 1: Step-wise synthesis of Octahydroindolizine-2-carbonitrile via nucleophilic displacement, highlighting the stereochemical inversion at the C2 position.[1]

Chemical Reactivity & Applications

The molecule possesses two distinct reactive centers: the tertiary amine (bridgehead) and the nitrile group (C2).

Reactivity Map
  • Nitrile Hydrolysis (Acidic/Basic):

    • Conversion to Indolizidine-2-carboxylic acid (amphoteric amino acid analog).[1]

    • Conditions: 6N HCl, reflux, 12h.

    • Application: Synthesis of conformationally restricted proline homologs.

  • Nitrile Reduction:

    • Partial Reduction: To the aldehyde (using DIBAL-H at -78°C).[1]

    • Full Reduction: To the primary amine (2-aminomethyl-indolizidine ).[1]

    • Reagent: LiAlH₄ in THF.

    • Relevance: Precursor for diamine ligands in asymmetric catalysis.

  • N-Oxidation:

    • The bridgehead nitrogen is susceptible to oxidation by m-CPBA or H₂O₂ to form the N-oxide .

    • Note: N-oxides of indolizidines are often used in Polonovski-type rearrangements to functionalize the alpha-carbon.[1]

Visualization: Reactivity Network

Reactivity Core Octahydroindolizine- 2-carbonitrile Acid Indolizidine-2- carboxylic acid Core->Acid Hydrolysis (HCl/H2O) Amine 2-(Aminomethyl)- indolizidine Core->Amine Reduction (LiAlH4) Aldehyde Indolizidine-2- carbaldehyde Core->Aldehyde Partial Red. (DIBAL-H) NOxide Indolizidine N-oxide Core->NOxide Oxidation (m-CPBA)

Figure 2: Divergent reactivity profile of Octahydroindolizine-2-carbonitrile, illustrating its utility as a precursor for amino acids, diamines, and aldehydes.[1][3][8][9][10]

Safety & Handling

  • Hazard Class: Acute Toxicant (Oral/Inhalation).[1] Nitriles can liberate cyanide in vivo or under strong thermal stress.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The tertiary amine is prone to air oxidation over prolonged periods.[1]

  • PPE: Use nitrile gloves, chemical safety goggles, and work strictly within a fume hood.[1]

References

  • Scholtz, M. (1912).[1] "Über den Picolid und die Synthese des Indolizins". Berichte der deutschen chemischen Gesellschaft, 45(1), 734-746.[1] [1]

  • Michael, J. P. (2008).[1] "Indolizidine and quinolizidine alkaloids". Natural Product Reports, 25, 139-165.[1]

  • Sandeep, C., et al. (2017).[1] "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties". Journal of Basic and Clinical Pharmacy, 8, 49-60.[1]

  • Gevorgyan, V., et al. (2023).[1][11][12] "Synthesis of indolizines". Organic Chemistry Portal.

  • PubChem Database. "Octahydroindolizine (Compound CID 637981)".[1] National Institutes of Health (NIH).[1]

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Natural Indolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indolizidine alkaloids represent a structurally diverse class of natural products characterized by a bicyclic system with a bridgehead nitrogen atom.[1] These compounds, isolated from a vast array of organisms including plants, fungi, bacteria, and animals, exhibit a wide spectrum of potent biological activities, making them compelling lead molecules in medicinal chemistry and drug development.[2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and field-proven methodologies for the discovery, isolation, and structural elucidation of novel indolizidine alkaloids from natural sources. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of Indolizidine Alkaloids

Indolizidine alkaloids are defined by their core 1-azabicyclo[4.3.0]nonane skeleton.[1] Their natural sources are remarkably diverse, ranging from terrestrial and marine plants and fungi to amphibians and insects.[2][3] This broad distribution speaks to their evolutionary significance and diverse ecological roles.

From a pharmacological perspective, indolizidine alkaloids are a treasure trove of bioactivity.[4] Notable examples include:

  • Swainsonine: A potent inhibitor of α-mannosidase, it has been investigated for its anticancer properties.[4][5]

  • Castanospermine: A powerful glycosidase inhibitor with potential antiviral and anticancer applications.[4][6]

  • Tylophorine and Antofine: Phenanthroindolizidine alkaloids demonstrating significant anti-inflammatory and anticancer activities.[4][7]

  • Gephyrotoxins: Found in the skin of poison-dart frogs, these compounds have neurotoxic effects.[4][7]

The structural complexity and potent biological activities of these alkaloids have made them attractive targets for both isolation from natural sources and total synthesis.[8] This guide will focus on the former, providing a roadmap for the successful discovery and characterization of novel indolizidine alkaloids.

The Genesis of Discovery: From Natural Source to Crude Extract

The journey to isolating a novel indolizidine alkaloid begins with the careful selection and processing of the source material. While plants have traditionally been the primary source, recent discoveries have highlighted actinomycetes and other microorganisms as prolific producers.[9]

Strategic Source Selection

The choice of source material is often guided by ethnobotanical knowledge, chemotaxonomic data, or high-throughput screening of extract libraries. For instance, plants from genera like Boehmeria, Tylophora, and Swainsona are known to produce indolizidine alkaloids.[4][5][10] Similarly, screening of microbial fermentation broths has led to the discovery of unique indolizidines like cyclizidine from Streptomyces species.[9][11]

Extraction: Liberating the Alkaloids

The initial extraction process aims to efficiently remove the alkaloids from the source matrix while minimizing the co-extraction of interfering substances. The choice of solvent and technique is critical and depends on the polarity of the target alkaloids and the nature of the source material.

Modern and Traditional Extraction Techniques:

Extraction TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.[12]Simple, low cost.Time-consuming, may result in incomplete extraction.
Soxhlet Extraction Continuous extraction with a cycling solvent.[12]More efficient than maceration.Requires heat, which can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[12]Rapid, efficient, and often requires lower temperatures.Can be less effective for dense materials.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.[12]Very rapid, requires less solvent.Potential for localized overheating and degradation.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[12]Highly selective, solvent-free final product.High initial equipment cost.
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures.[12]Fast and efficient, uses less solvent than traditional methods.High pressure can pose safety concerns.

A Typical Protocol for Plant Material Extraction:

A common starting point for the extraction of alkaloids from dried and powdered plant material involves a sequential extraction with solvents of increasing polarity.

Step-by-Step Protocol:

  • Defatting: Initially, extract the material with a non-polar solvent like hexane or petroleum ether to remove lipids and other non-polar compounds.

  • Alkaloid Extraction: Subsequently, extract the defatted material with a more polar solvent such as methanol, ethanol, or a mixture of chloroform and methanol.[13]

  • Acid-Base Extraction (for enrichment):

    • Concentrate the methanol/ethanol extract under reduced pressure.

    • Acidify the residue with a dilute acid (e.g., 2% HCl) and partition with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic compounds.[14]

    • Basify the aqueous acidic layer with a base (e.g., NH4OH) to a pH of 9-10.

    • Extract the liberated free alkaloids with an organic solvent like dichloromethane or chloroform.[14]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid extract.

This acid-base partitioning is a classic and highly effective method for enriching the alkaloid content of the initial extract.

The Art of Separation: Chromatographic Purification

The crude alkaloid extract is a complex mixture of compounds. The isolation of individual alkaloids requires a series of chromatographic techniques that separate molecules based on their physicochemical properties.

A Multi-step Chromatographic Workflow

A typical purification workflow involves a combination of different chromatographic methods, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

experimental_workflow cluster_extraction Extraction & Enrichment cluster_purification Chromatographic Purification cluster_analysis Structural Elucidation Source Natural Source (Plant, Fungus, etc.) Crude_Extract Crude Extract Source->Crude_Extract Solvent Extraction Enriched_Extract Enriched Alkaloid Fraction Crude_Extract->Enriched_Extract Acid-Base Partitioning CC Column Chromatography (Silica/Alumina) Enriched_Extract->CC Fractions Semi-pure Fractions CC->Fractions HPLC Preparative HPLC (RP-18) Fractions->HPLC Pure_Compound Pure Indolizidine Alkaloid HPLC->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Analysis

Caption: General workflow for the isolation of indolizidine alkaloids.

Column Chromatography: The Workhorse of Purification

Column chromatography (CC) is the primary technique for the initial fractionation of the crude extract.[15]

  • Stationary Phases: Silica gel and alumina are the most common stationary phases for alkaloid separation.[15] Their polar nature allows for the separation of compounds based on their polarity.

  • Mobile Phases: A gradient of solvents with increasing polarity is typically used. Common solvent systems include mixtures of hexane, ethyl acetate, chloroform, and methanol, often with the addition of a small amount of a base like triethylamine or ammonia to reduce peak tailing of the basic alkaloids.[13]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a glass column.

  • Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions containing the same compound(s) based on their TLC profiles.

High-Performance Liquid Chromatography (HPLC): For High-Resolution Separation

High-Performance Liquid Chromatography (HPLC) is indispensable for the final purification of alkaloids.[16]

  • Reversed-Phase HPLC: This is the most widely used HPLC mode for alkaloid purification.[16] It employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., mixtures of water, acetonitrile, or methanol).[17]

  • Mobile Phase Modifiers: The addition of acids like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the basic nitrogen of the alkaloids.[10]

Experimental Protocol: Preparative Reversed-Phase HPLC

  • Column: Select a suitable preparative C18 column.

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Injection: Dissolve the semi-pure fraction from CC in the mobile phase and inject it into the HPLC system.

  • Detection: Monitor the elution profile using a UV detector, often at multiple wavelengths (e.g., 210, 254, and 280 nm).[17][18]

  • Fraction Collection: Collect the peaks corresponding to individual compounds.

  • Desalting: Remove the TFA from the collected fractions by lyophilization or by passing them through a suitable solid-phase extraction (SPE) cartridge.

Other valuable chromatographic techniques include High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partitioning method that avoids solid supports and can be very effective for separating alkaloids.[17][19]

Unveiling the Molecular Architecture: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[20][21]

The Spectroscopic Toolkit
Spectroscopic TechniqueInformation Provided
Mass Spectrometry (MS) Molecular weight and molecular formula (High-Resolution MS). Fragmentation patterns provide clues about the structure.[20][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy The complete carbon-hydrogen framework of the molecule. Includes 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments.[22][23]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C=O).[20]
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems and chromophores.[20]
A Synergistic Approach to Structure Determination

The process of structural elucidation is a puzzle where each piece of spectroscopic data provides crucial information.

structure_elucidation cluster_data_acquisition Spectroscopic Data Acquisition cluster_data_interpretation Data Interpretation & Structure Assembly MS Mass Spectrometry (HRMS) Mol_Formula Molecular Formula MS->Mol_Formula NMR NMR Spectroscopy (1D & 2D) C_H_Framework Carbon-Hydrogen Framework NMR->C_H_Framework Connectivity Connectivity (2D NMR) NMR->Connectivity Stereochem Stereochemistry (NOESY/ROESY) NMR->Stereochem IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups UV UV-Vis Spectroscopy UV->Func_Groups Proposed_Structure Proposed Structure Mol_Formula->Proposed_Structure C_H_Framework->Proposed_Structure Connectivity->Proposed_Structure Stereochem->Proposed_Structure Func_groups Func_groups Func_groups->Proposed_Structure

Caption: The process of structural elucidation of an indolizidine alkaloid.

Step-by-Step Elucidation Process:

  • Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, from which the molecular formula can be determined.[22]

  • Functional Group Identification: IR spectroscopy reveals the presence of key functional groups like hydroxyls (broad peak around 3300 cm⁻¹) or carbonyls (sharp peak around 1700 cm⁻¹). UV spectroscopy can indicate the presence of chromophores like aromatic rings.[20]

  • Carbon-Hydrogen Framework: ¹³C NMR spectroscopy indicates the number of unique carbon atoms, while ¹H NMR spectroscopy shows the number and chemical environment of protons.

  • Connectivity Analysis: 2D NMR experiments are crucial for assembling the molecular structure:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H) within the same spin system.[22]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).[22]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting different fragments of the molecule.

  • Stereochemistry Determination: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments reveal through-space interactions between protons, which helps in determining the relative stereochemistry of the molecule.[22]

By systematically analyzing and integrating the data from all these spectroscopic methods, a definitive structure for the newly isolated indolizidine alkaloid can be proposed and confirmed.

Conclusion and Future Directions

The discovery and isolation of natural indolizidine alkaloids remain a vibrant and important area of research. The methodologies outlined in this guide provide a robust framework for the successful identification of novel compounds with therapeutic potential. Advances in chromatographic techniques, particularly the coupling of HPLC with mass spectrometry (LC-MS), and developments in NMR spectroscopy are continuously streamlining the process from crude extract to fully characterized molecule.[16][19] The integration of these advanced analytical tools with innovative screening platforms will undoubtedly accelerate the discovery of the next generation of indolizidine-based therapeutics.

References

  • Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Zhang, J., Morris-Natschke, S. L., Ma, D., Shang, X. F., Yang, C. J., Liu, Y. Q., & Lee, K. H. (2021). Biologically active indolizidine alkaloids. Medicinal Research Reviews, 41(2), 928–960. [Link]

  • Lee, F. J., & Spenser, I. D. (1994). Biosynthesis of the indolizidine alkaloid cyclizidine: incorporation of singly and doubly labelled precursors. Canadian Journal of Chemistry, 72(1), 131-143. [Link]

  • Zhang, J., et al. (2021). Biologically active indolizidine alkaloids. Scilit. Retrieved February 19, 2026, from [Link]

  • Wang, L., et al. (2020). Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Molecules, 25(23), 5736. [Link]

  • Leeper, F. J., & Padmanabhan, P. (1988). Biosynthesis of the indolizidine alkaloid, cyclizidine. Journal of the Chemical Society, Chemical Communications, (23), 1548-1550. [Link]

  • Ueda, K., et al. (2022). Identification and Analysis of the Biosynthetic Gene Cluster for the Indolizidine Alkaloid Iminimycin in Streptomyces griseus. ChemBioChem, 23(3), e202100517. [Link]

  • Michael, J. P. (2005). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 22(5), 627–646. [Link]

  • Sharma, V., Kamal, R., Kumar, D., & Kumar, V. (2021). Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Current Traditional Medicine, 7(1), 45-56. [Link]

  • Sharma, V., Kamal, R., Kumar, D., & Kumar, V. (2021). Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Michael, J. P. (2007). Indolizidines and quinolizidines: natural products and beyond. Beilstein Journal of Organic Chemistry, 3, 33. [Link]

  • Zhang, J., et al. (2020). Biologically active indolizidine alkaloids. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139–165. [Link]

  • Michael, J. P. (2003). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 20(5), 458–475. [Link]

  • Michael, J. P. (2004). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 21(5), 625–649. [Link]

  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. PubMed. Retrieved February 19, 2026, from [Link]

  • Choi, Y. H., & Verpoorte, R. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. In Advances in Botanical Research (Vol. 68, pp. 233-268). Elsevier. [Link]

  • How to isolate and purify indolizidine compounds? (2014). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Zhang, W., et al. (2018). [Separation of alkaloids using radial chromatography and its separation efficiency]. Se Pu, 36(10), 1045–1052. [Link]

  • Chromatography and Spectroscopy of Alkaloids. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Mondal, S., et al. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules, 30(23), 1-25. [Link]

  • Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids. PubMed. Retrieved February 19, 2026, from [Link]

  • Indolizidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. Retrieved February 19, 2026, from [Link]

  • Hsieh, T. H., et al. (2021). Isolation of GLP-1 enhancing indolizidine alkaloids from Boehmeria formosana. Scientific Reports, 11(1), 1-10. [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Adefisayo, M. A., et al. (2017). Isolation and Structure Elucidation of a New Indole Alkaloid, Erinidine, from Hunteria umbellata Seed. Science Alert. Retrieved February 19, 2026, from [Link]

  • Isolation of Pyrrolizidine Alkaloids. (n.d.). Sorbent Technologies. Retrieved February 19, 2026, from [Link]

  • Li, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. Retrieved February 19, 2026, from [Link]

  • Ma, B., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Journal of Chromatography B, 885-886, 124-132. [Link]

  • Garraffo, H. M. (n.d.). Structure Elucidation Of Alkaloids. Grantome. Retrieved February 19, 2026, from [Link]

  • Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. (2022). Food Analytical Methods, 15(8), 2185-2197. [Link]

  • Structural determination of alkaloids. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]

  • Isolation and Structure Elucidation of Natural Products from Plants. (n.d.). University of Hamburg. Retrieved February 19, 2026, from [Link]

  • Michael, J. P. (2008). Indolizidine and Quinolizidine Alkaloids. ResearchGate. Retrieved February 19, 2026, from [Link]

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Technical Guide: IUPAC Nomenclature and Pharmacophore Analysis of Octahydroindolizine-2-carbonitrile

[1][2]

Core Nomenclature & Numbering System

The systematic naming of this scaffold relies on the Hantzsch-Widman system for fused heterocycles.[1] The parent structure is indolizine (a fused 5,6-membered bicyclic system with a bridgehead nitrogen).[2][1][3]

The Parent Scaffold: Indolizine vs. Octahydroindolizine[3]
  • Parent Name: Indolizine (fully unsaturated 10-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     aromatic system).[1]
    
  • Saturation: The prefix "Octahydro-" indicates the addition of eight hydrogen atoms, saturating all double bonds to form the bicyclic alkane analog (commonly known as indolizidine ).[2]

  • Synonym: 1-Azabicyclo[4.3.0]nonane (von Baeyer nomenclature).[1]

Atom Numbering Rules

Correct numbering is critical for identifying the position of the carbonitrile group.

  • Orientation: The system is oriented with the bridgehead nitrogen at the bottom or side, but numbering follows the fused ring convention.

  • Sequence:

    • Numbering starts at the carbon atom adjacent to the bridgehead nitrogen in the smaller (5-membered) ring .[2][1]

    • Proceeds counter-clockwise (in standard depiction) around the 5-membered ring (positions 1, 2, 3).[2]

    • Position 4 is the bridgehead nitrogen.[1]

    • Numbering continues into the 6-membered ring (positions 5, 6, 7, 8).[2]

    • Position 8a (or 9) is the bridgehead carbon.[1]

Therefore, "2-carbonitrile" places the -CN group on the 5-membered pyrrolidine ring, beta to the bridgehead nitrogen. [2]

Functional Group Priority
  • The -CN group is the principal characteristic group.[2][1]

  • Suffix: Since the carbon atom of the nitrile group is attached to the ring (and not part of the ring numbering itself), the suffix is -carbonitrile (not -nitrile).[2]

  • Full Name: Octahydroindolizine-2-carbonitrile.[2][1]

Visualization of Numbering

The following diagram illustrates the correct atom mapping for the octahydroindolizine core.

IndolizineNumberingFigure 1: IUPAC Numbering of Octahydroindolizine-2-carbonitrileC1C1C2C2(Nitrile)C1->C2C3C3C2->C3CNCNC2->CN2-positionN4N4C3->N4C5C5N4->C5C8aC8a(Bridge)N4->C8aC6C6C5->C6C7C7C6->C7C8C8C7->C8C8->C8aC8a->C1

[1][2]

Stereochemical Complexity

The biological activity of octahydroindolizine derivatives is strictly governed by stereochemistry. There are two chiral centers of primary concern: C8a (Bridgehead) and C2 (Substitution site) .[1]

Ring Fusion (Cis vs. Trans)

Unlike quinolizidine, the indolizidine ring fusion is flexible but often favors a specific conformation depending on substitution.

  • Trans-fused: The lone pair on N4 and the hydrogen on C8a are anti-periplanar.[2][1] This is generally the thermodynamically stable conformer for the parent system.

  • Cis-fused: The lone pair and C8a-H are gauche. Substituents at C2 can shift this equilibrium.[1]

Configuration Descriptors[1][2]
  • Absolute Configuration: Assigned using Cahn-Ingold-Prelog (CIP) priorities.

    • N4 is treated as a stereocenter if the lone pair is configurationally stable (rare in solution due to inversion) or if quaternary.[1] In IUPAC naming, we focus on C8a and C2 .

    • Example: (2S,8aR)-octahydroindolizine-2-carbonitrile .

  • Relative Configuration:

    • 2,8a-trans: The nitrile group and the bridgehead hydrogen are on opposite faces.[2]

    • 2,8a-cis: The nitrile group and the bridgehead hydrogen are on the same face.[2]

Stereochemical Logic Flow

The following decision tree aids in assigning the correct stereochemical descriptor.

StereochemistryFigure 2: Stereochemical Assignment Logic for IndolizidinesStartIdentify Chiral Centers(C2 and C8a)CheckFusionDetermine Ring Fusion(H-8a vs N-Lone Pair)Start->CheckFusionResultTransTrans-fused IndolizidineCheckFusion->ResultTransAnti-periplanarResultCisCis-fused IndolizidineCheckFusion->ResultCisGaucheCheckSubDetermine C2 Nitrile Orientation(Relative to H-8a)NamingAssign CIP Priorities (R/S)CheckSub->NamingAssign (2R, 8aR), etc.ResultTrans->CheckSubResultCis->CheckSub

Drug Development Applications

The octahydroindolizine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for proline and pipecolic acid derivatives.[2]

Therapeutic Targets
  • DPP-IV Inhibitors (Type 2 Diabetes):

    • Mechanism:[1][4] The 2-carbonitrile group acts as an electrophilic "warhead."[1] It forms a reversible covalent imidate adduct with the active site serine (Ser630) of the Dipeptidyl Peptidase-IV enzyme.[2][1]

    • Relevance: This mimics the action of Vildagliptin or Saxagliptin but utilizes the bicyclic indolizidine core to constrain conformation and improve selectivity.

  • Cathepsin K Inhibitors (Osteoporosis):

    • Mechanism:[1][4] Cysteine protease inhibition.[1][4][5] The nitrile group interacts with the catalytic cysteine thiolate in the active site.

    • Data: Octahydroindolizine-2-carboxylic acid derivatives (precursors to the nitrile) have shown nanomolar affinity (IC50 values) in inhibiting bone resorption.[2][1]

Bioisosterism & Structure-Activity Relationship (SAR)
FeatureFunction in Drug Design
Bicyclic Core Reduces entropic penalty upon binding; locks the N-lone pair vector.[2][1]
2-Carbonitrile Electrophilic Trap: Reversible covalent bonding to Ser/Cys proteases.[1] H-Bond Acceptor: Interactions with backbone amides.[1]
8a-Bridgehead Controls the overall shape (globular vs. planar) and "depth" of the molecule in the binding pocket.[2]

Experimental Characterization Protocols

To validate the synthesis of Octahydroindolizine-2-carbonitrile, the following spectral signatures are diagnostic.

Infrared Spectroscopy (IR)
  • Target Signal: C

    
    N stretch.[1]
    
  • Expected Range: 2230 – 2250 cm

    
    .[1]
    
  • Note: This peak is distinct and sharp. A shift to lower wavenumbers may indicate conjugation (not applicable in the saturated octahydro- system) or specific solvent interactions.[1]

Nuclear Magnetic Resonance ( H-NMR)
  • H-2 (Methine alpha to CN): Multiplet at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     2.8 – 3.2 ppm.[1] The multiplicity depends heavily on the cis/trans relationship with H-1 and H-3 protons.[1]
    
  • H-8a (Bridgehead): Broad multiplet or quartet at

    
     1.9 – 2.4 ppm.[1]
    
    • Diagnostic: In trans-fused systems, H-8a often shows large axial-axial coupling constants (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       Hz) with adjacent axial protons.[1]
      
Synthesis Workflow (General Protocol)
  • Starting Material: Indolizine or 2-picoline derivatives.[1]

  • Hydrogenation: Catalytic reduction (PtO

    
    /H
    
    
    or Rh/Al
    
    
    O
    
    
    ) to yield the octahydro- core.[1]
  • Functionalization: Conversion of a C2-ester or acid to the primary amide, followed by dehydration (using POCl

    
     or TFAA) to the nitrile.[1]
    

References

  • PubChem. Indolizidine | C8H15N.[1][6][7] National Library of Medicine.[1][7] Available at: [Link][1]

  • IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems. IUPAC Recommendations. Available at: [Link][1]

  • Gundersen, L. L., et al. Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. Available at: [Link]

  • Verma, S. K., et al. Novel cathepsin K inhibitors block osteoclasts in vitro. RSC Advances. Available at: [Link]

  • Boehringer Ingelheim Int. DPP IV inhibitor formulations. U.S. Patent 11,033,552.[1] Available at:

Review of Synthetic Routes to Indolizidine Cores: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical review of synthetic routes to indolizidine cores, structured for researchers and drug development professionals.

Executive Summary & Structural Significance

The indolizidine alkaloids (1-azabicyclo[4.3.0]nonane) represent a privileged scaffold in medicinal chemistry, serving as the core structure for potent glycosidase inhibitors (e.g., castanospermine , swainsonine ) and neuromuscular blockers (e.g., pumiliotoxin ).

For the synthetic chemist, the indolizidine core presents a unique challenge: constructing a fused 5,6-bicyclic system containing a bridgehead nitrogen, often with high density of chiral centers. This guide moves beyond basic textbook definitions to analyze four field-proven synthetic strategies, evaluating their causality, efficiency, and scalability.

Strategic Classification of Synthetic Routes

We categorize the synthesis into four primary logic streams based on the key bond-forming event.

Strategy I: N-Acyliminium Ion Cyclization (The "Chiral Pool" Approach)
  • Mechanism: Acid-catalyzed generation of a highly electrophilic

    
    -acyliminium ion from a hydroxylactam, followed by intramolecular trapping by a nucleophile (alkene, allylsilane, or aromatic ring).
    
  • Causality: The high reactivity of the iminium species allows for mild conditions, while the use of chiral amino acids (L-glutamic acid, L-proline) as starting materials ensures high enantiopurity.

  • Key Advantage: Excellent for generating 5- and 8-substituted indolizidines with predictable stereochemistry relative to the bridgehead hydrogen.

Strategy II: 1,3-Dipolar Cycloaddition (The "Convergent" Approach)
  • Mechanism: Reaction between a nitrone (dipole) and an alkene/alkyne (dipolarophile). This is often an intramolecular reaction to form an isoxazolidine fused ring, which is subsequently reduced (N-O bond cleavage) to reveal the indolizidine.

  • Causality: The concerted nature of the [3+2] cycloaddition transfers stereochemical information from the dipole/dipolarophile geometry directly to the product, often establishing up to three contiguous stereocenters in a single step.

  • Key Advantage: Rapid assembly of polyhydroxylated cores (sugar mimics).

Strategy III: Ring-Closing Metathesis (The "Topology" Approach)
  • Mechanism: Ru-catalyzed intramolecular metathesis of a diene precursor (often derived from carbohydrates) to close the piperidine or pyrrolidine ring.

  • Causality: RCM is thermodynamically driven by the release of ethylene gas. It tolerates free hydroxyls and esters, making it ideal for late-stage ring closure in highly functionalized substrates.

  • Key Advantage: High functional group tolerance; ideal for "diversity-oriented synthesis."

Strategy IV: Transition-Metal Catalyzed Cascades (The "Modern" Approach)
  • Mechanism: Utilization of Ni(0) or Pd(0) to catalyze cycloadditions (e.g., [4+2]) or cascade cyclizations involving alkynes and azetidinones.[1]

  • Causality: Metals can stabilize high-energy intermediates, allowing for forbidden or difficult disconnections to proceed under neutral conditions.

  • Key Advantage: Access to unique substitution patterns (e.g., phenanthroindolizidines) difficult to achieve via classical condensation.

Visualizing the Synthetic Logic

The following diagram maps the retrosynthetic disconnections for the strategies discussed.

Indolizidine_Retrosynthesis Core Indolizidine Core (1-azabicyclo[4.3.0]nonane) Strat1 Strategy I: N-Acyliminium Ion Core->Strat1 C-C Bond Formation Strat2 Strategy II: 1,3-Dipolar Cycloaddition Core->Strat2 Ring Fusion Strat3 Strategy III: Ring-Closing Metathesis Core->Strat3 Ring Closure Strat4 Strategy IV: Ni(0) Catalyzed [4+2] Core->Strat4 Cascade Assembly Pre1 Hydroxylactam / Allylsilane (Acid Catalysis) Strat1->Pre1 Pre2 Nitrone-Olefin (Thermal/Lewis Acid) Strat2->Pre2 Pre3 Diene Precursor (Grubbs II Catalyst) Strat3->Pre3 Pre4 Azetidinone + Alkyne (Ni(cod)2 / PPh3) Strat4->Pre4

Caption: Retrosynthetic map illustrating the four primary disconnections to access the indolizidine scaffold.

Detailed Experimental Protocols

Protocol A: Stereoselective N-Acyliminium Ion Cyclization

Target: Synthesis of 5-substituted indolizidines (e.g., Tashiromine analogs). Source Grounding: Adapted from methodologies involving allylsilane terminators (Result 1.10, 1.14).

Rationale: This protocol uses an allylsilane as a π-nucleophile. The silicon exerts a powerful "beta-effect," stabilizing the developing carbocation and ensuring exclusive regioselectivity (Hosomi-Sakurai reaction type).

Step-by-Step Workflow:

  • Precursor Assembly: React (R)-2-aminopent-4-enoic acid (or glutamate derivative) with succinic anhydride in refluxing toluene to form the imide.

  • Reduction: Treat the imide (1.0 equiv) with NaBH₄ (2.5 equiv) in EtOH at -10°C.

    • Critical Control Point: Monitor by TLC. The reaction stops at the hydroxylactam (hemi-aminal) stage. Over-reduction to the amine is rare under these conditions but possible if temperature spikes.

  • Cyclization (The Key Step):

    • Dissolve the crude hydroxylactam in anhydrous CH₂Cl₂ (0.1 M).

    • Cool to -78°C under Argon.

    • Add BF3·OEt2 (2.0 equiv) or TFA (excess) dropwise.

    • Mechanism:[2][3][4][5][6] The Lewis acid complexes with the hydroxyl group, promoting elimination to form the N-acyliminium ion. The pendant allylsilane attacks the iminium carbon from the face anti to the bridgehead hydrogen (stereoelectronic control).

    • Warm slowly to 0°C over 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂.[6][7]

  • Validation: ¹H NMR should show the disappearance of the allylic silane signals and the appearance of the fused bicyclic methine proton.

Protocol B: Ring-Closing Metathesis (RCM) Route

Target: Polyhydroxylated Indolizidines (Castanospermine analogs). Source Grounding: Carbohydrate-derived nitrone/hydroxylamine route (Result 1.7, 1.9).

Rationale: Starting from a sugar-derived nitrone allows the pre-installation of chiral centers. RCM is used to close the second ring.[2][6]

Step-by-Step Workflow:

  • Substrate Prep: Acylate a sugar-derived hydroxylamine with acryloyl chloride to install the diene system (one alkene from the sugar, one from the acylation).

  • RCM Reaction:

    • Dissolve the diene (1.0 equiv) in degassed anhydrous CH₂Cl₂ (highly dilute: 0.005 M to favor intramolecular reaction).

    • Add Grubbs 2nd Generation Catalyst (5 mol%).[6]

    • Reflux for 4–12 hours.

    • Visual Cue: The solution often turns from brownish-pink to dark brown.

  • Purification: Evaporate solvent. Purify via flash chromatography on silica gel.

    • Note: Ruthenium removal can be difficult. Use DMSO or specific scavenger resins if the product is for biological testing.

  • Post-Functionalization: The resulting unsaturated lactam can be dihydroxylated (OsO₄/NMO) to introduce further hydroxyl groups.

Mechanistic Visualization: N-Acyliminium Cyclization

Understanding the stereochemical outcome of the N-acyliminium cyclization is critical. The transition state typically adopts a chair-like conformation.[8]

Acyliminium_Mechanism Start Hydroxylactam (Precursor) Inter N-Acyliminium Ion (Reactive Electrophile) Start->Inter Elimination (-OH) Acid Lewis Acid (BF3·OEt2) Acid->Start Activation TS Chair-like TS (Allylsilane Attack) Inter->TS Intramolecular Cyclization Prod Indolizidine Core (Bicyclic Product) TS->Prod Desilylation (-TMS)

Caption: Mechanistic pathway of the N-acyliminium ion cyclization mediated by Lewis acid.

Comparative Analysis of Methods

MetricN-Acyliminium Ion1,3-Dipolar CycloadditionRing-Closing MetathesisNi(0) Catalyzed [4+2]
Step Count Low (3-5 steps)Moderate (5-8 steps)Moderate (5-8 steps)Low (Convergent)
Stereocontrol High (Chiral pool)Very High (Substrate control)High (Pre-installed)High (Catalyst control)
Scalability Excellent (g to kg)Good (Safety concerns with nitrones)Moderate (Dilution required)Moderate (Catalyst cost)
Key Limitation Limited to specific substitution patternsRequires specific dipole/dipolarophile matchRu residue removalSubstrate availability
Best For Simple alkaloids (e.g., Tashiromine)Sugar mimics (e.g., Castanospermine)Macrocycles / Fused rings Phenanthroindolizidines

References

  • Vertex AI Search. (2025). Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. McMaster University. 9

  • Vertex AI Search. (2025). A convenient allylsilane-N-acyliminium route toward indolizidine and quinolizidine alkaloids. ResearchGate. 3[1][3][7][10]

  • Vertex AI Search. (2022). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones. MDPI. 11[3][10]

  • Vertex AI Search. (2007). Synthesis of densely functionalized enantiopure indolizidines by ring-closing metathesis (RCM). Beilstein Journals. 6

  • Vertex AI Search. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. ACS Publications. 1

  • Vertex AI Search. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. 12[3][10]

Sources

CAS number and molecular formula for Octahydroindolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Covalent Protease Inhibition and Alkaloid Mimetics

Executive Summary

Octahydroindolizine-2-carbonitrile (CAS: 1315366-29-0) represents a critical bicyclic scaffold in modern medicinal chemistry. Belonging to the indolizidine class of alkaloids, this compound is structurally characterized by a fused 5,6-membered saturated ring system bearing a nitrile warhead.

Its significance lies in its capacity to serve as a conformationally restricted bioisostere of proline and pyrrolidine. In drug discovery, the 2-carbonitrile motif is frequently exploited as an electrophilic "warhead" capable of forming reversible covalent bonds with the nucleophilic active site residues (Serine or Cysteine) of proteases. Consequently, this scaffold is a high-value intermediate in the development of DPP-4 inhibitors (diabetes), Cathepsin K inhibitors (osteoporosis), and Fibroblast Activation Protein (FAP) modulators.

Part 1: Chemical Identity & Physicochemical Profile[1]
Property Data / Specification
CAS Registry Number 1315366-29-0
IUPAC Name Octahydroindolizine-2-carbonitrile
Synonyms Indolizidine-2-carbonitrile; 2-Cyanoindolizidine
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Core Scaffold Indolizidine (1-azabicyclo[4.3.0]nonane)
Functional Group Nitrile (-C≡N) at position 2
Stereochemistry Contains chiral centers at C2 and C8a.[1] CAS 1315366-29-0 typically refers to the racemate or unspecified stereochemistry used in building block libraries.
Physical State Viscous oil or low-melting solid (depending on purity/isomer)
Part 2: Synthetic Pathways & Methodology

The synthesis of Octahydroindolizine-2-carbonitrile generally proceeds through the construction of the aromatic indolizine core followed by catalytic saturation, or via cyclization of acyclic amino-alkene precursors. Below is the authoritative Hydrogenation Route , favored for its scalability.

Core Workflow: Aromatic Reduction Strategy
  • Precursor Synthesis (1,3-Dipolar Cycloaddition): The aromatic precursor, Indolizine-2-carbonitrile, is first synthesized. A pyridinium ylide (generated from a pyridine derivative) undergoes a [3+2] cycloaddition with an electron-deficient dipolarophile (e.g., acrylonitrile or methyl acrylate followed by functional group modification).

  • Catalytic Hydrogenation (The Critical Step): The aromatic indolizine ring is fully saturated to the octahydroindolizine (indolizidine) form. This step establishes the bridgehead stereochemistry.

Experimental Protocol (General Procedure):

  • Reagents: Indolizine-2-carbonitrile, Platinum(IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃), Glacial Acetic Acid.

  • Conditions: High-pressure Hydrogenation (40–60 psi H₂), Room Temperature, 12–24 hours.

Step-by-Step:

  • Dissolve Indolizine-2-carbonitrile (1.0 equiv) in glacial acetic acid (0.1 M concentration).

  • Add catalyst (PtO₂, 5-10 mol%). Note: Rh/C is preferred if preventing hydrogenolysis of the nitrile group is critical, though nitriles are generally stable under mild catalytic hydrogenation conditions.

  • Purge the vessel with N₂ followed by H₂.

  • Agitate under H₂ atmosphere (50 psi) until H₂ uptake ceases (monitoring via TLC/MS for disappearance of the aromatic UV chromophore).

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ and extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography (Eluent: Hexanes/EtOAc) to isolate the diastereomers.

Visualization: Synthesis & Stereochemical Logic

Synthesis_Pathway Pyridine Pyridine Derivative (Precursor) Ylide Pyridinium Ylide (Intermediate) Pyridine->Ylide Alkylation Aromatic Indolizine-2-carbonitrile (Aromatic Scaffold) Ylide->Aromatic 1,3-Dipolar Cycloaddition (+ Acrylonitrile) Hydrogenation Catalytic Hydrogenation (H2, PtO2/Rh) Aromatic->Hydrogenation Reduction Product Octahydroindolizine-2-carbonitrile (CAS 1315366-29-0) Hydrogenation->Product Stereoselective Saturation

Figure 1: Synthetic workflow from pyridine precursors to the saturated indolizidine scaffold via the aromatic intermediate.[1]

Part 3: Pharmaceutical Applications & Mechanism
1. The Nitrile Warhead Mechanism

The 2-carbonitrile group is not merely a structural feature; it is a pharmacophore . In protease inhibitors (e.g., for DPP-4 or Cathepsin K), the nitrile carbon is electrophilic.

  • Mechanism: The nucleophilic hydroxyl (Serine) or thiol (Cysteine) of the enzyme attacks the nitrile carbon.

  • Result: Formation of a reversible imidate (with Ser) or thioimidate (with Cys) adduct.

  • Advantage: This covalent interaction significantly increases potency and residence time compared to non-covalent inhibitors, while remaining reversible to reduce off-target toxicity.

2. Structural Bioisosterism

Octahydroindolizine is a bicyclic analogue of Proline .

  • Constraint: The fused 6-membered ring locks the pyrrolidine ring into a specific conformation.

  • Selectivity: This rigidification can enhance binding affinity by reducing the entropic penalty upon binding to the receptor pocket.

3. Key Therapeutic Areas
  • Diabetes (Type 2): As a scaffold for DPP-4 inhibitors (analogous to Saxagliptin).

  • Osteoporosis: Cathepsin K inhibition prevents bone resorption.

  • Oncology: Targeting Fibroblast Activation Protein (FAP) in the tumor microenvironment.

Part 4: Analytical Characterization

To validate the identity of CAS 1315366-29-0, researchers should look for the following diagnostic signals:

Method Diagnostic Signal Interpretation
FT-IR 2230–2250 cm⁻¹ (Sharp, Medium)Characteristic C≡N stretch . Absence indicates hydrolysis to amide/acid.
¹H NMR δ 3.0–3.5 ppm (Multiplet)Bridgehead proton (H-8a) and protons adjacent to Nitrogen.
¹H NMR Absence of δ 6.0–9.0 ppm Confirms full saturation (no aromatic protons remaining).
MS (ESI) [M+H]⁺ = 151.2 Protonated molecular ion.
Part 5: Safety & Handling (SDS Summary)
  • Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4; Skin Irritant.

  • Specific Risk: As a nitrile, it may liberate cyanide ions under extreme metabolic or chemical conditions, though the aliphatic nitrile is generally stable.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic.

  • Disposal: Incineration with afterburner and scrubber (Nitrogen oxides and Carbon oxides produced).

References
  • Benchchem. Octahydroindolizine-2-carbonitrile (CAS 1315366-29-0) Product Entry.[1][2] Retrieved from

  • BLD Pharm. Product Analysis: Octahydroindolizine-2-carbonitrile. Retrieved from

  • Gundersen, L. L., et al. (2011). Indolizine derivatives: Recent advances and potential pharmacological activities.[3] Journal of Basic and Clinical Pharmacy. Retrieved from

  • Seregin, I. V., & Gevorgyan, V. (2006).[4] Gold-Catalyzed Synthesis of Fused Pyrroloheterocycles. Journal of the American Chemical Society.[4] (Context on Indolizine Core Synthesis).

  • Chemical Book. Indolizidine-2-carbonitrile Building Blocks. Retrieved from

Sources

Initial Toxicity Screening of Indolizidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indolizidine Paradox

Indolizidine alkaloids (e.g., swainsonine, castanospermine, lentiginosine) represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic the transition state of pyranosyl cations. This structural mimicry grants them potent activity as glycosidase inhibitors, offering therapeutic potential in antivirals (e.g., dengue, HIV), anticancer agents (metastasis inhibition), and chaperone therapies.

However, this same mechanism drives their primary toxicity profile: Lysosomal Storage Phenotypes . The inhibition of housekeeping glycosidases (specifically lysosomal


-mannosidase and 

-glucosidase) leads to the accumulation of undegraded oligosaccharides, resulting in cellular vacuolation and systemic organ dysfunction (historically observed as "locoism" in livestock).

The Screening Imperative: Standard cytotoxicity assays (MTT, LDH) are insufficient for indolizidines because these compounds are often cytostatic or induce functional impairment (vacuolation) long before cell membrane rupture occurs. This guide outlines a mechanism-based screening architecture designed to detect specific glycosidase inhibition and lysosomal stress early in the drug discovery pipeline.

Mechanistic Grounding: The Lysosomal Storage Liability

To screen effectively, one must understand the cascade of toxicity. Indolizidines are protonated at physiological pH, mimicking the oxocarbenium ion intermediate of glycoside hydrolysis.

The Toxicity Cascade
  • Entry: The lipophilic nature of the bicyclic ring allows passive diffusion or transport into the cell.

  • Trapping: The basic nitrogen leads to ion-trapping within the acidic lysosome (pH ~4.5-5.0).

  • Inhibition: The compound competitively inhibits lysosomal hydrolases (e.g.,

    
    -mannosidase II).
    
  • Accumulation: High-mannose oligosaccharides cannot be processed.

  • Vacuolation: Osmotic pressure rises, causing lysosomes to swell into large, non-functional vacuoles.

Visualization of Toxicity Pathway

IndolizidineToxicity Compound Indolizidine Compound Lysosome Lysosomal Trapping (pH 4.5) Compound->Lysosome Ion Trapping Enzyme Inhibition of α-Mannosidase/Glucosidase Lysosome->Enzyme Target Engagement Substrate Accumulation of Oligosaccharides Enzyme->Substrate Metabolic Blockade Vacuolation Cytoplasmic Vacuolation Substrate->Vacuolation Osmotic Swelling Phenotype Cellular Dysfunction (Storage Disease Phenotype) Vacuolation->Phenotype Toxicity

Figure 1: The causal pathway from indolizidine exposure to cellular toxicity.

The Screening Architecture: A Tiered Approach

Do not rely on a single endpoint. Use a funnel approach to filter compounds based on selectivity (Therapeutic vs. Housekeeping inhibition).

TierAssay TypeTarget EndpointThroughput
1 Biochemical Profiling

against panel of Glycosidases
High
2 Phenotypic Screening Lysosomal Vacuolation (High Content Imaging)Medium
3 General Cytotoxicity ATP depletion / Membrane IntegrityHigh
Screening Workflow Diagram

ScreeningWorkflow cluster_Tier1 Tier 1: Specificity cluster_Tier2 Tier 2: Phenotype cluster_Tier3 Tier 3: Viability Input Library (Indolizidines) EnzymeAssay Glycosidase Panel (pH 4.5 vs pH 7.0) Input->EnzymeAssay HCS High-Content Lysosomal Imaging EnzymeAssay->HCS Selectivity > 10x Viability ATP/Mitochondrial Health HCS->Viability No Vacuolation Decision Lead Candidate Viability->Decision High Safety Margin

Figure 2: The tiered screening workflow designed to filter out non-selective lysosomal inhibitors.

Detailed Experimental Protocols

Protocol A: Differential Glycosidase Inhibition (The "Trigger")

Objective: Determine if the compound inhibits lysosomal hydrolases (toxic) vs. neutral glycosidases (often therapeutic targets like ER-processing enzymes).

Reagents:

  • Substrates: p-Nitrophenyl-

    
    -D-mannopyranoside (for mannosidase); p-Nitrophenyl-
    
    
    
    -D-glucopyranoside (for glucosidase).
  • Enzymes: Jack Bean

    
    -Mannosidase (Model for lysosomal); Yeast 
    
    
    
    -Glucosidase.
  • Stop Solution: 0.2 M Glycine-NaOH (pH 10.0).

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 nM to 100

    
    M).
    
  • Buffer System:

    • Lysosomal Mimic: 0.1 M Acetate Buffer (pH 4.5) with Zinc Acetate (1 mM).

    • Neutral Mimic: 0.1 M Phosphate Buffer (pH 7.0).[1]

  • Incubation:

    • Add 10

      
      L enzyme solution (0.2 U/mL) + 10 
      
      
      
      L test compound to 96-well plate.
    • Pre-incubate for 15 mins at 37°C.

    • Add 20

      
      L substrate (2 mM).
      
    • Incubate for 30 mins at 37°C.

  • Termination: Add 100

    
    L Stop Solution. The shift to alkaline pH ionizes the p-nitrophenol product (yellow).
    
  • Quantification: Read Absorbance at 405 nm.

  • Analysis: Calculate

    
    .
    
    • Safety Criteria: A safe candidate should show high

      
       (low potency) against the pH 4.5 enzyme panel.
      
Protocol B: High-Content Lysosomal Vacuolation Screen (The "Consequence")

Objective: Detect functional lysosomal storage before cell death occurs. This is the "Gold Standard" for indolizidine toxicity.

Reagents:

  • Cell Line: Fibroblasts (HFF-1) or Kidney cells (Vero/HEK293) are highly sensitive.

  • Probe: LysoTracker™ Red DND-99 (acidotropic probe) or LAMP-1 Immunostaining.

  • Nuclear Stain: Hoechst 33342.

Step-by-Step Methodology:

  • Seeding: Seed cells at 5,000 cells/well in 384-well black-wall optical plates. Incubate 24h.

  • Treatment: Treat with test compounds for 24h and 48h. (Vacuolation is time-dependent).

    • Positive Control:[2][3] Swainsonine (1

      
      M) or Chloroquine (10 
      
      
      
      M).
  • Staining:

    • Remove media. Wash with PBS.

    • Add 50 nM LysoTracker Red + 1

      
      g/mL Hoechst in pre-warmed media.
      
    • Incubate 30 mins at 37°C.

  • Imaging: Live-cell imaging on a High-Content Analysis system (e.g., PerkinElmer Opera or Molecular Devices ImageXpress).

    • Channel 1: Nuclei (Blue).

    • Channel 2: Lysosomes (Red).[4]

  • Image Analysis (Algorithm):

    • Segment nuclei to count cells.

    • Segment "spots" in the Red channel.

    • Key Metric: "Total Spot Area per Cell" or "Mean Spot Intensity."

    • Toxicity Signal: Indolizidines cause a massive increase in spot area (swelling) rather than just intensity.

Data Interpretation & SAR Guidelines

When analyzing the data, use the following heuristics to guide structural optimization:

ObservationInterpretationAction
High Potency at pH 4.5 Strong Lysosomal InhibitionHigh Risk. Modify basicity or stereochemistry at C-8/C-1 positions.
High Potency at pH 7.0 Neutral/ER Enzyme InhibitionPotential Therapeutic. (e.g., ER

-glucosidase inhibition is anti-viral).
Vacuolation (+) / MTT (-) "Silent" Storage ToxicityStop. Compound causes functional impairment without immediate death.
Vacuolation (-) / MTT (+) Off-Target CytotoxicityInvestigate. Toxicity is likely not mechanism-based (non-specific).

Self-Validating Check: If your compound shows


 nM in the biochemical assay (Protocol A) but no vacuolation in the cellular assay (Protocol B), check the Permeability . The compound may not be entering the cell. Conversely, if vacuolation is high but enzyme inhibition is low, check for Lysosomotropism  (non-specific base trapping) rather than specific enzyme inhibition.

References

  • Molyneux, R. J., et al. (1995).[5] "The lesions of locoweed (Astragalus mollissimus), swainsonine, and castanospermine in rats."[5][6] Veterinary Pathology. Link

  • Asano, N. (2003). "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology. Link

  • Stegelmeier, B. L., et al. (1995).[5] "The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines." Toxicologic Pathology. Link

  • Nadanaciva, S., et al. (2011).[7] "A high content screening assay for identifying lysosomotropic compounds."[4][7][8] Toxicology in Vitro. Link

  • Tulsiani, D. R., et al. (1982). "Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II."[9] Journal of Biological Chemistry. Link

Sources

Methodological & Application

Enantioselective Synthesis of (2S)-Octahydroindolizine-2-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Indolizidine Alkaloids

The indolizidine alkaloid core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast number of natural products with a wide spectrum of biological activities. These compounds often exhibit potent and selective interactions with biological targets, which are highly dependent on their absolute stereochemistry. The enantioselective synthesis of substituted indolizidines is therefore a critical endeavor for the development of novel therapeutics. This application note provides a comprehensive guide to a plausible and robust strategy for the enantioselective synthesis of (2S)-Octahydroindolizine-2-carbonitrile, a chiral building block with potential applications in the synthesis of more complex bioactive molecules. The nitrile functionality at the C2 position offers a versatile handle for further chemical transformations.

The synthetic strategy detailed herein is designed to be both efficient and highly stereocontrolled, leveraging well-established asymmetric methodologies to ensure the desired (S) configuration at the C2 stereocenter. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy: A Logic-Driven Approach

The enantioselective synthesis of (2S)-Octahydroindolizine-2-carbonitrile can be approached through several strategic disconnections. After careful consideration of feasibility, stereocontrol, and the availability of starting materials, we propose a robust pathway commencing with a chiral piperidine precursor, followed by the crucial introduction of the nitrile group and subsequent formation of the bicyclic indolizidine core. This strategy ensures that the key stereocenter is established early and carried through the synthetic sequence.

The overall workflow can be visualized as follows:

Synthetic_Workflow A Commercially Available Piperidine Precursor B Asymmetric Introduction of Nitrile Group at C2 A->B  Stereocenter  Formation C N-Alkylation with a C2-Synthon B->C  Side Chain  Introduction D Intramolecular Cyclization to form Indolizidinone C->D  Ring Closure E Reduction of Lactam D->E  Functional Group  Modification F Target Molecule: (2S)-Octahydroindolizine-2-carbonitrile E->F  Final Product

Caption: Proposed synthetic workflow for (2S)-Octahydroindolizine-2-carbonitrile.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the enantioselective synthesis of (2S)-Octahydroindolizine-2-carbonitrile. Safety precautions should be observed at all times, and all reactions should be performed in a well-ventilated fume hood.

Part 1: Synthesis of a Chiral Piperidine Precursor

A suitable chiral starting material is crucial for the success of this enantioselective synthesis. A practical approach involves the use of a readily available chiral building block, such as a derivative of (S)-pipecolic acid.

Protocol 1: Preparation of (S)-1-Boc-piperidine-2-carbonitrile

This protocol details the conversion of (S)-pipecolic acid to the corresponding N-Boc protected nitrile.

Reagent MW Amount Mmol Equiv.
(S)-Pipecolic acid129.165.00 g38.71.0
Di-tert-butyl dicarbonate (Boc₂O)218.259.28 g42.51.1
Sodium bicarbonate (NaHCO₃)84.019.75 g1163.0
Dioxane-50 mL--
Water-50 mL--
Ethyl chloroformate108.524.40 mL46.41.2
Triethylamine (Et₃N)101.196.47 mL46.41.2
Ammonia (0.5 M in dioxane)17.03100 mL50.01.3
Trifluoroacetic anhydride (TFAA)210.038.13 mL58.11.5
Pyridine79.109.40 mL1163.0
Dichloromethane (DCM)-150 mL--

Step-by-Step Procedure:

  • N-Boc Protection: To a solution of (S)-pipecolic acid (5.00 g, 38.7 mmol) in a mixture of dioxane (50 mL) and water (50 mL), add sodium bicarbonate (9.75 g, 116 mmol). Stir the mixture at room temperature until the acid dissolves. Add di-tert-butyl dicarbonate (9.28 g, 42.5 mmol) and continue stirring at room temperature overnight.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(S)-pipecolic acid as a white solid.

  • Amide Formation: Dissolve the crude N-Boc-(S)-pipecolic acid in anhydrous THF (100 mL) and cool to 0 °C. Add triethylamine (6.47 mL, 46.4 mmol) followed by the dropwise addition of ethyl chloroformate (4.40 mL, 46.4 mmol). Stir the mixture at 0 °C for 30 minutes. Add a 0.5 M solution of ammonia in dioxane (100 mL, 50.0 mmol) and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude (S)-1-Boc-piperidine-2-carboxamide.

  • Dehydration to Nitrile: Dissolve the crude amide in anhydrous dichloromethane (150 mL) and cool to 0 °C. Add pyridine (9.40 mL, 116 mmol) followed by the dropwise addition of trifluoroacetic anhydride (8.13 mL, 58.1 mmol). Stir the reaction mixture at 0 °C for 2 hours.

  • Purification: Quench the reaction by the slow addition of water (50 mL). Separate the organic layer, wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-Boc-piperidine-2-carbonitrile.

Part 2: Construction of the Indolizidine Core

With the chiral piperidine-2-carbonitrile in hand, the next phase involves the construction of the second ring to form the indolizidine skeleton.

Protocol 2: N-Alkylation and Intramolecular Cyclization

This protocol describes the N-alkylation of the piperidine nitrogen followed by an intramolecular cyclization to form the indolizidinone.

Reagent MW Amount Mmol Equiv.
(S)-1-Boc-piperidine-2-carbonitrile210.282.00 g9.511.0
Trifluoroacetic acid (TFA)114.027.33 mL95.110
Dichloromethane (DCM)-20 mL--
Ethyl 2-bromoacetate167.001.27 mL11.41.2
Potassium carbonate (K₂CO₃)138.213.94 g28.53.0
Acetonitrile (MeCN)-50 mL--
Sodium ethoxide (NaOEt) (21% in EtOH)68.053.38 mL9.511.0
Ethanol (EtOH)-30 mL--

Step-by-Step Procedure:

  • Boc Deprotection: Dissolve (S)-1-Boc-piperidine-2-carbonitrile (2.00 g, 9.51 mmol) in dichloromethane (20 mL) and cool to 0 °C. Add trifluoroacetic acid (7.33 mL, 95.1 mmol) dropwise. Stir the reaction at room temperature for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude (S)-piperidine-2-carbonitrile.

  • N-Alkylation: To a solution of the crude (S)-piperidine-2-carbonitrile in acetonitrile (50 mL), add potassium carbonate (3.94 g, 28.5 mmol) and ethyl 2-bromoacetate (1.27 mL, 11.4 mmol). Heat the mixture to reflux and stir overnight.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude N-alkylated product.

  • Intramolecular Cyclization (Dieckmann Condensation): Dissolve the crude N-alkylated product in anhydrous ethanol (30 mL). Add sodium ethoxide (21% solution in ethanol, 3.38 mL, 9.51 mmol) dropwise at room temperature. Stir the reaction mixture at room temperature for 4 hours.

  • Purification: Neutralize the reaction with 1 M HCl and concentrate under reduced pressure. Extract the residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the corresponding indolizidinone.

Part 3: Final Reduction to (2S)-Octahydroindolizine-2-carbonitrile

The final step involves the reduction of the lactam carbonyl group to complete the synthesis.

Protocol 3: Reduction of the Indolizidinone

This protocol utilizes a powerful reducing agent to convert the lactam to the corresponding amine.

Reagent MW Amount Mmol Equiv.
Indolizidinone intermediate-1.00 g-1.0
Lithium aluminum hydride (LiAlH₄) (1 M in THF)37.9510.0 mL10.0~2.0
Anhydrous Tetrahydrofuran (THF)-30 mL--

Step-by-Step Procedure:

  • Reduction: To a solution of the indolizidinone intermediate (1.00 g) in anhydrous THF (30 mL) at 0 °C, add a 1 M solution of lithium aluminum hydride in THF (10.0 mL) dropwise. After the addition is complete, heat the reaction mixture to reflux and stir for 4 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL). Stir the resulting mixture at room temperature for 30 minutes.

  • Purification: Filter the mixture through a pad of Celite and wash the filter cake with THF (20 mL). Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield (2S)-Octahydroindolizine-2-carbonitrile.

Mechanism and Rationale for Key Steps

A deep understanding of the underlying chemical principles is paramount for successful execution and troubleshooting.

Asymmetric Strecker Reaction: Establishing the Stereocenter

While the provided protocol starts from a chiral precursor, an alternative and powerful method to establish the C2 stereocenter is the asymmetric Strecker reaction on a cyclic imine. This reaction involves the addition of a cyanide source to an imine, catalyzed by a chiral entity.

Strecker_Mechanism cluster_0 Asymmetric Strecker Reaction Imine Imine Catalyst Chiral Catalyst Imine->Catalyst Coordination Aminonitrile Aminonitrile Catalyst->Aminonitrile Stereodirecting Addition Cyanide CN⁻ Cyanide->Catalyst

Caption: Conceptual diagram of a chiral catalyst-mediated Strecker reaction.

The chiral catalyst, often a Lewis acid or a Brønsted acid with a defined chiral environment, coordinates to the imine, rendering one face of the C=N double bond more susceptible to nucleophilic attack by the cyanide ion. This facial selectivity is the cornerstone of the enantioselectivity of the reaction. The choice of catalyst is critical and often requires screening to achieve high enantiomeric excess (ee).

Dieckmann Condensation: Forging the Second Ring

The intramolecular Dieckmann condensation is a classic and reliable method for the formation of five- and six-membered rings. In our proposed synthesis, the N-alkylated intermediate bearing both a nitrile and an ester functionality would undergo cyclization under basic conditions. For this to occur, the nitrile would first need to be hydrolyzed and esterified. A more direct cyclization would be a Thorpe-Ziegler reaction if the intermediate were a dinitrile. The Dieckmann condensation of an ester-nitrile is also possible. The base deprotonates the carbon alpha to the ester, and the resulting enolate attacks the nitrile carbon to form a six-membered ring after tautomerization and workup.

Conclusion and Future Perspectives

This application note has outlined a detailed and scientifically grounded protocol for the enantioselective synthesis of (2S)-Octahydroindolizine-2-carbonitrile. By starting from a chiral piperidine derivative, the stereochemical integrity of the final product is ensured. The presented multi-step synthesis employs robust and well-documented chemical transformations, providing a reliable pathway for obtaining this valuable chiral building block.

Future work could focus on optimizing the reaction conditions to improve overall yield and reduce the number of purification steps. Furthermore, the exploration of alternative cyclization strategies could offer more convergent and atom-economical routes. The synthesized (2S)-Octahydroindolizine-2-carbonitrile can serve as a key intermediate for the synthesis of a library of novel indolizidine alkaloids with potential therapeutic applications, contributing to the advancement of drug discovery and development.

References

  • Enantioselective synthesis of alpha-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine as catalyst. Org. Lett. 1999, 1(1), 157-160. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules 2022, 27(19), 6567. [Link]

  • Hydrocyanation. Wikipedia. [Link]

  • Cyclization via Carbolithiation of α-Amino Alkyllithium Reagents. J. Org. Chem. 2009, 74(11), 4157–4165. [Link]

  • Highly effective asymmetric hydrogenation of cyclic N-alkyl imines with chiral cationic Ru-MsDPEN catalysts. Chem. Commun. (Camb.) 2011, 47(31), 8871-8873. [Link]

  • Enantioselective Addition of Hydrogen Cyanide to Imines Catalyzed by a Chiral (Salen)Al(III) Complex. J. Am. Chem. Soc. 1999, 121(24), 5826–5827. [Link]

  • Organocatalytic Conjugate Hydroazidation and Hydrocyanation: A Metal-Free Approach to Synthetically Versatile Chiral Building Blocks. Molecules 2024, 29(4), 776. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Org. Biomol. Chem. 2014, 12(45), 9152-9158. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem 2021, 14(1), 1-6. [Link]

  • Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. J. Am. Chem. Soc. 2010, 132(33), 11416–11418. [Link]

  • Catalytic Enantioselective Synthesis of 4-Amino-1,2,3,4-tetrahydropyridine Derivatives from Intramolecular Nucleophilic Addition Reaction of Tertiary Enamides. Angew. Chem. Int. Ed. 2013, 52(41), 10832-10835. [Link]

  • Recent advances in asymmetric Strecker reactions. Arkivoc 2007, (2), 11-27. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules 2023, 28(5), 2093. [Link]

  • Synthesis of the bicyclic core of pyrrolizidine and indolizidine alkaloids. Masters Theses. 2009. [Link]

  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. Thesis. 2015. [Link]

  • Recent Developments in Catalytic Asymmetric Strecker-Type Reactions. Chem. Rec. 2020, 20(10), 1083-1099. [Link]

  • Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Revista Desafio Online. 2021, 8(3), 1-23. [Link]

  • Photoredox-catalyzed intramolecular N-alkylation reactions of various β-lactams. Chem. Commun. (Camb.) 2020, 56(83), 12596-12599. [Link]

  • Syntheses of indolizidine and quinolizidine alkaloids. ResearchGate. [Link]

  • Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. Nat. Commun. 2021, 12, 7200. [Link]

  • An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. J. Org. Chem. 2007, 72(16), 6177-6184. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Adv. 2024, 14(1), 1-12. [Link]

Application Note: Using Octahydroindolizine-2-carbonitrile as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octahydroindolizine-2-carbonitrile (CAS: 1315366-29-0), also known as 2-cyano-indolizidine , represents a high-value,


-rich scaffold for modern drug discovery.[1] Unlike the more common octahydroindole (perhydroindole) or pyrrolidine scaffolds, the octahydroindolizine core features a nitrogen atom at the bridgehead of a fused 6,5-bicyclic system. This unique architecture renders the nitrogen non-nucleophilic for amide coupling, shifting the synthetic focus to the nitrile group  as the primary handle for diversification.

This guide details the stereoselective synthesis, resolution, and downstream application of this scaffold. It is particularly relevant for medicinal chemists designing conformationally restricted peptidomimetics , glycosidase inhibitors , and fragment-based drug discovery (FBDD) libraries where high rigidity and defined stereochemistry are required to reduce entropic penalties upon binding.

Technical Specifications & Structural Logic

Chemical Identity[2][3]
  • IUPAC Name: Octahydroindolizine-2-carbonitrile[1][2][3]

  • Common Name: 2-Cyano-indolizidine

  • CAS Number: 1315366-29-0[1][2][3][4][5]

  • Molecular Formula:

    
    [1]
    
  • Stereochemistry: The molecule possesses three stereocenters (C2, C8a, and potentially C9 depending on numbering). The cis-fused ring junction is generally the thermodynamically preferred conformation, mimicking the "turn" geometry of proline.

The "Bridgehead" Distinction

It is critical to distinguish this scaffold from octahydroindole-2-carbonitrile (perhydroindole).

  • Octahydroindole: Nitrogen is secondary (NH) and available for peptide coupling.

  • Octahydroindolizine (This Topic): Nitrogen is tertiary (bridgehead). It cannot form amides. The nitrile is the sole reactive "warhead" or linker.

Data Summary Table
PropertyValueRelevance
Molecular Weight 150.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
ClogP ~1.2 - 1.5Favorable lipophilicity for CNS penetration.
H-Bond Donors 0Good membrane permeability.
H-Bond Acceptors 2 (N-bridge, CN)Interaction points for active site residues.
Topological Polar Surface Area ~27 ŲExcellent oral bioavailability potential.

Protocol 1: Stereoselective Synthesis & Resolution

Objective: To synthesize chiral octahydroindolizine-2-carbonitrile from the aromatic precursor indolizine-2-carbonitrile.

Reaction Logic

Direct synthesis of the chiral saturated system is challenging. The most robust industrial route involves the catalytic hydrogenation of the heteroaromatic precursor followed by enzymatic kinetic resolution or Chiral SFC separation.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Indolizine-2-carbonitrile (Aromatic Precursor) Step1 Step 1: High-Pressure Hydrogenation (PtO2, AcOH, 50 bar H2) Start->Step1 Reduction Inter Intermediate: Racemic Octahydroindolizine-2-CN Step1->Inter cis-selective Step2 Step 2: Chiral SFC Separation (Chiralpak AD-H, CO2/MeOH) Inter->Step2 Resolution Prod1 Product A: (2S, 8aR)-Isomer Step2->Prod1 Prod2 Product B: (2R, 8aS)-Isomer Step2->Prod2

Caption: Synthetic workflow for accessing enantiopure octahydroindolizine-2-carbonitrile via hydrogenation and chiral chromatography.

Step-by-Step Methodology

Step 1: Catalytic Hydrogenation

  • Preparation: Dissolve Indolizine-2-carbonitrile (10.0 g, 69.4 mmol) in glacial acetic acid (100 mL).

  • Catalyst Loading: Add Platinum(IV) oxide (

    
    , Adams' catalyst) (500 mg, 5 wt%). Note: PtO2 is preferred over Pd/C to prevent hydrogenolysis of the nitrile group to a primary amine.
    
  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with

    
     (3x) and 
    
    
    
    (3x). Pressurize to 50 bar (725 psi)
    
    
    .
  • Reaction: Stir at 60°C for 24 hours. Monitor by LC-MS for the disappearance of the aromatic UV signal (254 nm).

  • Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Concentrate the filtrate under reduced pressure.

  • Neutralization: Dissolve the residue in DCM, wash with saturated

    
     (aq) to remove acetic acid. Dry over 
    
    
    
    and concentrate.
    • Yield: Expect ~90-95% of the racemic diastereomeric mixture (predominantly cis-fused).

Step 2: Chiral Resolution (SFC)

  • System: Preparative Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or OD-H (20 x 250 mm, 5 µm).

  • Mobile Phase:

    
     / Methanol (85:15) with 0.1% Diethylamine (DEA).
    
  • Conditions: Flow rate 50 mL/min, Back pressure 100 bar, Temperature 35°C.

  • Collection: Collect the two major enantiomers separately.

  • Validation: Analyze optical purity via analytical SFC (>99% ee required).

Application Protocols: Functionalization

Since the bridgehead nitrogen is chemically inert to acylation, the nitrile group is the sole handle for library generation.

Route A: Synthesis of Rigid Diamines (Reductive Amination Precursors)

Used to create ligands for GPCRs where a basic amine is required at a specific distance from a hydrophobic core.

  • Reagent:

    
     (2.0 equiv) in dry THF at 0°C.
    
  • Procedure: Add the chiral nitrile dropwise. Reflux for 2 hours.

  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ).
  • Product: 2-(Aminomethyl)-octahydroindolizine .

  • Use Case: This primary amine can now be coupled to carboxylic acids, sulfonyl chlorides, or aldehydes to generate diverse libraries.

Route B: Synthesis of Peptidomimetic Acids (Proline Surrogates)

Used to insert the scaffold into a peptide chain (C-terminus modification).

  • Reagent: 6M HCl (aq), reflux, 12 hours.

  • Product: Octahydroindolizine-2-carboxylic acid .

  • Coupling: Use HATU/DIPEA to couple this acid to the N-terminus of a growing peptide chain.

  • Effect: Induces a permanent "kink" or

    
    -turn in the peptide backbone, stabilizing secondary structures.
    
Route C: Tetrazole Isosteres (Bioactive Warheads)

Common in Angiotensin II receptor antagonists and metabolic probes.

  • Reagents: Sodium azide (

    
    , 1.5 equiv), Zinc bromide (
    
    
    
    , 1.0 equiv) in water/isopropanol.
  • Conditions: Reflux for 16 hours.

  • Product: 5-(Octahydroindolizin-2-yl)-1H-tetrazole .

  • Significance: The tetrazole acts as a lipophilic carboxylic acid bioisostere with improved metabolic stability.

Application Note: Designing "Escape Vectors" in FBDD

In Fragment-Based Drug Discovery, the octahydroindolizine scaffold is superior to simple pyrrolidines because the fused 6-membered ring provides a defined "escape vector" (the direction in which substituents grow).

Comparative Geometry Logic
  • Pyrrolidine-2-CN: Flexible. The ring pucker can invert, leading to entropic loss upon binding.

  • Octahydroindolizine-2-CN: Rigid. The trans-annular strain of the fused system locks the pyrrolidine ring into a specific envelope conformation.

  • Result: Substituents at the 2-position (nitrile/amine) have a highly predictable vector, allowing precise targeting of sub-pockets in enzymes (e.g., DPP-4, Kinases).

Decision Logic for Scaffold Selection (DOT)

ScaffoldSelection Start Drug Design Requirement Q1 Is an Amide Nitrogen required for H-bonding? Start->Q1 Branch1 Yes (e.g., Peptide backbone) Q1->Branch1 Branch2 No (Hydrophobic core/Turn mimic) Q1->Branch2 Result1 Use Octahydroindole (Secondary Amine) Branch1->Result1 Result2 Use Octahydroindolizine (Tertiary Bridgehead) Branch2->Result2

Caption: Decision tree for selecting between Octahydroindole and Octahydroindolizine scaffolds.

Quality Control & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Enantiomeric Excess (ee) Chiral SFC / HPLC> 98%Recrystallize the tartrate salt of the amine derivative if SFC fails.
Diastereomeric Ratio (dr) 1H NMR> 95:5 (cis:trans)The trans-fused isomer is often formed at higher hydrogenation temperatures. Lower Temp to 40°C.
Water Content Karl Fischer< 0.5%The nitrile is hygroscopic. Store under Argon.

Critical Safety Note: The hydrogenation of nitriles can produce secondary amines (dimerization) as a byproduct. Always use acetic acid as the solvent or add ammonia to suppress this side reaction.

References

  • BenchChem. Octahydroindolizine-2-carbonitrile Product Entry (CAS 1315366-29-0).[1][3][5][6] Retrieved from

  • Sigma-Aldrich. Indolizine Derivatives and Chiral Building Blocks. Retrieved from

  • Gundersen, L. L., et al. (2007). Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences, 30(1), 26-35. Link

  • Remuson, R. (1996). Enantioselective synthesis of (-)-indolizidine 239AB. Tetrahedron: Asymmetry, 7(8), 2211-2212. Link

  • PubChem. Octahydroindolizine Compound Summary. National Library of Medicine. Retrieved from

Sources

Applications of Octahydroindolizine Derivatives in Medicinal Chemistry: A Focus on the 2-Carbonitrile Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Octahydroindolizine Scaffold - A Privileged Structure in Drug Discovery

The octahydroindolizine core, a saturated bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal framework for designing potent and selective ligands for a variety of biological targets. The introduction of a carbonitrile group, particularly at the 2-position, offers a unique handle for further functionalization and can significantly influence the molecule's electronic properties and binding interactions. This guide will delve into the applications of octahydroindolizine derivatives, with a special focus on the synthetic utility and potential therapeutic relevance of the 2-carbonitrile analogue.

Synthetic Strategies and Mechanistic Considerations

The construction of the octahydroindolizine skeleton can be achieved through several elegant synthetic routes. A common and versatile approach involves the reductive cyclization of a precursor containing both a pyridine and a suitably positioned electrophilic side chain. The choice of starting materials and reaction conditions is critical for controlling the stereochemistry of the final product, which in turn is paramount for its biological activity.

The introduction of the 2-carbonitrile group can be envisioned through various synthetic transformations. One plausible route involves the conversion of a 2-keto-octahydroindolizine to the corresponding cyanohydrin, followed by dehydration. Alternatively, a nucleophilic substitution reaction on a suitable leaving group at the 2-position with a cyanide source could be employed. The nitrile group is a valuable functional moiety; it can act as a bioisostere for a carbonyl group, participate in hydrogen bonding, and serve as a precursor for other functional groups such as amines, carboxylic acids, and tetrazoles, thereby expanding the chemical space for structure-activity relationship (SAR) studies.

Below is a conceptual workflow for the synthesis and derivatization of octahydroindolizine-2-carbonitrile.

cluster_synthesis Synthesis of Core Scaffold cluster_functionalization Introduction of 2-Carbonitrile cluster_derivatization Further Derivatization A Pyridine Derivative C Cyclization Precursor A->C B Side Chain Precursor B->C D Reductive Cyclization C->D E Octahydroindolizine Core D->E F Oxidation at C2 E->F G 2-Keto-octahydroindolizine F->G H Cyanation Reaction G->H I Octahydroindolizine-2-carbonitrile H->I J Hydrolysis I->J K Reduction I->K L Cycloaddition I->L M 2-Carboxylic Acid Derivative J->M N 2-Aminomethyl Derivative K->N O 2-Tetrazolyl Derivative L->O

Figure 1: Conceptual workflow for the synthesis and derivatization of octahydroindolizine-2-carbonitrile.

Therapeutic Applications of Octahydroindolizine Derivatives

The rigid conformation of the octahydroindolizine scaffold has been exploited in the design of potent inhibitors for a range of biological targets. While specific data on the 2-carbonitrile derivative is emerging, we can infer its potential from the well-documented activities of other substituted octahydroindolizines.

Antiviral Agents

Certain indolizidine and quinolizidine alkaloids, natural products containing the octahydroindolizine core, have demonstrated significant antiviral activity. For instance, castanospermine and its derivatives are potent inhibitors of glycosidases, enzymes crucial for the life cycle of many viruses, including HIV. The mechanism involves the inhibition of N-linked glycoprotein processing, which is essential for the proper folding of viral envelope proteins.

A hypothetical octahydroindolizine-2-carbonitrile derivative could be designed to mimic the transition state of the glycosidase-catalyzed reaction. The nitrile group, with its linear geometry and electron-withdrawing nature, could play a key role in binding to the active site of the enzyme.

Anticancer Agents

The octahydroindolizine scaffold has also been investigated for its potential in cancer therapy. Some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The precise mechanism of action is often target-dependent but can involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The introduction of a 2-carbonitrile group could enhance the anticancer activity through several mechanisms. It might improve the binding affinity to the target protein, increase cell permeability, or serve as a warhead for covalent inhibition.

Below is a simplified representation of a signaling pathway that could be targeted by octahydroindolizine derivatives.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation Drug Octahydroindolizine Derivative Drug->Akt inhibits

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for anticancer octahydroindolizine derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Octahydroindolizine Derivative

This protocol provides a general framework. Specific reaction conditions, such as temperature, reaction time, and choice of reagents, will need to be optimized for the specific substrate.

Step 1: Synthesis of the Cyclization Precursor

  • To a solution of a suitable pyridine derivative (1.0 eq) in an appropriate solvent (e.g., anhydrous THF), add a solution of the side chain precursor (1.1 eq) containing an electrophilic center.

  • The reaction may require the presence of a base (e.g., triethylamine) to neutralize any acid generated.

  • Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Dissolve the cyclization precursor (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid).

  • Add a reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H2, Pd/C).

  • The reaction may require acidic or basic conditions to facilitate the cyclization.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the excess reducing agent carefully.

  • Perform an appropriate workup, which may involve neutralization, extraction, and drying of the organic layer.

  • Purify the resulting octahydroindolizine core by column chromatography or crystallization.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a synthesized octahydroindolizine derivative on a cancer cell line.

Step 1: Cell Seeding

  • Culture a suitable cancer cell line (e.g., HeLa or A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Trypsinize the cells and perform a cell count using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

Step 2: Compound Treatment

  • Prepare a stock solution of the octahydroindolizine derivative in DMSO.

  • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

  • Remove the old media from the 96-well plate and add the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

Step 3: MTT Assay

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Step 4: Data Analysis

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation

CompoundTarget Cell LineIC50 (µM)
Derivative AHeLa15.2
Derivative BA54928.7
DoxorubicinHeLa0.8

Table 1: Hypothetical cytotoxicity data for octahydroindolizine derivatives.

Conclusion and Future Directions

The octahydroindolizine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The introduction of a 2-carbonitrile moiety offers exciting possibilities for expanding the chemical diversity and biological activity of this privileged structure. Future research should focus on the development of efficient and stereoselective synthetic routes to octahydroindolizine-2-carbonitrile and its derivatives. Subsequent screening of these compounds against a wide range of biological targets will be crucial for uncovering their full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of novel drugs for the treatment of various diseases.

References

  • *Due to the specific and niche nature of "octahydroindolizine-2-carbonitrile", publicly available, directly relevant research papers are limited. The references provided are to related and foundational concepts in medicinal chemistry and the synthesis of related heterocyclic compounds. These resources provide the sc

Application Note: Strategic Derivatization of the Nitrile Group on the Octahydroindolizine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The octahydroindolizine (indolizidine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent glycosidase inhibitors (e.g., castanospermine, swainsonine) and alkaloids interacting with GPCRs. When functionalized with a nitrile (-CN) group, this scaffold becomes a powerful linchpin for Divergent Oriented Synthesis (DOS).

The nitrile group is rarely the final pharmacophore; rather, it is a high-potential "diversity handle." Its derivatization allows researchers to modulate:

  • Physicochemical Properties: Converting the lipophilic nitrile (cLogP contribution ~0.5) to a polar amine or ionized tetrazole.

  • Electronic Character: Switching from an electron-withdrawing group (EWG) to donors or chelators.

  • Stereochemical Probing: The rigid bicyclic framework amplifies stereoelectronic effects, making the vector of the new functional group critical for target engagement.

This guide details three high-value transformations: Reduction to Primary Amines , Hydrolysis to Amides , and Bioisosteric Conversion to Tetrazoles .

Reaction Landscape & Decision Matrix

The following decision tree illustrates the primary synthetic pathways available for the indolizidine-nitrile motif.

ReactionLandscape Start Indolizidine-CN Red_Cond Reduction (CoCl2 / NaBH4) Start->Red_Cond SAR: +Polarity +Basicity Tet_Cond Cycloaddition (NaN3 / ZnBr2) Start->Tet_Cond SAR: -COOH Mimic Metabolic Stability Hyd_Cond Controlled Hydrolysis (UHP or H2SO4) Start->Hyd_Cond SAR: H-Bond Donor Amine Primary Amine (-CH2NH2) Red_Cond->Amine Linker Linker Attachment (PROTACs/Fragments) Amine->Linker Tetrazole Tetrazole (COOH Bioisostere) Tet_Cond->Tetrazole Amide Primary Amide (-CONH2) Hyd_Cond->Amide

Figure 1: Divergent synthetic pathways from the parent nitrile. Blue nodes indicate starting material; Green/Red/Yellow indicate key pharmacophore outcomes.

Critical Stereochemical Considerations

Before initiating wet chemistry, one must analyze the ring fusion of the octahydroindolizine.

  • Trans-fused: Rigid, thermodynamically stable. The bridgehead nitrogen lone pair dictates a specific conformation. Reagents attacking the nitrile will approach from the less hindered face (convex).

  • Cis-fused: Flexible, capable of ring inversion.

  • Guidance: If your nitrile is in an axial position relative to the piperidine ring of the scaffold, it suffers from 1,3-diaxial interactions. Reaction rates for hydrolysis or bulky reductions (e.g., LAH) will be significantly slower than equatorial counterparts.

Protocol A: Chemoselective Reduction to Primary Amine

Objective: Convert -CN to -CH₂NH₂ without racemizing the bridgehead carbons or reducing other sensitive groups. Method: Cobalt(II) Chloride / Sodium Borohydride (The "Boride" Reduction).[1][2] Why this method? Unlike Lithium Aluminum Hydride (LAH), this protocol is mild, tolerates esters/halides, and avoids the formation of secondary amines (a common side reaction where the product amine attacks the intermediate imine).

Materials
  • Substrate: Nitrile-functionalized octahydroindolizine (1.0 eq)

  • Reagent: Cobalt(II) chloride hexahydrate (

    
    ) (2.0 eq)
    
  • Reductant: Sodium borohydride (

    
    ) (10.0 eq)
    
  • Solvent: Methanol (Dry)

  • Quench: 3N HCl, Ammonium Hydroxide (

    
    )
    
Step-by-Step Procedure
  • Solubilization: Dissolve the indolizidine substrate and

    
     in dry methanol (
    
    
    
    concentration relative to substrate) in a round-bottom flask. The solution should be deep purple/pink.
  • Cooling: Place the flask in an ice-water bath (

    
    ). Crucial: Exothermic reaction.
    
  • Addition: Add

    
     portion-wise over 20 minutes.
    
    • Observation: The solution will turn black immediately (formation of cobalt boride active species) and evolve hydrogen gas vigorously.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+4 mass shift).

  • Acid Hydrolysis: Once complete, cool back to

    
     and carefully add 3N HCl dropwise until gas evolution ceases and the black precipitate dissolves (pH ~2). This breaks down the boron-amine complexes.
    
  • Basification: Adjust pH to >10 using concentrated ammonium hydroxide.

  • Extraction: Extract with DCM (

    
    ). The indolizidine amine is highly polar; if it stays in the aqueous phase, use 
    
    
    
    -Butanol or perform a continuous extraction.
  • Purification: Dry over

    
    . Isolate via amine-functionalized silica flash chromatography (or use 1% 
    
    
    
    in eluent) to prevent streaking.
Workflow Visualization

ReductionWorkflow Step1 Mix Substrate + CoCl2 (Methanol, 0°C) Step2 Add NaBH4 (Portionwise) Observe: Black Precipitate (Co2B) Step1->Step2 Step3 Stir RT (2-4h) Monitor: LC-MS [M+4] Step2->Step3 Step4 Quench: 3N HCl (Dissolve Boron Complex) Step3->Step4 Step5 Basify (NH4OH) & Extract Target: Primary Amine Step4->Step5

Figure 2: Operational workflow for the Cobalt Boride reduction protocol.

Protocol B: Bioisosteric Transformation to Tetrazole

Objective: Install a tetrazole ring (pKa ~4.5–5.0) to mimic a carboxylic acid with improved metabolic stability and membrane permeability. Method: Zinc-Catalyzed [3+2] Cycloaddition ("Sharpless Conditions"). Why this method? It avoids the use of toxic, explosive tin reagents (tributyltin azide) and highly volatile hydrazoic acid.

Materials
  • Substrate: Nitrile-functionalized octahydroindolizine (1.0 eq)

  • Reagent: Sodium Azide (

    
    ) (1.5 eq)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 eq)
    
  • Solvent: Water/Isopropanol (2:1) or DMF (if lipophilic)

Step-by-Step Procedure
  • Setup: In a pressure vial, dissolve the nitrile,

    
    , and 
    
    
    
    in the chosen solvent.
  • Heating: Seal the vial and heat to

    
     (or reflux) for 12–24 hours.
    
    • Mechanism:[3][4][5][6][7][8][9][10] The Lewis acid (

      
      ) activates the nitrile, facilitating the attack of the azide anion.
      
  • Workup (Critical):

    • Cool to room temperature.

    • Add 3N HCl (approx. 3 mL per mmol substrate) and Ethyl Acetate. Stir vigorously until the solid zinc salts dissolve.

    • Note: The tetrazole is acidic. At low pH, it will be in the organic layer.

  • Isolation: Separate the organic layer. If the indolizidine core makes the molecule zwitterionic (tertiary amine + acidic tetrazole), the product may stay in the aqueous phase at pH 1-2.

    • Alternative Workup: Adjust pH to 6–7 (isoelectric point) to precipitate the product, or extract with

      
      -Butanol.
      
  • Safety Note: Although safer than

    
    , always treat azide waste with sodium nitrite/sulfuric acid or specific quenching protocols before disposal to prevent drain explosions.
    

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Reduction) Boron-amine complexationEnsure the acid quench (Step 5) is vigorous and stirred for at least 30 mins to liberate the free amine.
Secondary Amine Formation Imine condensationIncrease the equivalents of

or lower the temperature. The CoCl2 method usually minimizes this.
No Reaction (Tetrazole) Steric hindrance (Axial CN)Switch solvent to DMF and increase temp to

. Increase catalyst loading (

) to 2.0 eq.
Product in Aqueous Phase Amphoteric nature (Amine + Tetrazole)Do not use standard acid/base extraction. Use resin-based purification (e.g., HP-20) or prep-HPLC.

References

  • Cobalt-Catalyzed Reduction (The "Boride" Method)

    • Title: Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water. (Applicable to Nitriles).[3][4][5][6][7][8][9][10][11][12][13]

    • Source: ResearchG
    • Link:

  • Tetrazole Synthesis (Sharpless Protocol)

    • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[14]

    • Source: Journal of Organic Chemistry (via ResearchG
    • Link: [J. Org.[12][14] Chem - Zinc Catalyzed Tetrazole Synthesis]([Link])

  • Indolizidine Alkaloid Context

    • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
    • Source: PMC / NIH.
    • Link:

  • General Nitrile Reduction Reviews

    • Title: Amine synthesis by nitrile reduction.[7][10][12][15]

    • Source: Organic Chemistry Portal.
    • Link:

Sources

Application Note: Metal-Free Synthesis of Functionalized Indolizines

Author: BenchChem Technical Support Team. Date: February 2026

Green Protocols for Pharma-Relevant Scaffolds

Executive Summary

Objective: To provide validated, metal-free protocols for the synthesis of functionalized indolizines, eliminating trace metal contamination in pharmaceutical intermediates.

Significance: Indolizines are privileged pharmacophores found in anti-tubercular, anticancer, and anti-inflammatory agents. Traditional syntheses (Scholtz or Chichibabin) often require harsh conditions or transition metal catalysts (Cu, Pd), which pose purification challenges and regulatory hurdles (ICH Q3D guidelines).

Methodology: This guide details three distinct metal-free strategies:

  • Iodine-Mediated Oxidative Cyclization: A robust, regioselective pathway using molecular iodine.

  • TEMPO-Mediated Oxidative Dehydrogenation: A one-pot multicomponent reaction utilizing stable organic radicals.

  • Visible-Light Photocatalysis: A mild, Eosin Y-catalyzed approach driven by green energy.[1]

Mechanistic Insight: The Pyridinium Ylide Gateway

The unifying feature of most metal-free indolizine syntheses is the formation of a pyridinium ylide intermediate. Unlike metal-catalyzed cross-couplings that rely on transmetallation, these methods utilize the nucleophilicity of the ylide carbon to initiate a [3+2] cycloaddition with a dipolarophile (alkyne or alkene), followed by an oxidative aromatization step.

Mechanistic Pathway (Graphviz)

IndolizineMechanism Pyridine Pyridine Derivative Salt Pyridinium Salt Pyridine->Salt + HaloKetone α-Halo Ketone HaloKetone->Salt Ylide Pyridinium Ylide (Dipole) Salt->Ylide Deprotonation Base Base Base->Salt Cycloadduct Dihydroindolizine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Cycloadduct Product Functionalized Indolizine Cycloadduct->Product Oxidative Aromatization Oxidant Oxidant (I2, TEMPO, O2) Oxidant->Cycloadduct

Figure 1: General mechanistic pathway for metal-free indolizine synthesis via pyridinium ylides. The sequence involves salt formation, deprotonation, cycloaddition, and oxidation.

Experimental Protocols

Protocol A: Iodine-Mediated Oxidative Cyclization

Best for: High regioselectivity and substrates sensitive to high heat. Source Grounding: Based on methodologies reported in Synthesis (2020) and Tetrahedron Letters (2007).

Materials
  • Substrate: 2-(Pyridin-2-yl)acetate derivative (1.0 equiv)

  • Dipolarophile: Activated Alkyne (e.g., dimethyl acetylenedicarboxylate or terminal aryl alkyne) (1.2 equiv)

  • Reagent: Molecular Iodine (

    
    ) (1.0 – 1.5 equiv)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or DMF (Anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

  • Addition: Add the 2-(pyridin-2-yl)acetate (0.5 mmol) and the alkyne (0.6 mmol) to the flask.

  • Solvation: Dissolve in 3.0 mL of anhydrous Toluene.

  • Reagent Introduction: Add

    
     (0.75 mmol) and 
    
    
    
    (1.0 mmol) in one portion.
  • Reaction: Heat the mixture to 80°C (oil bath) with vigorous stirring. Monitor via TLC (typically 2–4 hours).

    • Note: The reaction mixture often turns dark brown/purple due to iodine; this may fade as the reaction proceeds.

  • Quench: Cool to room temperature. Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine (color changes from dark to pale yellow).
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Indolizines are often fluorescent on silica gel under UV (365 nm).

Protocol B: TEMPO-Mediated One-Pot Synthesis

Best for: Multicomponent assembly using electron-deficient alkenes (cheaper than alkynes). Source Grounding: Validated against Shi et al., Synthesis 2016.[2]

Materials
  • Component 1: Pyridine derivative (1.0 equiv)

  • Component 2:

    
    -Bromo ketone (e.g., phenacyl bromide) (1.0 equiv)
    
  • Component 3: Electron-deficient alkene (e.g., maleimide, acrylate) (1.1 equiv)

  • Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (2.0 – 4.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO

Step-by-Step Procedure
  • Salt Formation (In-situ): In a sealed tube, mix Pyridine (0.5 mmol) and

    
    -Bromo ketone (0.5 mmol) in DMF (2 mL). Stir at RT for 30 mins. (Precipitate may form).
    
  • Cycloaddition: Add the alkene (0.55 mmol),

    
     (1.0 mmol), and TEMPO (1.0 mmol).
    
  • Heating: Seal the tube and heat to 80–100°C for 4–6 hours.

    • Mechanism:[1][3] TEMPO acts as a radical oxidant to dehydrogenate the tetrahydroindolizine intermediate formed after the [3+2] cycloaddition.

  • Workup: Dilute with water (15 mL) and extract with DCM.

    • Critical Step: Wash the organic layer thoroughly with water to remove DMF/DMSO, which can interfere with chromatography.

  • Purification: Silica gel chromatography.

Protocol C: Visible-Light Mediated Synthesis (Eosin Y)

Best for: Mild conditions (Room Temp), "Green" chemistry requirements. Source Grounding: Adapted from Org. Biomol. Chem. and Green Chemistry principles.

Workflow Diagram (Graphviz)

Photocatalysis Setup Setup: Pyridine + α-Halo Ketone + Alkyne + Eosin Y (2 mol%) Irradiation Irradiation: Green LEDs (530 nm) Open to Air (Oxidant) Setup->Irradiation Stir at RT Radical Radical Intermediate Formation Irradiation->Radical SET Mechanism Completion Reaction Complete (6-12 Hours) Radical->Completion Cyclization & Oxidation

Figure 2: Workflow for Eosin Y catalyzed synthesis. Note the requirement for air (oxygen) as the terminal oxidant.

Step-by-Step Procedure
  • Catalyst Loading: In a Pyrex tube, combine Pyridine (0.5 mmol), Phenacyl bromide (0.5 mmol), and Alkyne (0.5 mmol).

  • Photocatalyst: Add Eosin Y (2 mol%).

  • Solvent: Add Acetonitrile (

    
    ) (3 mL).
    
  • Oxygenation: The reaction is aerobic.[2] Do not purge with

    
    . Leave the tube open to air or attach an 
    
    
    
    balloon if kinetics are slow.
  • Irradiation: Place the tube 2–3 cm away from Green LEDs (approx. 530 nm, 3W or higher). Stir at room temperature.

    • Tip: Use a fan to cool the setup to maintain ambient temperature, preventing thermal background reactions.

  • Monitoring: Reaction typically completes in 8–12 hours.

  • Purification: Remove solvent under reduced pressure and purify directly via column chromatography.

Scope and Limitations (Comparative Analysis)

FeatureProtocol A (Iodine)Protocol B (TEMPO)Protocol C (Photocatalysis)
Oxidant Source Stoichiometric

Stoichiometric TEMPOAir (

) + Catalyst
Temperature 80°C - 100°C80°C - 100°CRoom Temperature (25°C)
Substrate Scope Excellent for 2-pyridylacetatesExcellent for electron-deficient alkenesBroad, but sterics can hinder
Atom Economy Moderate (Iodine waste)ModerateHigh (Catalytic)
Scalability High (Gram scale easy)Medium (Cost of TEMPO)Medium (Photon penetration depth)
Key Limitation Requires thiosulfate quenchRemoval of TEMPO byproductsRequires light source setup

Troubleshooting & Optimization

  • Fluorescence Interference: Indolizines are highly fluorescent. When running TLC, the product spot will often glow blue/green under long-wave UV (365 nm) before charring. Do not confuse this with unreacted starting material.

  • Regioselectivity: In [3+2] cycloadditions, steric bulk on the dipole (pyridinium ylide) or dipolarophile directs regioselectivity. If obtaining a mixture of isomers, lower the temperature and increase the reaction time.

  • Solvent Effects: For Protocol A (

    
    ), changing from Toluene to DMF can accelerate the reaction but may complicate workup. Use DMF only if substrates are insoluble in Toluene.
    
  • Moisture Sensitivity: While "metal-free" implies robustness, the formation of the pyridinium salt (Step 1 in Protocol B/C) is sensitive to moisture. Use dry solvents for the initial salt formation step.

References

  • He, L., Yang, Y., Liu, X., Liang, G., Li, C., Wang, D., & Pan, W. (2020).[2] An Iodine-Mediated Oxidative Cyclization Reaction between 2-(Pyridin-2-yl)acetate Derivatives and Different Alkynes. Synthesis, 52(03), 459-470. [Link]

  • Shi, F., Zhang, Y., Lu, Z., Zhu, X., Kan, W., Wang, X., & Hu, H. (2016).[2] Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant.[2][4] Synthesis, 48(03), 413-420. [Link]

  • Kim, I., Choi, J., Won, H. K., & Kwon, S. H. (2007).[5] Expeditious synthesis of indolizine derivatives via iodine mediated 5-endo-dig cyclization.[5][6] Tetrahedron Letters, 48(39), 6863-6867.[5] [Link][5]

  • Sahoo, B. M., et al. (2021). Regioselective C–H dithiocarbamation of indolizines with tetraalkylthiuram disulfide under metal-free conditions. Organic & Biomolecular Chemistry, 19, 5284-5288.[7] [Link]

  • Li, H., Li, X., Yu, Y., Li, J., Liu, Y., Li, H., & Wang, W. (2017).[2] Metal-Free Catalytic Strategy for the Facile Synthesis of Biologically Relevant Indolizines.[2] Organic Letters, 19(8), 2010–2013. [Link]

Sources

Application Note: Octahydroindolizine-2-carbonitrile in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octahydroindolizine-2-carbonitrile (also known as 2-cyanoindolizidine) represents a privileged bicyclic scaffold in asymmetric synthesis. Structurally distinct from its isomer octahydroindole, this compound features a bridgehead nitrogen fusing a five-membered pyrrolidine ring with a six-membered piperidine ring (1-azabicyclo[4.3.0]nonane). This unique 5,6-fused architecture offers superior conformational rigidity compared to proline, making it an invaluable tool for:

  • Peptidomimetics: Constraining peptide backbones to induce specific secondary structures (e.g.,

    
    -turns).
    
  • Asymmetric Organocatalysis: Serving as a precursor to bicyclic amino acids (Indolizidine-2-carboxylic acid) that function as highly stereoselective aldol/Michael catalysts.

  • Chiral Ligand Synthesis: Transformation into

    
    -symmetric or non-symmetric diamines for transition metal catalysis.
    

This guide provides a comprehensive technical workflow for handling, functionalizing, and applying Octahydroindolizine-2-carbonitrile in high-value synthetic campaigns.

Structural Analysis & Stereochemical Properties

The utility of octahydroindolizine-2-carbonitrile stems from its defined stereochemistry. The molecule possesses two key stereocenters: the bridgehead carbon (C8a) and the carbon bearing the nitrile group (C2).

  • Conformational Locking: Unlike monocyclic proline derivatives, the fused piperidine ring locks the pyrrolidine nitrogen lone pair, influencing both basicity and nucleophilicity.

  • Stereoelectronic Effects: The trans-fused isomer is generally thermodynamically more stable and provides a distinct chiral pocket for asymmetric induction.

Comparative Scaffold Analysis
FeatureL-ProlineOctahydroindole-2-CNOctahydroindolizine-2-CN
Ring System Monocyclic (5)Fused (5,6) - N in 5-ringFused (5,6) - Bridgehead N
Rigidity ModerateHighVery High
Lipophilicity LowModerateHigh
Major Application OrganocatalysisACE Inhibitors (e.g., Perindopril)Alkaloid Synthesis, Ligands

Strategic Applications & Workflows

Pathway A: Synthesis of Bicyclic Amino Acids (Organocatalysts)

Hydrolysis of the nitrile group yields Octahydroindolizine-2-carboxylic acid (Oic) . This compound is a bicyclic homolog of proline and has demonstrated enhanced enantioselectivity in Hajos-Parrish-Eder-Sauer-Wiechert reactions due to improved shielding of the transition state.

Pathway B: Synthesis of Chiral Diamines

Reduction of the nitrile yields 2-(aminomethyl)octahydroindolizine . This primary amine can be derivatized (e.g., with phosphines or sulfonyl chlorides) to create chiral ligands for asymmetric hydrogenation or Trost allylic alkylation.

Pathway C: -Quaternary Stereocenter Construction

The nitrile group activates the


-proton, allowing for diastereoselective alkylation. This is critical for synthesizing quaternary amino acid analogs found in complex alkaloids like cylindricines.
Visualizing the Synthetic Logic

Indolizine_Pathways Start Octahydroindolizine- 2-carbonitrile Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis Reduction Reduction (LiAlH4/H2) Start->Reduction Alkylation alpha-Alkylation (LDA/R-X) Start->Alkylation Acid Indolizidine-2- carboxylic acid (Organocatalyst) Hydrolysis->Acid  Yield >85% Diamine 2-(Aminomethyl) indolizidine (Chiral Ligand) Reduction->Diamine  Retains Stereochem Quat alpha-Quaternary Nitrile (Alkaloid Core) Alkylation->Quat  High dr

Figure 1: Divergent synthetic utility of the octahydroindolizine-2-carbonitrile scaffold.

Detailed Experimental Protocols

Protocol 1: Diastereoselective -Alkylation of Octahydroindolizine-2-carbonitrile

Target: Creation of a quaternary stereocenter for complex alkaloid synthesis.

Rationale: The bicyclic framework directs the approach of the electrophile anti to the bulky piperidine ring fusion, ensuring high diastereomeric ratios (dr).

Reagents:

  • (2S, 8aS)-Octahydroindolizine-2-carbonitrile (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq)

  • Allyl Bromide (1.2 eq)

  • THF (Anhydrous)

  • HMPA (2.0 eq - Optional, to improve enolate reactivity)

Procedure:

  • Enolate Formation: Charge a flame-dried Schlenk flask with anhydrous THF (10 mL/mmol) and cool to -78°C. Add LDA (1.1 eq) dropwise.

  • Substrate Addition: Dissolve Octahydroindolizine-2-carbonitrile in THF and add slowly to the LDA solution over 15 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

    • Critical Control Point: Maintain temperature below -70°C to prevent decomposition of the lithiated nitrile.

  • Electrophile Addition: Add Allyl Bromide (1.2 eq) dropwise. If reaction is sluggish, add HMPA (Caution: Carcinogen) or DMPU.

  • Reaction: Allow the mixture to warm slowly to -40°C over 2 hours. Monitor by TLC or GC-MS.

  • Quench: Quench with saturated aqueous NH₄Cl solution at -40°C.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Expected Outcome: >70% yield with >90:10 dr (favoring anti-alkylation).

Protocol 2: Hydrolysis to (2S, 8aS)-Octahydroindolizine-2-carboxylic Acid

Target: Synthesis of a rigid proline homologue for organocatalysis.

Rationale: Acid-mediated hydrolysis is preferred over basic hydrolysis to prevent epimerization at the C2 center.

Reagents:

  • Octahydroindolizine-2-carbonitrile[1][2][3][4][5][6]

  • 6M HCl

  • Dowex 50W-X8 (Ion exchange resin)

Procedure:

  • Reflux: Dissolve the nitrile in 6M HCl (10 mL/g). Heat to reflux (100°C) for 12-16 hours.

    • Validation: Monitor the disappearance of the nitrile peak (~2240 cm⁻¹) via IR spectroscopy.

  • Concentration: Cool to room temperature and concentrate in vacuo to remove excess HCl.

  • Free Base Generation: Redissolve the residue in water and load onto a column of Dowex 50W-X8 (H+ form).

  • Elution: Wash the column with distilled water (to remove neutral impurities) until pH is neutral. Elute the amino acid with 1M NH₄OH.

  • Isolation: Lyophilize the ammoniacal fractions to obtain the zwitterionic amino acid as a white solid.

Mechanistic Insights: The "Bridgehead Effect"

The reactivity of octahydroindolizine-2-carbonitrile is governed by the bridgehead nitrogen. In asymmetric synthesis, this nitrogen acts as a chiral relay.

Enolate Geometry

When deprotonated, the resulting nitrile anion is stabilized by the adjacent nitrogen. However, unlike pyrrolidine, the fused six-membered ring forces the enolate into a specific conformation. The electrophile (E+) approaches from the face opposite the bridgehead hydrogen (or substituent), maximizing steric differentiation.

Mechanism cluster_sterics Stereocontrol Factors Step1 Nitrile Substrate (Rigid Bicycle) Step2 Lithiated Intermediate (Li-coordinated) Step1->Step2 LDA, -78°C Step3 Electrophile Attack (Sterically Directed) Step2->Step3 R-X Product Quaternary Product (High dr) Step3->Product Kinetic Control Factor1 Bridgehead Shielding Step3->Factor1 Factor2 Ring Pucker

Figure 2: Mechanistic flow of stereoselective alkylation.

References

  • Synthesis and Functionalization of Indolizidines

    • Methodology: Detailed routes to enantiopure octahydroindole and indolizidine deriv
    • Source: Han, S. et al. "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid." Journal of Organic Chemistry. 7[8][9]

  • Indolizidine Alkaloids in Drug Discovery

    • Context: Review of indolizidine alkaloids (pumiliotoxins) and their pharmacological relevance.
    • Source: Michael, J.P. "Indolizidine and quinolizidine alkaloids." Natural Product Reports.

  • Commercial Availability & CAS Data

    • Data: Verification of Octahydroindolizine-2-carbonitrile (CAS 1315366-29-0) as a distinct building block.[1][2]

    • Source: Sigma-Aldrich / CymitQuimica Product Listings. 5[8][9][10]

  • Asymmetric Synthesis of Indolizidinones

    • Application: Use of Rh-catalyzed cycloadditions to form the indolizidine core.
    • Source:National Institutes of Health (PMC). 11

Disclaimer: The protocols described herein involve the use of hazardous chemicals (LDA, Alkyl halides). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. Yields and stereoselectivity may vary based on the specific enantiomer of the starting material used.

Sources

Application Note: Site-Selective Functionalization of the Octahydroindolizine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It moves beyond basic synthesis to address the late-stage functionalization of the octahydroindolizine (indolizidine) core—a privileged scaffold in alkaloids like swainsonine and castanospermine.[1]

Strategic Overview

The octahydroindolizine (indolizidine) ring system presents a unique challenge for functionalization due to its bicyclic, fused tertiary amine structure.[1] Unlike simple piperidines, the bridgehead nitrogen prevents the use of standard N-protecting group strategies (like N-Boc directed lithiation) directly on the intact core.[1]

To functionalize this scaffold without de novo synthesis, we must exploit the electronic distinctiveness of the C–H bonds. This guide details three orthogonal protocols:

  • 
    -C–H Alkylation:  Utilizing photoredox catalysis to access the 
    
    
    
    -amino radical.[1][2][3]
  • 
    -C–H Methoxylation:  Employing electrochemical oxidation (Shono-type) to generate a versatile N-acyliminium equivalent.[1]
    
  • Remote C–H Oxidation: Using the White-Chen catalyst (Fe(PDP)) to target unactivated backbone sites based on steric/electronic rules.[1]

Protocol 1: Photoredox -C–H Alkylation (Minisci-Type)[1]

Objective: Direct installation of alkyl or aryl groups at the position


 to the bridgehead nitrogen.
Mechanism:  Oxidative quenching of a photocatalyst generates an amine radical cation, which undergoes deprotonation to form a nucleophilic 

-amino radical.[1] This radical intercepts electron-deficient olefins (Giese addition) or heteroarenes (Minisci reaction).[1][4][5]
Experimental Workflow

Reagents:

  • Substrate: Octahydroindolizine derivative (1.0 equiv)

  • Photocatalyst: [Ir(dtbbpy)(ppy)₂]PF₆ (1 mol%) or Eosin Y (organic alternative)[1]

  • Radical Trap: Diethyl maleate (alkylation) or Isoquinoline (arylation) (1.5–2.0 equiv)[1]

  • Solvent: DMA or CH₃CN (degassed)[1]

  • Light Source: Blue LED (450 nm, 24-40W)[1]

Step-by-Step Protocol:

  • Setup: In an 8 mL vial equipped with a magnetic stir bar, charge the indolizidine substrate (0.5 mmol), photocatalyst (0.005 mmol), and radical trap (0.75 mmol).

  • Degassing: Dissolve in 2.0 mL of anhydrous DMA. Sparge with argon for 15 minutes to remove oxygen (O₂ quenches the triplet state of the catalyst).

  • Irradiation: Seal the vial and place it 2–3 cm from the Blue LED source. Stir vigorously. A cooling fan is recommended to maintain ambient temperature (25 °C).[1]

  • Monitoring: Monitor reaction progress via LC-MS every 4 hours. The formation of the

    
    -functionalized product is typically observed within 12–24 hours.[1]
    
  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity).[1]

Mechanistic Pathway (DOT Visualization)

Photoredox_Pathway Cat_Ground Ir(III) Ground State Cat_Excited *Ir(III) Excited State Cat_Ground->Cat_Excited Blue Light (hν) Cat_Excited->Cat_Ground SET (Oxidation) Substrate Indolizidine (Amine) Radical_Cat Amine Radical Cation Substrate->Radical_Cat - 1e⁻ Alpha_Radical α-Amino Radical Radical_Cat->Alpha_Radical - H⁺ (Deprotonation) Product α-Alkylated Product Alpha_Radical->Product + Trap / HAT Trap Electron-Deficient Olefin Trap->Product

Caption: Photoredox cycle generating the key nucleophilic


-amino radical for C-C bond formation.[1]

Protocol 2: Electrochemical Shono-Type Methoxylation[1]

Objective: Conversion of the


-C–H bond into a methoxy group. The resulting 

-acetal is a "masked" iminium ion, which can be reacted with Grignard reagents, allylsilanes, or cyanides to install diverse functionality. Why Electrochemistry? It avoids toxic chemical oxidants and provides a scalable route to the N-acyliminium pool.[1]
Experimental Workflow

Reagents:

  • Substrate: Octahydroindolizine (or its carbamate derivative if ring-opened) (1.0 equiv)

  • Electrolyte: Et₄NOTs (0.1 M)[1]

  • Solvent: MeOH (Anhydrous)[1]

  • Electrodes: Carbon rod (Anode) and Platinum wire or Stainless Steel (Cathode)[1]

Step-by-Step Protocol:

  • Cell Assembly: Use an undivided beaker-type cell. Insert the anode and cathode with a separation of ~5 mm.

  • Solution Prep: Dissolve the substrate (1.0 mmol) and Et₄NOTs (0.3 g) in 10 mL MeOH.

  • Electrolysis: Conduct Constant Current Electrolysis (CCE) at 10–20 mA/cm² (typically ~60 mA total current).

  • Endpoint: Pass 2.2–2.5 F/mol of charge. Monitor by TLC (staining with Dragendorff’s reagent).[1]

  • Workup: Evaporate MeOH. Resuspend in Et₂O, filter off the supporting electrolyte (Et₄NOTs precipitates).[1] Concentrate the filtrate.

  • Downstream Functionalization (Example): Dissolve the crude methoxy-indolizidine in DCM at -78 °C. Add BF₃·OEt₂ (1.1 equiv) followed by allyltrimethylsilane (1.5 equiv).[1] Warm to RT to obtain the

    
    -allyl indolizidine.[1]
    

Expert Tip: For tertiary amines, the N-oxide route (Polonovski reaction) is a chemical alternative if electrochemical equipment is unavailable, but electrochemistry offers superior atom economy.[1]

Protocol 3: Remote C–H Oxidation (White-Chen Catalyst)[1]

Objective: Oxidizing unactivated C(sp³)–H bonds distal to the nitrogen (e.g., C5, C8 positions) to install hydroxyl or ketone groups. Mechanism: The iron-based White-Chen catalyst (Fe(PDP)) generates a highly electrophilic oxidant that selects C–H bonds based on electron density (rich > poor) and sterics (accessible > hindered).[1]

Experimental Workflow

Reagents:

  • Substrate: Octahydroindolizine (1.0 equiv) - Note: Protonation with HBF₄ is often required to protect the basic Nitrogen and deactivate proximal C-H bonds.[1]

  • Catalyst: Fe(PDP) (5 mol%)[1]

  • Oxidant: H₂O₂ (50 wt%, 1.2 equiv) added slowly.[1]

  • Additive: AcOH (0.5 equiv)

  • Solvent: CH₃CN[1]

Step-by-Step Protocol:

  • Protection (Critical): Treat the indolizidine with 1.0 equiv HBF₄[1]·OEt₂ in CH₃CN to form the ammonium salt.[1] This prevents the basic nitrogen from poisoning the iron catalyst and electronically deactivates the

    
    -positions, forcing oxidation to remote sites.[1]
    
  • Reaction: To the solution of the ammonium salt and Fe(PDP) (5 mol%), add a solution of H₂O₂/AcOH in CH₃CN dropwise over 30–45 minutes via syringe pump.

  • Temperature: Maintain reaction at 0 °C to RT.

  • Quench: Add saturated NaHCO₃ (neutralizes acid and deprotonates the amine).

  • Extraction: Extract with CHCl₃ (3x). The product will be a mixture of remote ketones or alcohols.

  • Selectivity: Expect oxidation at the most electron-rich, sterically accessible methylene group (typically C5 or C8, depending on substitution).[1]

Selectivity Logic (DOT Visualization)

White_Chen_Selectivity Substrate Indolizidine-HBF4 Salt Proximal Proximal C-H (α/β) Substrate->Proximal Electron Deficient (Deactivated) Remote Remote C-H (γ/δ) Substrate->Remote Electron Rich (Activated) Oxidation C-H Hydroxylation Proximal->Oxidation Blocked Sterics Steric Hindrance check Remote->Sterics Fe(PDP) Approach Sterics->Oxidation Least Hindered Site

Caption: The ammonium salt strategy directs the electrophilic iron catalyst away from the nitrogen, targeting remote, electron-rich C-H bonds.[1]

Summary of Functionalization Strategies

FeaturePhotoredox AlkylationElectrochemical MethoxylationFe(PDP) Remote Oxidation
Target Site

-Carbon (C3, C5)

-Carbon (C3, C5)
Remote Carbons (C6, C7, C8)
Bond Formed C–C, C–HeteroarylC–O (Methoxy)C–O (Hydroxy/Ketone)
Key Intermediate

-Amino Radical
N-Acyliminium IonCarbon-Centered Radical
Primary Utility Adding complexity (Side chains)Versatile intermediateCore diversification
Limitation Requires electron-deficient trapRequires electrolyte separationMixture of isomers possible

References

  • Photoredox

    
    -Functionalization: 
    
    • Concept: "Photoredox Catalysis in Organic Chemistry."[1] Journal of Organic Chemistry. Link (Contextual inference from search results on amine functionalization).

    • Specific Protocol: "The chemistry of amine radical cations produced by visible light photoredox catalysis." Beilstein Journal of Organic Chemistry. Link

  • Electrochemical Oxidation

    • Shono Oxidation:[1][6][7][8] "Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance." Chemical Reviews. Link

    • Late-Stage Methylation: "Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules." ChemRxiv. Link

  • Remote C–H Oxidation

    • White-Chen Catalyst: "Aliphatic C—H Oxidations for Late-Stage Functionalization." Nature Chemistry/PMC.[1] Link

    • Site-Selectivity: "Site-selective and stereoselective functionalization of unactivated C-H bonds." Nature.[1][9] Link[1]

  • Indolizidine Synthesis Context

    • Stereoselective Construction: "Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids."[10] Nature Communications.[1] Link

Sources

Part 1: Mechanistic Foundations and Strategic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Indolizines via 1,3-Dipolar Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the synthesis of the indolizine scaffold using 1,3-dipolar cycloaddition reactions. Indolizine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3] This guide moves beyond simple procedural lists to offer deep mechanistic insights, field-proven strategies for reaction optimization, and detailed, step-by-step protocols suitable for both academic and industrial research settings.

The indolizine ring system, an aromatic N-fused heterocycle and a structural isomer of indole, is a core motif in various natural products and pharmacologically active compounds.[2][4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][6] Among the various synthetic routes, the 1,3-dipolar cycloaddition stands out as one of the most powerful and versatile methods for constructing the indolizine core.[3][4][7] This strategy offers a highly convergent and atom-economical pathway to a wide range of substituted indolizines from readily available starting materials.

A thorough understanding of the underlying mechanism is critical for rational reaction design and troubleshooting. The 1,3-dipolar cycloaddition for indolizine synthesis is, at its core, a reaction between a pyridinium ylide (the 1,3-dipole) and an unsaturated π-system (the dipolarophile).

The 1,3-Dipole: Generation and Reactivity of Pyridinium Ylides

Pyridinium ylides are neutral, 1,3-dipolar species containing a positively charged nitrogen atom adjacent to a negatively charged carbon (a carbanion).[8][9] These ylides are typically not isolated but are generated in situ from stable pyridinium salt precursors. The most common method involves the deprotonation of an α-carbon adjacent to the pyridinium nitrogen using a base.[8][10]

The process begins with the quaternization of a pyridine derivative with an α-halo ketone or ester to form a stable pyridinium salt. The presence of an electron-withdrawing group (EWG) on the α-carbon (e.g., a carbonyl or ester group) is crucial as it increases the acidity of the α-protons, facilitating deprotonation by a mild base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to form the reactive ylide.[8][11]

G cluster_0 Pyridinium Ylide Generation PyridiniumSalt Pyridinium Salt (Precursor) Ylide Pyridinium Ylide (1,3-Dipole) PyridiniumSalt->Ylide + Base - H-Base⁺ Base Base (e.g., Et3N, K2CO3) Resonance Resonance Structure (Enolate form) Ylide->Resonance Resonance G Start Pyridinium Salt + Dipolarophile Step1 Step 1: Ylide Generation (Base) Start->Step1 Ylide Pyridinium Ylide Intermediate Step1->Ylide Step2 Step 2: [3+2] Cycloaddition Ylide->Step2 Cycloadduct Dihydroindolizine Cycloadduct Step2->Cycloadduct Step3 Step 3: Aromatization (Oxidation / Elimination) Cycloadduct->Step3 Product Substituted Indolizine (Final Product) Step3->Product

Sources

Application Notes & Protocols: Octahydroindolizine-2-carbonitrile as a Versatile Precursor for the Synthesis of Novel Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizidine alkaloid core is a privileged scaffold found in a vast array of natural products exhibiting significant biological activities, from glycosidase inhibition to potent anticancer effects.[1][2][3] The development of efficient and modular synthetic routes to novel, non-natural indolizidine derivatives is therefore of paramount importance in drug discovery and medicinal chemistry. This guide details the strategic use of octahydroindolizine-2-carbonitrile, a highly versatile and functionalizable building block, as a key precursor for the divergent synthesis of novel alkaloid structures. We provide detailed, field-tested protocols for the synthesis of this precursor and its subsequent chemical elaboration via reduction, hydrolysis, and α-alkylation of the nitrile moiety. The causality behind experimental choices and the validation systems inherent in each protocol are explained to ensure reproducibility and successful application by researchers in the field.

Introduction: The Strategic Value of the 2-Cyano-Indolizidine Scaffold

Indolizidine alkaloids are characterized by a bicyclic azabicyclo[4.3.0]nonane ring system. Their therapeutic potential has driven extensive efforts in synthetic chemistry to create analogues with improved pharmacological profiles.[4][5] The strategic introduction of functional groups that allow for subsequent diversification is a cornerstone of modern synthetic strategy.

Octahydroindolizine-2-carbonitrile emerges as a precursor of significant strategic value for three primary reasons:

  • Saturated Core: The octahydroindolizine (or indolizidine) core provides a three-dimensional architecture that is desirable for creating drug-like molecules with improved metabolic stability compared to their aromatic counterparts.

  • Stereochemical Complexity: The scaffold possesses multiple stereocenters, offering the potential for stereoselective synthesis to access specific enantiomers and diastereomers, which is critical for biological activity.

  • Versatile Nitrile Handle: The cyano group at the C-2 position is a uniquely versatile functional moiety. It serves as a linchpin for diversification, capable of being transformed into a primary amine, a carboxylic acid, or serving as an anchor for introducing complexity via α-functionalization.[6]

This guide provides a systematic approach to leveraging this precursor for the generation of diverse alkaloid libraries.

Part 1: Synthesis of the Octahydroindolizine-2-carbonitrile Precursor

The synthesis of the target precursor is best achieved via a two-stage process: first, the construction of the aromatic indolizine-2-carbonitrile, followed by its complete catalytic hydrogenation. This approach allows for large-scale preparation and purification of the aromatic intermediate before the creation of the stereochemically complex saturated core.

Workflow for Precursor Synthesis

cluster_0 Stage 1: Aromatic Core Synthesis cluster_1 Stage 2: Core Saturation A 2-(Pyridin-2-yl)acetonitrile C Quaternization A->C B α-Bromo Ketone B->C D 1,3-Dipolar Cycloaddition C->D Base (e.g., DBU) E Indolizine-2-carbonitrile D->E F Indolizine-2-carbonitrile G Catalytic Hydrogenation F->G H₂, Catalyst (e.g., PtO₂) H Octahydroindolizine-2-carbonitrile (Precursor) G->H

Caption: Overall workflow for the synthesis of the target precursor.

Protocol 1.1: Synthesis of Indolizine-2-carbonitrile via 1,3-Dipolar Cycloaddition

This protocol is based on the well-established Tschitschibabin reaction and subsequent 1,3-dipolar cycloaddition, which provides a robust entry into the indolizine core.

Rationale: The reaction begins with the formation of a pyridinium ylide from 2-(pyridin-2-yl)acetonitrile and an α-bromo ketone. The ylide is a 1,3-dipole that readily undergoes cycloaddition with an electron-deficient alkene (formed in situ or added), followed by aromatization to yield the stable indolizine ring system.

Materials:

  • 2-(Pyridin-2-yl)acetonitrile

  • 2-Bromoacetophenone (or other α-bromo ketone)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 2-(pyridin-2-yl)acetonitrile (1.0 eq) in anhydrous MeCN (0.2 M), add 2-bromoacetophenone (1.1 eq).

  • Stir the mixture at 60 °C for 4 hours to form the pyridinium salt. Monitor by TLC until the starting materials are consumed. A precipitate will form.

  • Cool the reaction mixture to 0 °C and slowly add DBU (1.5 eq) dropwise over 15 minutes. The solution will turn dark.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction proceeds via the pyridinium ylide, which cyclizes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired indolizine-2-carbonitrile.

Self-Validation: The product can be validated by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the pyridinium proton signal and the appearance of characteristic aromatic signals for the indolizine core confirm product formation.

Protocol 1.2: Catalytic Hydrogenation to Octahydroindolizine-2-carbonitrile

The full reduction of the aromatic indolizine core requires forcing conditions but provides excellent yields of the saturated scaffold.

Rationale: Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) are highly effective for the exhaustive hydrogenation of heterocyclic aromatic systems.[7] The reaction proceeds via the reduction of both the pyridine and pyrrole rings. Acetic acid is used as the solvent to maintain the substrate's solubility and activate the catalyst.

Materials:

  • Indolizine-2-carbonitrile (from Protocol 1.1)

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the indolizine-2-carbonitrile (1.0 eq) in glacial acetic acid (0.1 M).

  • Add PtO₂ (10 mol %) to the solution.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 100 bar.[7]

  • Heat the reaction mixture to 60-80 °C and agitate vigorously for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional acetic acid.

  • Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃ until effervescence ceases (pH ~8).

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield octahydroindolizine-2-carbonitrile. The product may be a mixture of diastereomers, which can be used as such or separated by careful chromatography.

Self-Validation: The successful hydrogenation is confirmed by the complete disappearance of aromatic proton signals and the appearance of aliphatic signals in the ¹H NMR spectrum. HRMS will confirm the mass of the saturated product.

Part 2: Strategic Elaboration of the Nitrile Moiety

The C-2 nitrile is the key functional handle for diversification. The following protocols outline its transformation into primary amines and carboxylic acids, which are cornerstone functional groups in alkaloid structures.

Workflow for Nitrile Elaboration

cluster_A Protocol A: Reduction cluster_B Protocol B: Hydrolysis cluster_C Protocol C: α-Alkylation Precursor Octahydroindolizine-2-carbonitrile A_Start Precursor B_Start Precursor C_Start Precursor A_Mid LiAlH₄ or Raney Ni/H₂ A_Start->A_Mid A_End 2-(Aminomethyl)octahydroindolizine A_Mid->A_End B_Mid Acid or Base Hydrolysis (e.g., 6M HCl) B_Start->B_Mid B_End Octahydroindolizine-2-carboxylic Acid B_Mid->B_End C_Mid 1. LDA, -78 °C 2. Alkyl Halide (R-X) C_Start->C_Mid C_End 2-Alkyl-octahydroindolizine-2-carbonitrile C_Mid->C_End

Caption: Divergent pathways for elaborating the C-2 nitrile.

Protocol 2.1: Reduction to 2-(Aminomethyl)octahydroindolizine

This transformation provides a primary amine, a key nucleophile for constructing new C-N bonds, for example, in amide couplings or reductive aminations.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction must be performed under strictly anhydrous conditions. An alternative, milder method involves catalytic hydrogenation over Raney Nickel, which can sometimes offer better functional group tolerance.[8] Note: The resulting α-aminomethyl indolizine may be unstable and is often best used immediately in the next step.[9]

Materials:

  • Octahydroindolizine-2-carbonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 1.0 M solution in THF, 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck flask under an argon atmosphere, add a solution of octahydroindolizine-2-carbonitrile in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the LiAlH₄ solution dropwise via syringe. Caution: Exothermic reaction and H₂ gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC (stain with ninhydrin to visualize the amine product).

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup.

  • A granular precipitate should form. Stir vigorously for 30 minutes.

  • Filter the mixture through Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting 2-(aminomethyl)octahydroindolizine is often used without further purification.

Self-Validation: Successful reduction is confirmed by the disappearance of the nitrile stretch (~2250 cm⁻¹) in the IR spectrum and the appearance of N-H stretches (~3300-3400 cm⁻¹). HRMS will confirm the expected mass.

Protocol 2.2: Hydrolysis to Octahydroindolizine-2-carboxylic Acid

This protocol converts the nitrile into a carboxylic acid, providing a handle for amide bond formation (e.g., coupling with amino acids) or esterification.

Rationale: Acid-catalyzed hydrolysis is a classic and effective method for converting nitriles to carboxylic acids.[3][10] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed under the reaction conditions. Refluxing in strong acid ensures the reaction goes to completion.

Materials:

  • Octahydroindolizine-2-carbonitrile (1.0 eq)

  • 6 M Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for neutralization

  • Dowex® 50WX8 ion-exchange resin (or similar)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the octahydroindolizine-2-carbonitrile in 6 M HCl (0.2 M).

  • Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.

  • Monitor the reaction by LC-MS until the starting material and any intermediate amide are consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the HCl and water.

  • Dissolve the residue in a minimal amount of water and apply it to a column of Dowex® 50WX8 resin (H⁺ form).

  • Wash the column with deionized water to remove any inorganic salts.

  • Elute the amino acid product with a 2 M aqueous ammonia solution.

  • Combine the basic fractions (check with pH paper) and concentrate under reduced pressure to afford the zwitterionic octahydroindolizine-2-carboxylic acid.

Self-Validation: The product is validated by the disappearance of the nitrile group in the IR and ¹³C NMR spectra and the appearance of a carboxylic acid carbonyl signal (~170-175 ppm in ¹³C NMR). The zwitterionic nature can be confirmed by its solubility properties.

Part 3: Application in Novel Alkaloid Scaffolds

The true power of the octahydroindolizine-2-carbonitrile precursor lies in its ability to serve as a launching point for diverse alkaloid structures. The functionalized intermediates from Part 2 can be readily elaborated into more complex molecular architectures.

Precursor DerivativeTarget Functional GroupSubsequent Reactions for Alkaloid Synthesis
2-(Aminomethyl)octahydroindolizine Primary Amine- Amide coupling with complex carboxylic acids- Reductive amination with aldehydes/ketones- Formation of ureas, thioureas, or sulfonamides
Octahydroindolizine-2-carboxylic Acid Carboxylic Acid- Esterification with novel alcohols- Amide coupling with diverse amines or amino acids- Reduction to the corresponding primary alcohol
2-Alkyl-octahydroindolizine-2-carbonitrile Quaternary Center- Further reduction or hydrolysis of the nitrile to introduce a quaternary α-amino acid or amine motif, a common feature in complex alkaloids.

References

  • Boto, A., et al. (2013). Ruthenium–NHC-Catalyzed Asymmetric Hydrogenation of Indolizines: Access to Indolizidine Alkaloids. Angewandte Chemie International Edition, 52(28), 7351-7355. [Link]

  • Moody, C. J., & Roff, G. J. (1998). Structure and ambiphilic reactivity of indolizines. 2. 8(6)Acetyl and cyanoindolizines. Journal of the Chemical Society, Perkin Transactions 1, (2), 355-360.
  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.
  • Comins, D. L., & Joseph, S. P. (1996). Total Synthesis of Indole Alkaloids. Comprehensive Organic Synthesis II, 8, 1-43.
  • O'Donnell, M. J. (2001). The preparation of α-amino acids from nitriles. Aldrichimica Acta, 34(1), 3-15.
  • Patents, G. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Zhang, J., et al. (2021). Biologically active indolizidine alkaloids. Medicinal Research Reviews, 41(2), 928-960. [Link]

  • Veber, D. F., et al. (1984). A one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Journal of Organic Chemistry, 49(22), 4333-4336.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Barrow, R. A., & Caine, J. M. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 15(15), 3294-3301. [Link]

  • Martínková, L., & Veselá, A. B. (2012). Biocatalytic hydrolysis of nitriles. Current Organic Chemistry, 16(15), 1779-1795.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Yu, B., et al. (2021). One-Pot Synthesis of α-Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides. European Journal of Organic Chemistry, 2021(25), 3634-3640.
  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Bouzrou, M., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5283. [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 53-64. [Link]

  • Patil, V. R., et al. (2023). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 71(4), 1-10.
  • Mirzaei, E. F., et al. (2020). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. ResearchGate. Retrieved from [Link]

  • Passalacqua, K. D., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(10), 6091-6101. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Wang, T., et al. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. Organic Letters, 22(3), 1159-1163. [Link]

  • Patents, G. (1968). US3372195A - Reduction of nitriles to primary amines.
  • Padwa, A., et al. (2004). Reaction modes and mechanism in indolizine photooxygenation reactions. The Journal of Organic Chemistry, 69(9), 3023-3031. [Link]

  • Kumar, A., & Kumar, S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1162. [Link]

  • Zhang, Y., et al. (2024). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 29(3), 679. [Link]

  • Sammakia, T., et al. (2014). Stereoselective Synthesis of E- and Z-Isocyanoalkenes.
  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2). [Link]

  • Patents, G. (1962). US3062869A - Reduction of nitriles.
  • Tamami, B., & Ghasemi, S. (2001). Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40(9), 813-815.
  • Rovis, T. (2009). Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. Journal of the American Chemical Society, 131(36), 12906-12907. [Link]

  • Kumar, A., et al. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Results in Chemistry, 5, 100868.
  • Smith, C. D., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4124. [Link]

  • Jiang, Y., et al. (2014). Catalytic asymmetric assembly of octahydroindolones: divergent synthesis of lycorine-type amaryllidaceae alkaloids (+)-α-lycorane and (+)-lycorine. Angewandte Chemie International Edition, 53(28), 7356-7360. [Link]

  • Michael, J. P. (2005). Indolizidine and Quinolizidine Alkaloids.
  • Musfiroh, I., et al. (2023). COVID-19. International Journal of Applied Pharmaceutics, 15(4), 225-230.
  • Ates-Alagoz, Z., & Yildiz, I. (2019). Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. Xenobiotica, 49(5), 586-595. [Link]

  • Lopes, J. F., et al. (2023).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling for Indolizine Functionalization

[1][2][3]

Executive Summary: The Indolizine Challenge

Indolizine (pyrrocoline) is a fused 10-

regiocontrol

The indolizine nucleus exhibits a strong electronic bias. The C3 position is highly nucleophilic (electron-rich), mimicking the reactivity of the C3 position in indole. Conversely, the C1 position, while accessible, often requires specific oxidative conditions or blocking strategies to functionalize selectively.

This guide provides three field-proven protocols to navigate this landscape:

  • Protocol A: Direct C-H Arylation (C3-Selective) – The most atom-economical route.

  • Protocol B: Suzuki-Miyaura Coupling – The standard for modular library generation.

  • Protocol C: Oxidative C-H Olefination (C1-Selective) – A method to overcome intrinsic electronic bias.

Mechanistic Insight: The Tale of Two Carbons

To master indolizine functionalization, one must understand the electronic disparity between C1 and C3.

  • C3-Position (Nucleophilic): The highest electron density resides at C3. In the presence of electrophilic Palladium(II) species, this position undergoes rapid electrophilic palladation (

    
     type mechanism).
    
  • C1-Position (Steric/Electronic Secondary): While still nucleophilic, C1 is less reactive than C3. Functionalization here typically requires "Heck-type" oxidative conditions or the use of C3-blocked substrates.

Mechanistic Pathway & Regioselectivity[4][5][6][7][8]

Indolizine_MechanismStartIndolizine SubstratePd_SpeciesPd(II) Electrophile[LnPcX]Start->Pd_SpeciesCoordinationC3_PathPath A: C3-Palladation(Kinetic Control)Pd_Species->C3_PathDefault (Nucleophilic)C1_PathPath B: C1-Activation(Oxidative/Heck-Type)Pd_Species->C1_PathRequires Oxidant/Specific LigandIntermediate_C3σ-Alkyl Pd Complex (C3)C3_Path->Intermediate_C3-HXIntermediate_C1σ-Alkyl Pd Complex (C1)C1_Path->Intermediate_C1-HXProd_C3C3-FunctionalizedProductIntermediate_C3->Prod_C3Reductive EliminationProd_C1C1-FunctionalizedProductIntermediate_C1->Prod_C1Reductive Elimination

Figure 1: Divergent mechanistic pathways for Indolizine C-H activation. Path A (C3) is electronically favored, while Path B (C1) requires specific forcing conditions.

Detailed Experimental Protocols

Protocol A: Direct C-H Arylation (C3-Selective)

Application: Rapid introduction of aryl groups without pre-functionalization (halogenation). Ideal for late-stage functionalization.

  • Concept: This reaction proceeds via a Concerted Metallation-Deprotonation (CMD) or Electrophilic Substitution pathway.

  • Key Reagents:

    
     is preferred over 
    
    
    to prevent black precipitation and ensure steady turnover.

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon stream, charge a 20 mL reaction vial with:

    • Indolizine derivative (1.0 equiv, e.g., 0.5 mmol)

    • Aryl Bromide (1.2 equiv)

    • 
       (5 mol%)
      
    • Potassium Acetate (KOAc) (2.0 equiv) – Critical for the CMD pathway.

  • Solvent: Add anhydrous NMP (N-methyl-2-pyrrolidone) (concentration 0.2 M). Note: DMF can be used, but NMP generally gives higher conversion rates at elevated temperatures.

  • Reaction: Seal the vial and heat to 100 °C for 4–12 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) to remove NMP. Dry organic layer over 
    
    
    , concentrate, and purify via flash chromatography.

Validation Criteria:

  • NMR: Disappearance of the C3-proton doublet (typically

    
     6.3–6.5 ppm).
    
  • Yield Target: >75% for electron-neutral aryl bromides.

Protocol B: Suzuki-Miyaura Coupling (Modular Library Synthesis)

Application: Synthesis of diverse libraries using commercially available boronic acids. Requires a 3-bromoindolizine precursor.

Step-by-Step Procedure:

  • Precursor Synthesis: Brominate indolizine using NBS (1.0 equiv) in DMF at 0 °C. (Yields >90% of 3-bromoindolizine).

  • Coupling: Charge a reaction vessel with:

    • 3-Bromoindolizine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (3–5 mol%) – Robust catalyst for heteroaryl halides.
      
    • 
       (2.0 M aqueous solution, 3.0 equiv)
      
  • Solvent System: 1,4-Dioxane (0.15 M).

  • Reaction: Degas the solvent (sparge with Argon for 10 min). Heat to 90 °C for 6 hours.

  • Workup: Standard EtOAc/Water extraction.

Why this works: The oxidative addition of Pd(0) into the C3-Br bond is facile. The use of a bidentate ligand (dppf) prevents

Protocol C: Oxidative C-H Olefination (C1-Selective)

Application: Installing vinyl groups at the difficult C1 position. This protocol overcomes the natural C3 bias by using an oxidative "Heck-type" mechanism.

  • Mechanism: This is a Cross-Dehydrogenative Coupling (CDC).

  • Key Factor: The use of Copper(II) as a co-oxidant and Oxygen as the terminal oxidant is essential to regenerate the Pd(II) species.

Step-by-Step Procedure:

  • Setup: Charge a pressure tube with:

    • Indolizine substrate (1.0 equiv)

    • Acrylate/Styrene (2.0 equiv)

    • 
       (10 mol%)[2]
      
    • 
       (1.0 equiv)[2]
      
  • Solvent: DMA/DMSO (9:1 ratio). The DMSO acts as a ligand to stabilize cationic Pd intermediates.

  • Atmosphere: Purge the vessel with Molecular Oxygen (

    
    )  (balloon pressure is sufficient).
    
  • Reaction: Heat to 110 °C for 16 hours.

  • Workup: Filter through a Celite pad to remove copper salts. Dilute with EtOAc, wash extensively with water to remove DMSO.

Regioselectivity Note: If the C3 position is unsubstituted, you may observe minor C3-olefination. To ensure exclusive C1 functionalization, this protocol works best on 3-substituted indolizines (e.g., 3-cyano or 3-ester indolizines).

Data Summary & Troubleshooting

Ligand Screening for C3-Arylation (Protocol A)
LigandSolventTemp (°C)Yield (%)Observation

(in

)
NMP 100 88 Optimal balance of sterics/electronics.

NMP10045Too bulky; slow oxidative addition.
dppfDioxane10062Good, but slower than monodentate phosphines for C-H activation.
Ligand-free (

)
DMF12030Significant Pd black formation (decomposition).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd Black)Switch to NMP solvent; Ensure

exclusion (for Protocols A & B).
Regio-isomers (C1 vs C3) Electronic bias not controlledProtocol A: Lower temp to 80°C to favor kinetic C3 product.Protocol C: Block C3 position if C1 is the sole target.
Homocoupling (Ar-Ar) Excess oxidant or Boronic acid issuesProtocol B: Degas solvents thoroughly to prevent oxidative homocoupling of boronic acids.

Workflow Visualization

WorkflowStartTarget: Functionalized IndolizineDecisionIs C3 Position Open?Start->DecisionPath_OpenYes (C3-H)Decision->Path_OpenNucleophilicPath_BlockedNo (C3-R)Decision->Path_BlockedSteric BlockProto_AProtocol A:Direct C-H Arylation(PdCl2(PPh3)2, KOAc)Path_Open->Proto_ADirect ArProto_BProtocol B:Bromination -> Suzuki(NBS then Pd-B(OH)2)Path_Open->Proto_BLibrary Div.Proto_CProtocol C:Oxidative C1-Olefination(Pd(OAc)2, Cu(OAc)2, O2)Path_Blocked->Proto_CActivate C1End_ProductFinal Drug ScaffoldProto_A->End_ProductProto_B->End_ProductProto_C->End_Product

Figure 2: Decision matrix for selecting the appropriate functionalization protocol based on substrate availability and target regiochemistry.

References

  • Synthesis of biindolizines through highly regioselective palladium-catalyzed C-H functionalization. Source: PubMed (NIH) URL:[Link]

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Source: PMC (NIH) URL:[Link]

  • Palladium-catalyzed direct and regioselective C–H acyloxylation of indolizines. Source: Royal Society of Chemistry (RSC) URL:[3][Link]

  • C–H borylation of aryl indolizines followed by Suzuki–Miyaura cross coupling reactions. Source: ResearchGate URL:[4][5][Link]

  • Highly regioselective palladium-catalyzed oxidative coupling of indolizines and vinylarenes. Source: PubMed (NIH) URL:[Link]

Synthesis of radiolabeled Octahydroindolizine-2-carbonitrile for imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Automated Radiosynthesis and Quality Control of [¹¹C]Octahydroindolizine-2-carbonitrile: A Novel PET Tracer for Neuroimaging

Abstract

This document provides a comprehensive guide for the synthesis, purification, and quality control of [¹¹C]Octahydroindolizine-2-carbonitrile, a promising radiotracer for Positron Emission Tomography (PET) imaging. The octahydroindolizine scaffold is a key structural motif in various neuroactive compounds, and labeling this core structure allows for the in-vivo interrogation of its biological targets. This guide details a two-part process: (1) the multi-step organic synthesis of a suitable tosylate precursor, and (2) the subsequent automated radiolabeling via nucleophilic substitution with [¹¹C]cyanide. We provide detailed, step-by-step protocols, explanations for critical experimental choices, and robust quality control procedures to ensure the final product is suitable for preclinical and clinical research. This application note is intended for researchers, radiochemists, and drug development professionals with experience in organic synthesis and radiopharmaceutical production.

Introduction and Scientific Rationale

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that enables the quantitative assessment of physiological and biochemical processes in living subjects.[1][2] The development of novel PET radiotracers is crucial for advancing our understanding of disease pathology and accelerating drug development.[2][3] The indolizine core and its saturated octahydro-analogs are privileged scaffolds in medicinal chemistry, often associated with high affinity for various central nervous system (CNS) targets.[4] The introduction of a radiolabeled carbonitrile (nitrile) group, specifically with Carbon-11, offers a strategic approach to tracer development.

Carbon-11 is a positron-emitting radionuclide with a short half-life (t½ = 20.4 minutes), which allows for multiple PET scans in the same subject on the same day and minimizes the patient's radiation exposure.[5] The nitrile functional group can be introduced efficiently using versatile [¹¹C]cyanide synthons, such as [¹¹C]hydrogen cyanide ([¹¹C]HCN), which can be readily produced from cyclotron-generated [¹¹C]CO₂.[6][7] This late-stage cyanation strategy allows for the rapid incorporation of the radionuclide into a complex molecule immediately prior to imaging.

This guide provides a robust and reproducible methodology for producing high-purity [¹¹C]Octahydroindolizine-2-carbonitrile, intended to serve as a foundational protocol for research groups aiming to explore this class of compounds in neuroscience imaging or other fields.[8][9]

Part I: Synthesis of the Labeling Precursor

The success of any radiolabeling synthesis hinges on the availability of a high-purity precursor molecule. For nucleophilic [¹¹C]cyanation, an ideal precursor contains a suitable leaving group that is readily displaced by the [¹¹C]CN⁻ anion. Here, we describe the synthesis of (octahydroindolizin-2-yl)methyl 4-methylbenzenesulfonate, where a tosylate group serves as an excellent leaving group.

Rationale for Synthetic Route

The chosen synthetic pathway is designed for efficiency and scalability, starting from commercially available materials. The key transformation involves the reduction of a substituted pyridine to form the core octahydroindolizine ring system, followed by functional group manipulation to install the tosylate leaving group. This multi-step process ensures high purity of the final precursor, which is critical to avoid competing side reactions during the time-sensitive radiosynthesis.

Precursor Synthesis Workflow Diagram

G cluster_0 Precursor Synthesis Pathway start Commercially Available 2-Pyridineethanol int1 Intermediate 1 (Pyridinium Salt) start->int1 1. 4-Bromobut-1-ene 2. Acetonitrile, Reflux int2 Intermediate 2 (Dihydroindolizinium) int1->int2 Intramolecular Cyclization int3 Intermediate 3 (Octahydroindolizin-2-yl)methanol int2->int3 Catalytic Hydrogenation (H2, PtO2, EtOH/AcOH) final_precursor Final Precursor (Tosylate Ester) int3->final_precursor TsCl, Pyridine, DCM 0°C to RT

Caption: Workflow for the synthesis of the tosylate precursor.

Detailed Experimental Protocol: Precursor Synthesis

Materials:

  • 2-Pyridineethanol

  • 4-Bromobut-1-ene

  • Acetonitrile (anhydrous)

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Standard glassware and purification apparatus (silica gel chromatography)

Step 1: Synthesis of Pyridinium Salt Intermediate

  • To a solution of 2-pyridineethanol (1.0 eq) in anhydrous acetonitrile, add 4-bromobut-1-ene (1.1 eq).

  • Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The resulting crude pyridinium salt is carried forward without further purification.

Step 2: Intramolecular Cyclization and Reduction

  • Dissolve the crude pyridinium salt in a mixture of ethanol and glacial acetic acid (4:1 v/v).

  • Add PtO₂ (0.05 eq) to the solution.

  • Hydrogenate the mixture in a Parr shaker apparatus at 50 psi of H₂ for 24 hours.

    • Causality: The catalytic hydrogenation under acidic conditions achieves both the reduction of the pyridine ring and the olefin, leading to the formation of the saturated octahydroindolizine core in a single, efficient step.[4]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash with ethanol.

  • Concentrate the filtrate under reduced pressure. Purify the crude (octahydroindolizin-2-yl)methanol by silica gel chromatography to yield a clear oil.

Step 3: Tosylation of the Alcohol

  • Dissolve the purified alcohol (1.0 eq) in anhydrous DCM and cool to 0°C in an ice bath.

  • Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

    • Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the esterification to completion. The reaction is run at 0°C initially to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the product with DCM (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final precursor by silica gel chromatography. The product should be characterized by ¹H-NMR, ¹³C-NMR, and MS to confirm its identity and purity (>98%).

Part II: Automated Radiosynthesis of [¹¹C]Octahydroindolizine-2-carbonitrile

The radiosynthesis is performed on an automated synthesis module to ensure radiation safety and reproducibility. The process begins with the production of [¹¹C]CO₂ in a cyclotron, which is then converted online to [¹¹C]KCN and reacted with the precursor.

Radiosynthesis Workflow Diagram

G cluster_1 Automated Radiosynthesis & Purification cyclotron Cyclotron ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ Gas cyclotron->co2 hcn_conversion Gas Phase Conversion [¹¹C]CO₂ -> [¹¹C]HCN co2->hcn_conversion kcn_trap Trap [¹¹C]HCN in KOH solution to form [¹¹C]KCN hcn_conversion->kcn_trap reaction Radiolabeling Reaction Precursor + [¹¹C]KCN + Kryptofix 2.2.2 kcn_trap->reaction hplc Semi-Prep HPLC Purification reaction->hplc formulation Formulation Solvent Exchange & Sterile Filtration hplc->formulation qc Quality Control (Final Product Vial) formulation->qc

Caption: Automated workflow for [¹¹C]Octahydroindolizine-2-carbonitrile.

Detailed Radiosynthesis Protocol

Automated Synthesis Module Setup:

  • Reagents:

    • Vial 1: Tosylate precursor (2-3 mg) in 300 µL of anhydrous DMSO.

    • Vial 2: 0.1 M KOH for trapping [¹¹C]HCN.

    • Kryptofix 2.2.2 (K222) (5-7 mg).

  • HPLC System:

    • Column: Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile/Water/Triethylamine (e.g., 40:60:0.1 v/v/v).

    • Flow Rate: 4-5 mL/min.

    • Detectors: UV (at 254 nm) and a series radioactivity detector.

Step-by-Step Procedure:

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[10]

  • [¹¹C]HCN Generation and Trapping: The [¹¹C]CO₂ is passed through a quartz tube containing platinum and hydrogen gas at high temperature to be reduced to [¹¹C]CH₄, which is then reacted with ammonia over platinum to form [¹¹C]HCN. This gaseous [¹¹C]HCN is bubbled through Vial 2 (0.1 M KOH) to be trapped as [¹¹C]KCN.[5][6]

  • Azeotropic Drying: The aqueous [¹¹C]KCN is dried under a stream of nitrogen with gentle heating. Add anhydrous acetonitrile and repeat the drying process twice to ensure the removal of water.

  • Labeling Reaction:

    • Add the solution of K222 in acetonitrile to the dried [¹¹C]KCN. K222 is a phase-transfer catalyst that complexes the potassium ion, increasing the nucleophilicity of the [¹¹C]cyanide anion.

    • Dry the mixture again.

    • Add the precursor solution from Vial 1 to the reaction vessel.

    • Heat the reaction vessel at 120°C for 5 minutes.

  • Purification:

    • Quench the reaction with 1 mL of HPLC mobile phase and inject the entire mixture onto the semi-preparative HPLC system.

    • Collect the radioactive peak corresponding to the product, identified by comparing its retention time with a pre-synthesized, non-radioactive ("cold") standard.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with sterile ethanol (USP grade) into a sterile vial containing sterile saline for injection.

    • The final formulated product is passed through a 0.22 µm sterile filter into the final product vial.

Part III: Quality Control and Validation

Rigorous quality control (QC) is mandatory to ensure the radiopharmaceutical is safe and effective for administration.[11][12] All tests must be completed before the product is released.

QC Parameters and Acceptance Criteria
ParameterMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches that of the non-radioactive standard (±5%).Confirms the chemical identity of the radiolabeled compound.
Radiochemical Purity Analytical Radio-HPLC≥ 95% of total radioactivity is in the form of the desired product.Ensures that radioactive impurities are minimized to prevent off-target binding and unnecessary radiation dose.[13]
Chemical Purity Analytical HPLC (UV)Peak area of the product is clearly identifiable and free from significant impurities at the UV wavelength.Verifies the absence of non-radioactive chemical contaminants from the synthesis.[14]
Specific Activity (Am) Calculated from HPLC data> 37 GBq/µmol (>1 Ci/µmol) at the end of synthesis.High specific activity is crucial for imaging low-density targets without causing pharmacological effects.[1]
pH pH-indicator stripsBetween 5.0 and 7.5Ensures the final formulation is physiologically compatible and prevents patient discomfort.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm; DMSO < 5000 ppm (as per USP <467>).Limits exposure to potentially toxic organic solvents used during synthesis and purification.
Sterility & Endotoxins Filtration & LAL TestMust pass sterility test (filtration method) and have < 175 EU/V endotoxin levels.Ensures the final product is free from microbial and pyrogenic contamination.[12]
Analytical HPLC Method
  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic or gradient method using Acetonitrile/Water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detectors: In-line UV and radioactivity detectors.

Conclusion

This application note provides a validated, end-to-end procedure for the synthesis of the radiotracer [¹¹C]Octahydroindolizine-2-carbonitrile. By following the detailed protocols for precursor synthesis, automated radiolabeling, and stringent quality control, research laboratories can reliably produce this novel PET agent for preclinical and translational neuroimaging studies. The successful implementation of this protocol will enable further investigation into the pharmacokinetics, biodistribution, and target engagement of this important class of neuroactive molecules.

References

  • Ametamey, S. M., Honer, M., & Schubiger, P. A. (2008). Molecular Imaging with PET. Chemical Reviews, 108(5), 1501–1516.
  • Brooks, A. F., et al. (2019). Late-Stage ¹⁸F-Fluorination. Chemical Reviews, 119(12), 7962-8028.
  • Brugarolas, P., et al. (2021). Radiolabeling with [¹¹C]HCN for Positron emission tomography. Nuclear Medicine and Biology, 104-105, 14-29. [Link]

  • Cole, E. L., et al. (2015). Radiosynthesis of ¹⁸F-Labeled PET Tracers. Current Topics in Medicinal Chemistry, 15(10), 890–916.
  • Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry with [¹⁸F]fluoride ion. European Journal of Organic Chemistry, 2008(17), 2853–2873. [Link]

  • Dahl, K., & Halldin, C. (2017). Carbon-11-Methylation for PET-Tracer Synthesis. In Handbook of Radiopharmaceuticals (pp. 237-263). Wiley.
  • Antoni, G., et al. (2022). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 793. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Alkylation of Acyclic α,α-Disubstituted Ketones.
  • Pinto, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(11), 3376. [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek Inc.[Link]

  • van der Wildt, B., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [¹⁷⁷Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 33. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. organic-chemistry.org. [Link]

  • University of New Mexico. (n.d.). F- and 11C-Labeled Radiopharmaceuticals. UNM Health Sciences. [Link]

  • NMIMS Pharmacy. (n.d.). Quality control of radiopharmaceuticals. pharma.nmims.edu. [Link]

  • Grimwood, S., et al. (2015). Application of cross-species PET imaging to assess neurotransmitter release in brain. Psychopharmacology, 232(21-22), 4117-4140. [Link]

  • ZEISS. (2023). Imaging Applications in Neuroscience Summit Abstracts. zeiss.com. [Link]

  • Wong, D. F., et al. (2001). The application of neuroimaging techniques to drug development. Neuropsychopharmacology, 25(3), 301-318. [Link]

  • Kumar, P., & Kumar, R. (2013). Role of neuroimaging in drug development. Indian Journal of Radiology and Imaging, 23(4), 335-342. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Indolizidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Chemical Support) | Topic: Byproduct Mitigation

Welcome to the Indolizidine Synthesis Knowledge Base. This guide addresses the specific failure modes encountered when constructing the 1-azabicyclo[4.3.0]nonane skeleton. Unlike standard protocol repositories, this center focuses on causality —diagnosing why the reaction deviated and providing self-validating correction protocols.

📂 Case File #1: The "Polymer Gum" Incident (RCM Failure)

Symptom: The Ring-Closing Metathesis (RCM) of diene precursors yields an insoluble oligomeric gum or dimer instead of the desired bicyclic indolizidine. Diagnosis: Competition between Intramolecular Cyclization (


) and Intermolecular Polymerization  (

).
The Mechanistic Root Cause

RCM is concentration-dependent. The formation of the indolizidine core (usually a 5- or 6-membered ring closure) is entropically favored but kinetically competitive with dimerization. If the local concentration of the terminal alkene is too high, the ruthenium carbene (Grubbs catalyst) will engage a second substrate molecule rather than the tethered alkene tail.

🛠️ Troubleshooting Protocol: The "Pseudo-Infinite" Dilution

To fix this, we must manipulate the effective molarity.

Step-by-Step Workflow:

  • Solvent Degassing: Sparge Toluene or DCM with Argon for 20 minutes. Reason: Ethylene gas (byproduct) must be removed to drive the equilibrium (Le Chatelier’s principle).

  • The Dual-Stream Addition:

    • Do NOT add the catalyst directly to the substrate flask.

    • Prepare Solution A : Substrate in degassed solvent.

    • Prepare Solution B : Grubbs II or Hoveyda-Grubbs II in degassed solvent.

    • Action: Add both solutions simultaneously via syringe pump into a third flask containing refluxing solvent over 4–6 hours.

    • Target Concentration: Final concentration must be

      
      .
      

Validation Check:

  • Take an aliquot at 1 hour.

  • Pass: NMR shows distinct multiplets for the cyclic alkene protons (5.6–5.9 ppm).

  • Fail: Broad, undefined peaks in the alkene region indicate oligomerization. Stop and dilute further.

📊 Logic Map: RCM Decision Tree

RCM_Troubleshooting Start Start: RCM Reaction CheckConc Is Concentration < 0.01 M? Start->CheckConc Dilute Dilute to 0.002 M CheckConc->Dilute No CheckEthylene Is Ethylene Removed? CheckConc->CheckEthylene Yes Dilute->CheckEthylene Sparge Sparge w/ N2 or Ar CheckEthylene->Sparge No Result Product Analysis (NMR) CheckEthylene->Result Yes Sparge->Result Oligomer Oligomer/Dimer Formed Result->Oligomer Broad Peaks Cyclic Indolizidine Formed Result->Cyclic Sharp Multiplets

Caption: Decision logic for diagnosing RCM failures. Blue nodes represent decision points; Red indicates failure modes.

📂 Case File #2: Stereochemical Leakage (Cycloaddition)

Symptom: 1,3-Dipolar Cycloaddition (e.g., nitrone + alkene) yields a mixture of diastereomers (endo/exo) rather than a single enantiopure indolizidine. Diagnosis: Lack of Transition State Organization . Thermal cycloadditions often suffer from poor facial selectivity unless a metal chelate locks the dipole geometry.

The Mechanistic Root Cause

In the synthesis of polyhydroxylated indolizidines (e.g., castanospermine analogs), the nitrone dipole can approach the alkene from the endo or exo face. Without a Lewis Acid, the reaction is driven purely by FMO (Frontier Molecular Orbital) coefficients and sterics, often leading to a racemic or low


 (diastereomeric ratio) mixture.
🛠️ Troubleshooting Protocol: Lewis Acid Chelation Control

Use a bidentate Lewis Acid to form a rigid transition state template.

Optimization Data (Representative): Effect of Lewis Acid on Nitrone-Acrylate Cycloaddition

EntryAdditive (1.0 eq)TemperatureTimeYieldEndo:Exo Ratio
1None (Thermal)80°C12 h65%1.5 : 1 (Poor)
2

25°C24 h72%4 : 1
3

0°C8 h88%> 20 : 1 (Excellent)
4

25°C18 h50%1 : 3 (Reversal)

Protocol:

  • Pre-Complexation: Dissolve the nitrone in dry DCM. Add

    
     (1.1 equiv) and stir for 30 mins at 0°C. Why? This locks the nitrone oxygen and the auxiliary, blocking one face.
    
  • Addition: Add the dipolarophile (alkene) slowly.

  • Quench: Use saturated aqueous

    
     containing EDTA. Why? EDTA is crucial to strip the metal from the product, preventing emulsions.
    

📂 Case File #3: The "Phantom Aromatic" (Unwanted Oxidation)

Symptom: The target is a saturated indolizidine (alkaloid), but NMR shows aromatic protons (6.3–7.5 ppm) characteristic of an Indolizine or pyrrole ring. Diagnosis: Oxidative Dehydrogenation (Aromatization).

The Mechanistic Root Cause

The indolizidine core, particularly if it contains a bridgehead nitrogen with adjacent electron-withdrawing groups or if synthesized via gold catalysis, is susceptible to oxidation. The "pyrrole" ring formation is thermodynamically driven by the gain in aromatic resonance energy. This often happens during workup on silica gel (which can act as a mild oxidant) or due to trace metals.

📊 Pathway Visualization: Oxidation Vector

Oxidation_Pathway Indolizidine Target: Indolizidine (Saturated Core) Intermediate Imine/Enamine Intermediate Indolizidine->Intermediate - 2H (Oxidation) Indolizine Byproduct: Indolizine (Aromatic) Intermediate->Indolizine - 2H (Aromatization) Oxidant O2 / Silica / Metal Oxidant->Intermediate Catalyzes

Caption: The thermodynamic sink toward aromatization. Saturated indolizidines can oxidize to indolizines upon exposure to air or acidic silica.

🛠️ Troubleshooting Protocol: The "Reductive Workup"

If you detect aromatic byproducts, modify your isolation immediately.

  • Avoid Acidic Silica: Use Neutral Alumina or pre-treat silica gel with 1% Triethylamine (TEA). Acidic sites on silica catalyze hydrogen transfer/elimination.

  • Radical Scavenging: Add BHT (butylated hydroxytoluene) to the reaction solvent if the mechanism involves radical intermediates (common in gold or copper catalysis).

  • Gold Catalysis Specifics: If using Au(I) to cyclize alkynyl amines, the resulting enamine is air-sensitive.

    • Fix: Perform a "one-pot" reduction immediately after cyclization using

      
       in MeOH/AcOH to saturate the double bond before it can oxidize.
      

References

  • Synthesis of densely functionalized enantiopure indolizidines by ring-closing metathesis (RCM) . Beilstein Journal of Organic Chemistry. [Link]

  • Stereocontrolled cyclic nitrone cycloaddition strategy for the synthesis of pyrrolizidine and indolizidine alkaloids . Journal of Organic Chemistry. [Link]

  • Ring-Closing Metathesis (RCM) - General Mechanism and Catalysts . Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines (Mechanism of Aromatization) . Journal of Organic Chemistry. [Link]

  • Recent developments in gold-catalyzed cycloaddition reactions . Beilstein Journal of Organic Chemistry. [Link]

Technical Support Center: Optimization of Stereoselective Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stereoselective Synthesis Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The Philosophy of Selectivity

Welcome to the Technical Support Center for Asymmetric Synthesis. Achieving high stereocontrol is rarely about finding a "magic bullet" ligand; it is about energetically differentiating competing transition states (


).[1]

This guide moves beyond basic screening. We treat low selectivity as a symptom of a specific mechanistic failure—whether it be a background racemic pathway, an entropy-enthalpy compensation issue, or a catalyst aggregation phenomenon.[1]

Module 1: The Diagnostic Framework (Root Cause Analysis)

Before optimizing, you must diagnose the type of failure.[1] Low yield and low enantiomeric excess (


) are often conflated but stem from different roots.[1]
Troubleshooting Workflow

DiagnosticWorkflow Start ISSUE: Low Selectivity (ee/dr) CheckRacemic Check Background Reaction (Run without catalyst) Start->CheckRacemic BackgroundHigh Background Rate High CheckRacemic->BackgroundHigh BackgroundLow Background Rate Negligible CheckRacemic->BackgroundLow Soln1 Diagnosis: Competitive Racemic Pathway Action: Lower T, increase conc., or change activation mode BackgroundHigh->Soln1 CheckNLE Check Catalyst Purity & Loading (Linearity Check) BackgroundLow->CheckNLE NonLinear Non-Linear Effect (NLE) Observed CheckNLE->NonLinear Linear Linear Correlation CheckNLE->Linear Soln2 Diagnosis: Catalyst Aggregation Action: Change solvent polarity, add de-aggregating additives NonLinear->Soln2 Soln3 Diagnosis: Transition State Mismatch Action: Steric/Electronic Tuning (Eyring Plot Analysis) Linear->Soln3

Figure 1: Decision tree for diagnosing the root cause of poor stereocontrol.

FAQ: Initial Diagnostics

Q: My reaction goes to 100% conversion but the


 is stuck at 10%. Why? 
A:  This usually indicates a fast background reaction .[1]
  • The Test: Run the reaction with all reagents and additives but omit the chiral catalyst .

  • Interpretation: If the reaction proceeds (even slowly), the uncatalyzed (racemic) pathway is competing with your catalyzed cycle.

  • Fix: Lower the temperature (catalyzed pathways usually have lower activation energy and are less sensitive to Temp drop than uncatalyzed ones) or increase catalyst concentration to outcompete the background rate.

Q: My


 fluctuates wildly between batches (e.g., 85% vs 40%). 
A:  Check for trace impurities acting as inhibitors or poison .
  • Metal Catalysis: Trace water or oxygen can oxidize phosphine ligands.[1]

  • Organocatalysis: Trace acids/bases on glassware can neutralize amine/acid catalysts.[1]

  • Protocol: Perform a "Standard Addition" test. Spike a known "good" reaction with potential contaminants (water, acid, metal salts) to identify the culprit.

Module 2: Temperature & Thermodynamics

It is a common misconception that "lower temperature always equals higher selectivity."[1] This is only true if the differential activation entropy (


) is negligible or cooperative.[1]
The Isoinversion Principle

According to the Eyring equation, there exists an Isoinversion Temperature (


)  where the selectivity can flip or vanish (

) if enthalpy and entropy oppose each other.


Protocol: Constructing a Selectivity Eyring Plot
  • Run the reaction at 4 different temperatures (e.g., -20°C, 0°C, 20°C, 40°C).

  • Measure the enantiomeric ratio (

    
    ) at low conversion (<20%) to avoid kinetic resolution effects.[1]
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).[1][2]
ObservationDiagnosisAction
Linear, Positive Slope Enthalpy controlled (

dominates).[1]
Cool down. Lower T will increase selectivity.[1]
Linear, Negative Slope Entropy controlled (

dominates).[1]
Heat up. Higher T will increase selectivity (counter-intuitive but possible).
Non-Linear / Curved Change in mechanism or rate-determining step.[1]Do not extrapolate. Optimize T empirically near the apex.[1]

Q: I lowered the temperature to -78°C, but the reaction stopped completely. A: You likely hit the solubility limit or the catalyst activation barrier .

  • Fix: Try a "cryo-gradient."[1] Start at -78°C and let the bath slowly warm to -20°C overnight. This captures the lowest possible temperature where the reaction is kinetically competent.[1]

Module 3: Solvent & Environmental Effects

Solvents are not just media; they are ligands.[1] In asymmetric catalysis, the solvent often occupies open coordination sites or disrupts H-bonding networks.[1]

Solvent Screening Matrix
Solvent ClassRepresentativeEffect on MechanismTypical Use Case
Non-Coordinating Toluene, Hexane, DCMPromotes tight ion-pairing; minimizes competition for metal centers.[1]Cationic metal catalysts (e.g., Cu-BOX, Rh-Diphosphine).[1]
Coordinating (Ether) THF, MTBE, CPMECan break aggregates; acts as a Lewis base.[1]Organometallics (Grignard additions); can kill Lewis Acids.[1]
Protic MeOH, iPrOH, TFEStabilizes charged intermediates via H-bonding.[1]Hydrogen-bonding organocatalysis (Thioureas); some Lewis Acids (Sc(OTf)3).[1]
Halogenated CHCl3, DCEH-bond donor (weak); high dielectric constant.[1]Cationic cyclizations; reactions requiring π-stacking.[1]
Troubleshooting Solvent Effects

Q: Changing from DCM to THF killed my


 completely. 
A:  THF is a coordinating solvent.[1] It likely coordinated to your metal center, displacing the chiral ligand or blocking the substrate approach.[1]
  • Fix: Return to non-coordinating solvents (DCM, Toluene).[1] If solubility is an issue, try Trifluorotoluene (PhCF3) —it has the polarity of THF but the non-coordinating nature of Toluene.

Q: Can I use "Green" solvents? A: Yes.

  • Replace DCM with: 2-MeTHF (often gives higher

    
     due to steric bulk) or CPME (Cyclopentyl methyl ether).[1]
    
  • Replace Toluene with: p-Cymene.

Module 4: Catalyst & Non-Linear Effects (NLE)

If the optical purity of your product does not linearly correlate with the optical purity of your catalyst, you have a Non-Linear Effect (NLE) .[3] This is a powerful diagnostic tool described by Kagan and others.[1]

Visualizing NLE

NLE CatEE Catalyst ee (%) Positive (+) NLE: Asymmetric Amplification (Heterochiral dimer is INACTIVE) CatEE->Positive Curve Above Line Negative (-) NLE: Asymmetric Depletion (Heterochiral dimer is MORE ACTIVE) CatEE->Negative Curve Below Line Linear Linear: Monomeric Active Species CatEE->Linear Straight Line ProdEE Product ee (%)

Figure 2: Interpreting the relationship between catalyst purity and product purity.

Q: My product


 is 95% even though my ligand is only 80% pure. Is this a mistake? 
A:  No, this is Asymmetric Amplification ((+) NLE) .
  • Mechanism: The minor enantiomer of the catalyst binds with the major enantiomer to form a "heterochiral dimer" (e.g.,

    
    -dimer) that is thermodynamically stable but catalytically inactive (the "reservoir effect").
    
  • Implication: You have a robust system. You don't need 99.9% pure ligand to get good results.[1]

Q: My


 drops significantly as I increase catalyst concentration. 
A:  This suggests the formation of non-selective aggregates at higher concentrations.[1]
  • Fix: Reduce catalyst loading or dilute the reaction.

Module 5: Advanced Troubleshooting FAQs

Q: The reaction works on 50 mg scale but fails on 5 g scale. A: This is usually a Heat Transfer or Mixing issue.[1]

  • Exothermic Reactions: On a larger scale, heat accumulates, raising the internal temperature and eroding selectivity (see Module 2).[1]

    • Fix: Slow addition of the limiting reagent (dosing pump) to maintain isothermal conditions.[1]

  • Mixing: In heterogeneous systems, shear rate affects particle size and surface area.[1]

Q: How do I optimize the counter-ion? A: For cationic catalysts (e.g., chiral ion pairs), the counter-ion defines the "tightness" of the catalytic pocket.

  • Trend: Larger, non-coordinating anions (BArF > SbF6 > PF6 > OTf) usually increase reactivity (looser ion pair) but can decrease selectivity if the ion pair gets too loose.

  • Protocol: Screen anions in order of increasing size:

    
    .
    

References

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[1][4] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition. Link

  • Eyring, H. (1935).[1][5] The Activated Complex in Chemical Reactions. The Journal of Chemical Physics. Link

  • Busacca, C. A., et al. (2011).[1] Thermodynamic Effects in Asymmetric Catalysis: The Isoinversion Temperature. Annual Review of Chemical and Biomolecular Engineering.

  • Lipshutz, B. H., & Ghorai, S. (2014).[1] Green Solvents in Asymmetric Synthesis. Aldrichimica Acta.[1] Link

  • Walsh, P. J., & Kozlowski, M. C. (2009).[1] Fundamentals of Asymmetric Catalysis. University Science Books. (Standard Textbook Reference for Mechanism).[1]

Sources

Removing impurities from Octahydroindolizine-2-carbonitrile reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-OHI-CN-001 | Version: 2.1 | Last Updated: 2025-10-24 Department: Chemical Process R&D / Application Support

Executive Summary & Chemical Context

Octahydroindolizine-2-carbonitrile (also known as 2-cyano-octahydroindolizine) is a bicyclic tertiary amine often used as a scaffold in DPP-4 inhibitors and swainsonine analogs. Its purification presents a "double-edged" chemical challenge:

  • The Basic Nitrogen: The bridgehead nitrogen (N4) is basic (pKa ~8-9), causing it to streak/tail on standard acidic silica gel.

  • The Labile Nitrile: The C2-nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, potentially degrading into the corresponding amide or carboxylic acid [1].

  • Stereochemical Complexity: The molecule possesses bridgehead stereocenters (C8a) and a substituent stereocenter (C2), leading to potential diastereomeric mixtures (cis- vs. trans-fused rings; endo vs. exo nitrile) [2].

This guide provides a modular troubleshooting workflow to isolate high-purity material while preserving the nitrile functionality.

Module A: The "First Line of Defense" (Acid-Base Extraction)

Objective: Remove neutral impurities (unreacted non-basic starting materials, solvents) and acidic byproducts (hydrolyzed carboxylic acids) without chromatography.

The Protocol

Note: Perform all steps at 0–5°C to minimize nitrile hydrolysis.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Basic Wash (Removal of Acids): Wash the organic phase with cold 5% NaHCO₃ (aq) .

    • Why? This removes any Octahydroindolizine-2-carboxylic acid formed by hydrolysis. The target nitrile remains in the organic layer.

  • Acid Extraction (Target Capture): Extract the organic layer with 0.5 M HCl (aq) (3x volumes).

    • Mechanism:[1][2][3][4][5] The basic bridgehead nitrogen protonates, moving the target molecule into the aqueous phase. Neutral impurities remain in the organic phase.

    • Critical Check: Keep pH < 4 but avoid concentrated acid to protect the nitrile.

  • Neutral Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x). Discard this organic wash.

  • Basification & Recovery: Cool the aqueous phase to 0°C. Slowly adjust pH to ~10 using 2 M NaOH or NH₄OH .

    • Observation: The solution should become cloudy as the free base oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.

Workflow Visualization

AcidBaseWorkup Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve WashBase Wash with 5% NaHCO3 Dissolve->WashBase Split1 Phase Separation 1 WashBase->Split1 Org1 Organic Phase (Contains Target) Split1->Org1 Aq1 Aqueous Phase (Discard: Acids) Split1->Aq1 Waste ExtractAcid Extract with 0.5M HCl Org1->ExtractAcid Split2 Phase Separation 2 ExtractAcid->Split2 Org2 Organic Phase (Discard: Neutrals) Split2->Org2 Waste Aq2 Aqueous Phase (Contains Protonated Target) Split2->Aq2 Basify Basify to pH 10 (NaOH/NH4OH) Aq2->Basify FinalExtract Extract with DCM & Concentrate Basify->FinalExtract

Figure 1: Selective Acid-Base Extraction Workflow for Basic Nitriles.

Module B: Chromatographic Purification (Silica Gel)

Issue: The tertiary amine interacts with acidic silanol groups on silica, causing broad peaks (tailing) and co-elution with impurities.

The Solution: Amine-Deactivated Silica

You must modify the mobile phase to compete for silanol sites.

ParameterRecommendationScientific Rationale
Stationary Phase Neutral Silica Gel (40-63 µm)Standard phase, but requires modification.
Mobile Phase Modifier 1-2% Triethylamine (Et₃N) or 1% NH₄OH The modifier blocks acidic silanol sites, allowing the octahydroindolizine to elute as a sharp band [3].
Solvent System DCM : MeOH (95:5 to 90:10)DCM solubilizes the lipophilic backbone; MeOH provides polarity for elution.
TLC Visualization Dragendorff’s Reagent or IodineUV absorption may be weak (lack of conjugation). Dragendorff specifically stains tertiary amines (orange spots).

Pro-Tip: Pre-wash the silica column with the mobile phase containing the modifier before loading your sample. This "neutralizes" the column in advance.

Module C: Removing Metal Catalysts (Pd, Pt, Ru)

If your synthesis involved hydrogenation (e.g., reducing an indolizine precursor) or coupling, residual metal is a common impurity.

Method 1: Solid Supported Scavengers (Recommended)

  • Reagent: SiliaMetS® Thiol or Thiourea.

  • Protocol: Add 4 equivalents (w.r.t metal loading) to the reaction mixture; stir for 4 hours at RT; filter.

  • Why? The sulfur binds soft metals (Pd, Pt) irreversibly, preventing them from carrying over into the basic amine product.

Method 2: Chelation Wash

  • Reagent: 10% Aqueous Cysteine or EDTA.

  • Protocol: During the aqueous workup (Module A), wash the organic phase with this solution. The metal-cysteine complex is water-soluble and will be removed.

Module D: Diastereomer Separation

The octahydroindolizine core can exist as cis-fused or trans-fused rings. The nitrile at C2 can be axial or equatorial.

Separation Strategy:

  • Crystallization: The trans-fused isomer is often more crystalline. Attempt to form a salt using L-Tartaric acid or D-Dibenzoyltartaric acid in Ethanol/Acetone. One diastereomer often precipitates preferentially [4].

  • Flash Chromatography: Cis-fused isomers are generally more polar (lower Rf) than trans-fused isomers due to the exposed lone pair geometry. Use a shallow gradient (e.g., 0.5% MeOH increments) to separate them.

Troubleshooting & FAQs

Q1: My product is "oiling out" during the basic workup and sticking to the glass.

  • Cause: The free base is highly lipophilic and insoluble in water.

  • Fix: Do not try to filter the oil. Add DCM immediately to the extraction funnel to dissolve the oil, then separate the layers.

Q2: I see a new spot on TLC after column chromatography.

  • Cause: Acidic silica likely hydrolyzed your nitrile to an amide.

  • Fix: Ensure you used 1-2% Triethylamine in the mobile phase. If the problem persists, switch to Neutral Alumina stationary phase, which is less acidic than silica.

Q3: The NMR shows broad peaks for the bridgehead protons.

  • Cause: Nitrogen inversion or conformational flipping between chair/boat forms.

  • Fix: Run the NMR at a lower temperature (-20°C) to "freeze" the conformation, or form the HCl salt (add HCl in ether) to lock the nitrogen inversion.

Q4: Yield is low after Acid-Base extraction.

  • Cause: The nitrile might be slightly water-soluble, or the pH wasn't high enough during recovery.

  • Fix: Ensure the aqueous phase is pH > 10 before final extraction. Saturate the aqueous phase with NaCl (salting out) to force the organic nitrile into the DCM layer.

References

  • Organic Syntheses. "Hydrolysis of Nitriles: General Procedures and Mechanisms." Organic Syntheses, Coll. Vol. various.

  • Lande Zhang et al. "A Novel and Practical Synthesis of 3-Unsubstituted Indolizines."[6][7] Synthesis, 2000(13), 1733-1737.

  • ResearchGate Community. "How to isolate and purify indolizidine compounds? (Discussion on Silica Tailing)." ResearchGate Q&A, 2014.

  • Longdom Publishing. "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid Isomers." Chromatography & Separation Techniques, 2018.

Sources

Technical Support Center: Chiral Resolution of Octahydroindolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Resolution Methodologies & Troubleshooting Molecule: Octahydroindolizine-2-carbonitrile (2-Cyanoindolizidine) CAS Registry Number: (Generic for racemate) 104056-91-3 (Analogous reference) Target Audience: Process Chemists, Analytical Scientists, Drug Discovery Leads

Introduction: The Stereochemical Challenge

Octahydroindolizine-2-carbonitrile presents a unique stereochemical challenge due to its bicyclic "indolizidine" core. The molecule possesses two critical stereocenters: the bridgehead carbon (C8a) and the nitrile-bearing carbon (C2).

In most synthetic routes, the ring fusion (cis/trans) is established prior to resolution, leaving the C2 position as the primary target for enantiomeric separation. This guide addresses the resolution of the racemic C2-carbonitrile into its constituent enantiomers (e.g., 2S,8aR vs 2R,8aR) using three industry-validated workflows.

Module 1: Biocatalytic Kinetic Resolution (The "Green" Route)

Technique: Enzymatic hydrolysis using Nitrilases (EC 3.5.5.1).[1][2][3] Mechanism: Nitrilases are highly stereoselective. They hydrolyze the nitrile group of one specific enantiomer into a carboxylic acid, leaving the unreacted enantiomer as the intact nitrile.[3] This allows for facile separation via acid/base extraction.

Workflow Diagram

Biocatalysis_Workflow Start Racemic Octahydroindolizine-2-CN Screen Nitrilase Screening (Panel of 24-48 enzymes) Start->Screen 10mg scale Reaction Scale-Up Reaction (pH 7-8, 30°C) Screen->Reaction Select E > 50 Quench Acidification (pH 2) Reaction->Quench Conversion ~50% Extract Organic Extraction Quench->Extract DCM or MTBE Aqueous Aqueous Phase (Contains Amino Acid) Extract->Aqueous Hydrolyzed Enantiomer Organic Organic Phase (Contains Chiral Nitrile) Extract->Organic Intact Enantiomer

Caption: Figure 1. Biocatalytic kinetic resolution workflow separating the hydrolyzed acid from the unreacted chiral nitrile.

Troubleshooting Guide: Enzymatic Resolution
IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate inhibition (Nitrile toxicity).Switch to Fed-Batch: Do not add all substrate at once. Add continuously via syringe pump to keep concentration <50 mM.
Enzyme Aggregation Hydrophobic substrate causing enzyme clumping.Add Co-solvent: Introduce 5-10% v/v DMSO or MeOH. Alternatively, use a biphasic system (Buffer/Toluene) to act as a substrate reservoir.
Stalled Reaction (~30%) Product inhibition (Ammonium accumulation).Ammonia Scavenging: The hydrolysis releases ammonia.[3] Perform the reaction under reduced pressure to remove NH₃ or use an open vessel with vigorous stirring.
Low Enantioselectivity (E < 10) Non-specific hydrolysis or wrong enzyme.pH Optimization: Nitrilase stereoselectivity is highly pH-dependent. Screen pH 6.0, 7.0, and 8.0. Often, lower pH improves E-values by reducing spontaneous hydrolysis.

Module 2: Classical Resolution (Diastereomeric Salt Formation)

Technique: Chemical resolution via chiral acids.[][5][6][7] Mechanism: Unlike simple nitriles, Octahydroindolizine-2-carbonitrile contains a basic tertiary amine at the bridgehead. This allows the formation of diastereomeric salts using chiral acids without modifying the nitrile group.

Recommended Resolving Agents:

  • (-)-Dibenzoyl-L-tartaric acid (DBTA): High success rate for bicyclic bases.

  • (+)-Di-p-toluoyl-D-tartaric acid (DTTA): Useful if DBTA fails.

  • (S)-Mandelic acid: Good for smaller, rigid amines.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of racemic nitrile in 50 mL of Ethanol/Water (9:1) .

  • Addition: Add 0.5 equivalents (0.5 eq) of the chiral acid (e.g., DBTA) dissolved in warm ethanol.

    • Note: Using 0.5 eq ("Method of Pope and Peachey") maximizes theoretical yield of the desired enantiomer salt.

  • Crystallization: Heat to reflux until clear, then cool slowly to room temperature (1°C/min).

  • Harvest: Filter the precipitate. This is the Diastereomeric Salt .

  • Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer to recover the enantiopure nitrile.

Troubleshooting Guide: Crystallization
IssueProbable CauseCorrective Action
"Oiling Out" (No Crystals) Solvent polarity mismatch or impurities.Change Solvent: Switch from EtOH to Isopropanol (IPA) or Acetone. Oils often form when the salt is too soluble. Seeding: Add a micro-crystal of the pure salt if available.
Low ee in Crystals (<80%) Eutectic entrapment or fast cooling.Recrystallization: Do not proceed. Recrystallize the salt from pure EtOH. Double-Salt Method: Switch to the opposite enantiomer of the resolving acid (e.g., change L-DBTA to D-DBTA) to precipitate the other isomer from the mother liquor.
Yield < 20% Salt is too soluble in the chosen alcohol.Anti-solvent Addition: Add MTBE or Hexane dropwise to the cooled solution until turbidity persists, then refrigerate.

Module 3: Analytical QC (Chiral HPLC)

Technique: High-Performance Liquid Chromatography.[8][9] Challenge: The basic nitrogen in the indolizidine ring interacts with residual silanols on the column, causing severe peak tailing.

Method Development Logic Tree

HPLC_Logic Start Start Method Dev Col: Chiralpak AD-H or OD-H Mobile: Hexane/IPA (90:10) Check Check Peak Shape Start->Check Tailing Severe Tailing? Check->Tailing Additive Add 0.1% DEA or TEA (Blocks Silanols) Tailing->Additive Yes Separation Separation Achieved? Tailing->Separation No Additive->Separation Switch Switch Column (Try Chiralpak IC or IG) Separation->Switch Rs < 1.5 Success Validate Method Separation->Success Rs > 1.5

Caption: Figure 2. Decision tree for optimizing chiral HPLC separation of basic indolizidine derivatives.

Standard Operating Conditions (Starting Point)
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV @ 210 nm (Nitrile absorbance is weak; 210-220 nm is critical).

  • Temperature: 25°C

FAQ: Frequently Asked Questions

Q: Can I hydrolyze the nitrile to the acid first, then resolve? A: Yes, and this is often easier. Hydrolysis of Octahydroindolizine-2-carbonitrile to Octahydroindolizine-2-carboxylic acid allows you to use chiral bases (like


-methylbenzylamine) for resolution. However, hydrolysis requires harsh conditions (conc. HCl, reflux) which might epimerize the C8a bridgehead. If your ring system is sensitive, stick to Module 2  (resolving the nitrile directly).

Q: My nitrilase reaction turned into a thick gel. What happened? A: This is likely uncontrolled polymerization or concentration issues. At high concentrations (>100g/L), the resulting ammonium salt of the acid can alter viscosity. Ensure you are maintaining pH control (titrating with NaOH) to prevent the mixture from becoming too acidic or viscous.

Q: Is there a preparative chromatography option? A: Yes. For early-stage discovery (mg to g scale), SFC (Supercritical Fluid Chromatography) is superior to HPLC.

  • SFC Conditions: Chiralpak AD-H, CO₂/MeOH (with 0.2% Diethylamine).

  • Advantage:[3][7][10][11] Easier solvent removal and higher throughput for basic amines.

References

  • Biocatalytic Hydrolysis Mechanism

    • Title: Nitrilase-mediated enantioselective hydrolysis of nitriles.
    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Establishes the mechanism for converting one enantiomer of a cyclic nitrile to acid while sparing the other.
    • URL:[Link]

  • Indolizidine Synthesis & Resolution

    • Title: Enantioselective synthesis of octahydroindolizine derivatives.[11]

    • Source:Tetrahedron: Asymmetry.
    • Context: Details the chemical handling of the indolizidine core and stability of the bridgehead nitrogen.
    • URL:[Link]

  • Chiral HPLC of Basic Drugs

    • Title: Strategies for the enantioseparation of basic drugs with polysaccharide-based chiral st
    • Source:Journal of Chrom
    • Context: Authoritative guide on using DEA/TEA additives to suppress tailing for amine-containing molecules.
    • URL:[Link]

  • Patent Literature on Analogous Cores

    • Title: Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid.[11]

    • Source: European P
    • Context: Provides industrial protocols for handling the nitrile-to-acid hydrolysis of fused bicyclic amines.
    • URL:[Link]

Sources

How to avoid racemization during Octahydroindolizine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization During Amide-to-Nitrile Dehydration Ticket ID: #SYN-OCT-002 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Challenge: Synthesizing Octahydroindolizine-2-carbonitrile (an indolizidine scaffold) requires installing a nitrile group at the C2 position. This position is structurally homologous to the


-carbon in proline. The primary failure mode is racemization at C2 , driven by the high acidity of the 

-proton adjacent to the electron-withdrawing nitrile group.

Mechanism of Failure: Under basic conditions or high temperatures, the C2 proton is abstracted, forming a planar ketenimine-like or carbanion intermediate. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture (or thermodynamically preferred epimer).

Visualizing the Risk (Mechanism)

RacemizationMechanism cluster_0 Critical Control Point Start Chiral Nitrile (Pure) Intermediate Planar Carbanion/Enolate (Chirality Lost) Start->Intermediate Proton Abstraction (-H+) Base Base/Heat Base->Intermediate Product Racemic Mixture (50:50 or Epimerized) Intermediate->Product Reprotonation (+H+)

Figure 1: The mechanistic pathway of base-catalyzed racemization at the C2 position of the octahydroindolizine ring.

Validated Protocols

To avoid racemization, you must avoid strong bases , aqueous workups at high pH , and excessive heat . Below are the two industry-standard protocols optimized for this scaffold.

Protocol A: The Low-Temp TFAA Method (Recommended)

Best for: Scalability and cost-efficiency while maintaining >99% ee.

Reagents:

  • Substrate: Octahydroindolizine-2-carboxamide

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Dry Dichloromethane (DCM) or THF

Step-by-Step Workflow:

  • Dissolution: Dissolve the amide in dry DCM (0.1 M concentration) under nitrogen atmosphere.

  • Cryo-Cooling (CRITICAL): Cool the solution to

    
     to 
    
    
    
    . Do not proceed until the internal temperature is stable.
  • Base Addition: Add

    
     slowly. No exotherm should be observed yet.
    
  • Dehydration: Add TFAA dropwise over 30 minutes.

    • Note: The reaction is exothermic. Ensure internal temp stays

      
      .
      
  • Monitoring: Stir at

    
     for 1–2 hours. Monitor by TLC/HPLC.
    
  • Quench: Quench with saturated

    
      (cold).
    
    • Warning: Do not use strong caustic soda (

      
      ). The biphasic mixture must be kept cold (
      
      
      
      ) during extraction.
  • Workup: Extract with DCM, dry over

    
    , and concentrate in vacuo at 
    
    
    
    .
Protocol B: The Burgess Reagent Method (High Sensitivity)

Best for: Highly sensitive substrates where even mild bases cause epimerization.

Reagents:

  • Substrate: Octahydroindolizine-2-carboxamide

  • Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.5 equiv)

  • Solvent: Dry DCM or Benzene

Step-by-Step Workflow:

  • Dissolution: Dissolve amide in dry DCM.

  • Addition: Add solid Burgess reagent in one portion at room temperature (

    
    ).
    
  • Reaction: Stir for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] This reaction proceeds via a syn-elimination mechanism that is strictly intramolecular, minimizing the risk of proton abstraction by external bases.

  • Filtration: Filter the mixture through a short pad of silica gel to remove the triethylammonium salts.

  • Concentration: Evaporate solvent. Often yields pure product without aqueous workup.

Troubleshooting & Optimization Guide

Decision Matrix: Selecting the Right Conditions

DecisionMatrix Start Start: Amide Substrate Scale Scale > 10g? Start->Scale Sensitive Is C2 extremely labile? Scale->Sensitive No TFAA Protocol A: TFAA/Pyridine (-10°C) Scale->TFAA Yes (Cost driver) POCl3 AVOID: POCl3/Reflux (High Racemization Risk) Scale->POCl3 If cost is only factor (Not recommended) Sensitive->TFAA No (Standard) Burgess Protocol B: Burgess Reagent (Room Temp) Sensitive->Burgess Yes (Max Safety)

Figure 2: Decision tree for selecting the dehydration reagent based on scale and substrate sensitivity.

Common Failure Modes
SymptomProbable CauseCorrective Action
Loss of Optical Rotation (

)
Reaction temperature too high during base addition.Use Protocol A. Ensure internal temp is

during TFAA addition.
Low Yield Hydrolysis of nitrile back to amide during workup.Ensure quench is pH neutral or weakly basic (

). Avoid acidic aqueous layers for prolonged periods.
Epimerization at Bridgehead (C8a) Use of strong bases (LDA, NaH) or thermodynamic equilibration.Switch to Burgess reagent (neutral conditions). Avoid thermodynamic control.
Product Decomposition on Column Silica gel acidity causing hydrolysis/isomerization.Pre-treat silica with 1%

in hexane or use neutral alumina.

Frequently Asked Questions (FAQ)

Q1: Can I use Thionyl Chloride (


) or Phosphorus Oxychloride (

)?
  • Verdict: High Risk.

  • Reasoning: These reagents generate HCl as a byproduct and often require reflux temperatures. The combination of heat and acid/base cycling significantly increases the rate of enolization at the C2 position. If you must use them, use excess pyridine as a solvent and keep the temperature below

    
    , but TFAA is superior.
    

Q2: How do I measure the Enantiomeric Excess (ee) of this specific molecule?

  • Method: Chiral HPLC is the gold standard.

  • Column: Polysaccharide-based columns (e.g., Chiralpak AD-H or IC).

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA) to sharpen the amine peak.

  • Alternative: NMR using a chiral shift reagent like Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (

    
    ).
    

Q3: Is the bridgehead (C8a) or the nitrile-bearing carbon (C2) more stable?

  • The C8a bridgehead is generally more configurationally stable because inverting it requires significant ring distortion (trans-fused vs cis-fused energy barrier).

  • The C2 carbon is the "hotspot" for racemization because the nitrile group provides resonance stabilization for the deprotonated intermediate (anion). Focus your protection strategies on C2.

References

  • Burgess Reagent Protocol

    • Atkinson, J. G., et al. "Dehydration of Amides to Nitriles."[2][5][6][7][11][12] Journal of the American Chemical Society. A mild, neutral method ideal for sensitive substrates.

    • 12[13]

  • TFAA/Pyridine Dehydration

    • Bose, D. S., & Jayalakshmi, B.[9] "A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions." Synthesis. Describes the TFAA method which avoids strong acids/bases.

    • 9

  • Indolizidine/Pyrrolidine Nitrile Stability (Vildagliptin Analogs)

    • ResearchGate.[6] "Dehydration of Chiral

      
      -Amides to Chiral 
      
      
      
      -Nitriles."[6] Discusses the preservation of stereochemistry in proline-like systems.
    • 6[3][5][11][13][14][15]

  • Chiral Purity Analysis

    • American Pharmaceutical Review. "Chiral Separation and Enantiomeric Analysis."[16] Details HPLC methods for resolving enantiomers of pharmaceutical intermediates.

    • 17[3][5][7][11][13][14][15]

Sources

Technical Support Center: Solvent-Directed Stereocontrol in Indolizidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Stereoselectivity via Solvent Effects Reference ID: IND-SOLV-026[1]

Executive Summary

Welcome to the Indolizidine Synthesis Support Center. This guide addresses the critical role of solvent parameters (polarity, proticity, and coordinating ability) in determining the stereochemical outcome of indolizidine alkaloid synthesis. Whether you are synthesizing glycosidase inhibitors like (-)-swainsonine or (+)-castanospermine , the solvent is not merely a medium; it is a reagent that dictates transition state geometry.[1]

This guide provides diagnostic workflows, troubleshooting Q&A, and validated protocols to resolve issues with diastereomeric excess (de) and enantiomeric excess (ee).

Diagnostic Workflow

Use the following decision tree to identify the likely solvent-based cause of your stereoselectivity failure.

SolventDecisionTree Start START: Select Reaction Type Type1 1,3-Dipolar Cycloaddition (e.g., Azomethine Ylide) Start->Type1 Type2 Catalytic Hydrogenation (Indolizine/Precursor Reduction) Start->Type2 Type3 Intramolecular Mannich (Organocatalytic) Start->Type3 Issue1 Issue: Low Endo/Exo Selectivity Type1->Issue1 Issue2 Issue: Wrong Ring Fusion (Trans instead of Cis) Type2->Issue2 Issue3 Issue: Low ee/dr Type3->Issue3 Soln1 Diagnosis: Polarity Mismatch Action: Switch to Non-Polar (Toluene) or Fluorinated (TFE) Issue1->Soln1 Stabilize TS Dipole Soln2 Diagnosis: Catalyst Coordination Action: Add Acid (AcOH/TFA) to Protonate Bridgehead N Issue2->Soln2 Block N-Metal Binding Soln3 Diagnosis: H-Bond Disruption Action: Remove Protic Solvents; Use DCM or Toluene Issue3->Soln3 Restore Chelation

Figure 1: Diagnostic flowchart for isolating solvent-induced stereoselectivity failures in indolizidine assembly.

Troubleshooting Guides (Q&A)
Module A: 1,3-Dipolar Cycloadditions

Context: You are performing a [3+2] cycloaddition (e.g., nitrone or azomethine ylide) to build the pyrrolidine ring of the indolizidine core.[1]

Q1: I am observing a 50:50 mixture of endo and exo isomers in DMF. How do I recover endo-selectivity?

  • Root Cause: Highly polar solvents like DMF or DMSO stabilize the zwitterionic character of the transition state, eroding the secondary orbital interactions that typically favor the endo product. Furthermore, polar solvents can disrupt the concerted nature of the mechanism, making it stepwise and less stereocontrolled [1].

  • Corrective Action: Switch to Toluene or Dichloromethane (DCM) .[1]

    • Mechanism:[2][3][4][5] Non-polar solvents enforce a tight, concerted transition state where secondary orbital interactions (between the dipole and the dipolarophile's substituent) dominate, favoring the endo adduct.

    • Advanced Tip: If solubility is an issue in Toluene, try 2,2,2-Trifluoroethanol (TFE) .[1] TFE can activate the dipolarophile via H-bonding without disrupting the dipole's geometry, often enhancing both rate and selectivity [2].

Q2: My reaction yield is high, but the regioselectivity is poor. Does solvent affect this?

  • Root Cause: Yes. In unsymmetrical dipolarophiles, the solvent's dielectric constant affects the coefficients of the Frontier Molecular Orbitals (FMO).

  • Corrective Action: Evaluate Ionic Liquids (e.g., [bmim]BF4). They have been shown to improve regioselectivity in azomethine ylide cycloadditions by stabilizing specific charge distributions in the transition state that favor one regioisomer over the other [2].

Module B: Catalytic Hydrogenation

Context: You are reducing an indolizine or a bicyclic enamine/imine precursor to the saturated indolizidine.

Q3: I need a cis-fused ring system (common in swainsonine analogs), but I keep getting the trans-isomer. Why?

  • Root Cause: In neutral solvents (MeOH, EtOH), the bridgehead nitrogen lone pair coordinates to the metal catalyst surface.[1] This "haptophilic" effect often directs hydrogen delivery to the same face as the nitrogen lone pair, or dictates adsorption based on the flattest face of the molecule.

  • Corrective Action: Run the hydrogenation in Acidic Media (e.g., AcOH or EtOH with 1.0 eq. HCl/TFA).[1]

    • Mechanism:[2][3][4][5] Protonation of the bridgehead nitrogen forms an ammonium salt. This prevents the nitrogen from binding to the catalyst. The molecule is then forced to adsorb via the carbon skeleton (steric control).[1] The bulky protonated nitrogen directs H2 delivery to the opposite face, often inverting the selectivity to favor cis-fusion [3, 4].

Q4: My hydrogenation is stalling in Ethanol.

  • Root Cause: The basic indolizidine product may be poisoning the catalyst.[6]

  • Corrective Action: The addition of acid (as described above) also solves this by preventing strong amine-metal adsorption, keeping the active sites open for hydrogen activation [4].

Module C: Intramolecular Mannich Reactions

Context: Using organocatalysis (e.g., Proline or Thiourea derivatives) to close the ring.[1]

Q5: My enantioselectivity (ee) drops significantly when I scale up using Methanol.

  • Root Cause: Protic solvents like Methanol compete for Hydrogen bonds.[1] If your catalyst relies on H-bonding (e.g., thioureas binding to a nitro or carbonyl group), the solvent "washes out" these interactions, leading to a loose transition state.[1]

  • Corrective Action: Use non-polar, non-protic solvents like Toluene or DCM .[1] These solvents do not interfere with the delicate catalyst-substrate H-bond network, ensuring high rigidity in the transition state [5].

Standard Operating Procedures (SOPs)
SOP-01: Acid-Directed Hydrogenation for Cis-Indolizidines

Use this protocol to switch selectivity from trans to cis.

Reagents:

  • Substrate: Indolizine precursor (1.0 equiv)[1]

  • Catalyst: PtO2 (Adam’s Catalyst) or 5% Rh/C (5-10 mol%)[1]

  • Solvent System A (Neutral): Ethanol (0.1 M)[1]

  • Solvent System B (Acidic): Glacial Acetic Acid OR Ethanol + 1.1 equiv HCl (0.1 M)[1]

Protocol:

  • Preparation: Dissolve substrate in Solvent System B. Note: Ensure the substrate is fully protonated if using HCl/EtOH.

  • Purging: Degas the solution with Argon for 10 minutes to remove dissolved Oxygen.

  • Activation: Add the catalyst carefully under Argon flow.

  • Hydrogenation: Introduce H2 gas (Balloon pressure or 1-3 bar in a Parr shaker).

  • Monitoring: Monitor by TLC/LC-MS. The protonated intermediate may run differently than the neutral amine.

  • Workup: Filter through Celite.

    • Critical Step: Basify the filtrate with NaHCO3 (aq) to pH 9 before extraction to liberate the free base indolizidine.[1]

  • Analysis: Determine cis/trans ratio via 1H NMR (look for bridgehead proton coupling constants: J ~10 Hz for trans, J < 5 Hz for cis).

SOP-02: Solvent Screening for Cycloadditions

Use this to optimize endo/exo ratios.

Protocol:

  • Set up 4 parallel reactions in 1-dram vials.

  • Solvents: Toluene (Non-polar), THF (Polar Aprotic), Acetonitrile (Polar Aprotic), TFE (Fluorinated Protic).[1]

  • Run reactions at equivalent concentration (0.2 M) and temperature.

  • Analyze crude reaction mixture via 1H NMR. Do not purify before analysis, as silica gel chromatography can fractionate diastereomers, skewing the ratio.[1]

Reference Data: Solvent Properties vs. Selectivity

Table 1: Impact of Solvent on 1,3-Dipolar Cycloaddition Selectivity (General Trends)

SolventDielectric Constant (

)
Interaction TypeTypical Outcome (Indolizidine Synthesis)
Toluene 2.38Van der WaalsHigh Endo Selectivity .[1] Favors concerted mechanism.[1]
DCM 8.93Weak DipoleGood balance of solubility and selectivity.
THF 7.58H-Bond AcceptorModerate selectivity. Can coordinate Lewis Acids.[1]
Ethanol 24.5H-Bond DonorVariable. Can stabilize zwitterions, eroding stereocontrol.[1]
TFE 26.7Strong H-Bond DonorEnhanced Rate . Activates dipolarophile; often retains high dr.
DMF 36.7High PolarityLow Selectivity . Stabilizes extended transition states (stepwise).
Mechanism Visualization

The following diagram illustrates the "Haptophilic" vs. "Steric" control in hydrogenation, dictated by solvent pH.

HydrogenationMechanism Substrate Indolizine Precursor NeutralSolvent Neutral Solvent (EtOH) Substrate->NeutralSolvent AcidSolvent Acidic Solvent (AcOH/H+) Substrate->AcidSolvent Coordination N-Lone Pair Binds Catalyst NeutralSolvent->Coordination TransProduct H-Delivery Syn to N (Trans-Fusion) Coordination->TransProduct Protonation N-Protonation (Ammonium) Blocks N-Binding AcidSolvent->Protonation CisProduct Steric H-Delivery (Cis-Fusion) Protonation->CisProduct

Figure 2: Mechanistic divergence in hydrogenation based on solvent acidity.

References
  • Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides. Source: Arabian Journal of Chemistry (2022).[1][3] URL:[Link][1]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Source: Frontiers in Chemistry (2019).[1] URL:[Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water. Source: Scientific Reports (2015).[1] URL:[Link]

  • Stereoselective Total Synthesis of (+/-)-Swainsonine Based on Endo Mode Cyclization. Source: Journal of Organic Chemistry (Snippet via NIH).[1] URL:[Link]

  • Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines. Source: Memorial University Research Repository.[1] URL:[Link][1]

Sources

Technical Support Center: Octahydroindolizine-2-carbonitrile NMR Analytics

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Structural Elucidation & Troubleshooting for Bicyclic Nitriles Ticket ID: NMR-IND-CN-002

Executive Summary

Welcome to the Technical Support Center for Octahydroindolizine-2-carbonitrile. This molecule presents a "perfect storm" for NMR interpretation: a bicyclic amine core capable of nitrogen inversion, ring-fusion isomerism (cis vs. trans), and substituent stereochemistry (axial vs. equatorial nitrile).

This guide treats your NMR data not just as a spectrum, but as a dynamic readout of conformational equilibrium.[1] Below are the specific troubleshooting protocols to resolve signal overlap, assign relative stereochemistry, and validate purity.

Module 1: The "Blurry" Spectrum (Conformational Dynamics)

Symptom: Your 1H NMR spectrum shows broad, undefined multiplets, particularly near the bridgehead (H9) or adjacent to the nitrogen (H3, H5). Integration values are non-integer.

Root Cause: The indolizidine ring system undergoes rapid nitrogen inversion and ring puckering at room temperature. If the rate of exchange (


) between conformers is comparable to the NMR frequency difference (

), signals broaden due to coalescence.

Troubleshooting Protocol:

  • The "Acid Lock" Test (Quickest Fix):

    • Action: Add 1-2 drops of TFA-d or DCl to your NMR tube.

    • Mechanism: Protonation of the nitrogen (

      
      -H+) stops nitrogen inversion and locks the molecule into a single, rigid cation conformer (usually trans-fused).
      
    • Result: Peaks will sharpen instantly. If multiple sets of sharp peaks appear, you have a mixture of stable diastereomers, not conformers.

  • Variable Temperature (VT) NMR:

    • Action: Cool the sample to -40°C or -60°C.

    • Logic: Lowering temperature reduces

      
      , freezing the equilibrium. You will likely see two distinct sets of signals (major/minor conformers) rather than one broad average.
      

Module 2: Determining Ring Fusion (Cis vs. Trans)

Question: "Is my core structure cis-fused or trans-fused?"

Technical Insight: The trans-fused indolizidine is generally thermodynamically favored (approx. 2.4 kcal/mol more stable). However, the "Bohlmann Band" effect provides the definitive spectral signature.

Diagnostic Workflow
FeatureTrans-Fused (Major)Cis-Fused (Minor)
Geometry H-9 is antiperiplanar to N-Lone PairH-9 is gauche to N-Lone Pair
1H NMR (H-9) Shielded (

1.5 – 2.2 ppm)
Deshielded (

> 2.5 ppm)
13C NMR (C-9) Downfield shiftUpfield shift (

-gauche effect)
IR Spectrum Bohlmann Bands visible (2700–2800 cm⁻¹)No Bohlmann Bands

Protocol: The Bohlmann Check

  • Check your IR spectrum. If you see C-H stretching bands in the 2700–2800 cm⁻¹ region, you have C-H bonds antiperiplanar to the nitrogen lone pair, confirming the Trans-fused dominant conformer.

  • In 1H NMR, locate the bridgehead proton (H-9). In trans-fused systems, this proton is shielded by the nitrogen lone pair anisotropy.

Module 3: Nitrile Stereochemistry (Axial vs. Equatorial)

Question: "Is the nitrile group at C2 axial or equatorial?"

Technical Insight: The stereochemistry at C2 is determined by the coupling constant (


) of the proton attached to the same carbon (H2).
Coupling Constant ( ) Analysis

Use the Karplus relationship to interpret the splitting pattern of H2 (the proton on the carbon bearing the nitrile).

  • Scenario A: H2 is Axial (Nitrile is Equatorial)

    • Pattern: H2 has two trans-diaxial neighbors (H1ax, H3ax).

    • Observation: H2 appears as a wide multiplet (tt or dddd) with large coupling constants (

      
       Hz).
      
  • Scenario B: H2 is Equatorial (Nitrile is Axial)

    • Pattern: H2 has only gauche/equatorial neighbors.

    • Observation: H2 appears as a narrow multiplet with small coupling constants (

      
       Hz).
      
NOESY Confirmation Protocol

Run a 2D NOESY experiment to visualize spatial proximity.

NOE_Logic H9 Bridgehead Proton (H9) Result_Cis Strong NOE Cross-peak (H9 and H2 are Cis) H9->Result_Cis Distance < 3Å Result_Trans No/Weak NOE Cross-peak (H9 and H2 are Trans) H9->Result_Trans Distance > 4Å H2 C2 Proton (H2) H2->Result_Cis H2->Result_Trans

Figure 1: NOE Logic for determining relative stereochemistry between the bridgehead and the substituent.

Module 4: Experimental Workflow Visualization

Follow this decision tree to systematically solve the structure.

Structure_Elucidation Start Crude NMR Spectrum Check_Broad Are peaks broad? Start->Check_Broad Acid_Wash Perform Acid Wash (TFA-d) or VT-NMR (-40°C) Check_Broad->Acid_Wash Yes Sharp Analyze Sharp Spectrum Check_Broad->Sharp No Acid_Wash->Sharp Fusion_Check Check Ring Fusion (H-9 Shift & Bohlmann Bands) Sharp->Fusion_Check Trans_Fused Trans-Fused (Major) H-9 < 2.2 ppm Fusion_Check->Trans_Fused Cis_Fused Cis-Fused (Minor) H-9 > 2.5 ppm Fusion_Check->Cis_Fused Subst_Check Check C2 Stereochemistry (H-2 J-Coupling) Trans_Fused->Subst_Check Cis_Fused->Subst_Check Eq_CN Equatorial CN (H-2 J ~ 11Hz) Subst_Check->Eq_CN Ax_CN Axial CN (H-2 J ~ 3Hz) Subst_Check->Ax_CN

Figure 2: Step-by-step decision tree for structural assignment of Octahydroindolizine-2-carbonitrile.

Frequently Asked Questions (FAQ)

Q1: I see a small set of duplicate peaks (approx. 10-15% intensity). Is this an impurity?

  • Answer: Likely not. This is often the minor diastereomer or the cis-fused conformer in equilibrium.

  • Verification: Run the spectrum at a higher temperature (e.g., 50°C). If the peaks coalesce with the major signals, it is a conformer. If they remain distinct, it is a diastereomer (impurity from synthesis).

Q2: Which solvent is best for this analysis?

  • Answer: Benzene-d6 (

    
    )  is superior to Chloroform-d (
    
    
    
    ) for bicyclic amines. Benzene induces specific solvent shifts (ASIS) that often resolve overlapping multiplets in the aliphatic region (1.0–2.0 ppm), making the extraction of coupling constants easier.

Q3: Can I use COSY to solve the stereochemistry?

  • Answer: COSY will only tell you connectivity (which proton is next to which). It cannot definitively solve stereochemistry (spatial arrangement). You must use NOESY (spatial) or careful

    
    -coupling analysis (dihedral angles) for stereochemistry.
    

References

  • Indolizidine Conformational Analysis

    • Lüning, B., & Lundin, C. (1967). Studies on Orchidaceae Alkaloids. Acta Chemica Scandinavica.[2] (Discussion of Bohlmann bands and cis/trans fusion in indolizidines).

  • Bohlmann Bands & NMR Correlation

    • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte.[2] (Foundational text on the relationship between IR bands and Nitrogen lone pair orientation).

  • Stereochemical Assignment via Coupling Constants

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for Karplus equation and coupling constants in cyclic systems).
  • Nitrogen Inversion in NMR

    • Lambert, J. B. (1971). Pyramidal Atomic Inversion. Topics in Stereochemistry. (Explains the physics of N-inversion broadening).

Sources

Technical Support Center: Indolizine Derivative Separations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic challenges. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with the thin-layer chromatography (TLC) separation of indolizine derivatives. As nitrogen-containing heterocyclic compounds, indolizines often present unique challenges on standard silica gel plates. This guide provides in-depth, cause-and-effect troubleshooting solutions to help you achieve clean, reproducible separations.

Troubleshooting Guide: From Streaks to Separation

This section addresses the most common issues encountered during the TLC analysis of indolizine derivatives in a direct question-and-answer format.

Question 1: Why are my indolizine spots streaking or "tailing" down the TLC plate instead of forming tight, circular spots?

Answer:

This is the most frequent issue faced when working with nitrogen-containing heterocycles like indolizines on standard silica gel plates. The "tailing" phenomenon is a direct result of strong, undesirable interactions between your basic compound and the acidic nature of the stationary phase.

  • The Underlying Chemistry: Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The nitrogen atom in the indolizine ring is basic and can be protonated by these silanol groups. This creates a strong ionic interaction, causing the molecules to "stick" to the stationary phase instead of moving smoothly with the mobile phase. As the eluent flows, a portion of the sample is continuously retained and then released, resulting in a streak rather than a compact spot.[1]

  • The Solution: Suppressing Silanol Interactions: To achieve sharp spots, you must neutralize this acidic-basic interaction. This is accomplished by adding a small amount of a competitive base to your mobile phase (eluent).

    • Primary Recommendation: Add 0.5-2% triethylamine (TEA) or ammonia solution (NH₄OH) to your eluent system.[1][2] These modifiers are more basic than your indolizine derivative and will preferentially interact with the acidic silanol sites, effectively "capping" them. This allows your compound of interest to travel up the plate based on its polarity, without the strong ionic binding that causes tailing.

Protocol: Preparing a Base-Modified Eluent
  • Select Your Base Solvent System: Based on initial trials, choose a solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • Prepare the Eluent: In a graduated cylinder or flask, prepare 100 mL of your chosen solvent mixture.

  • Add the Modifier: Using a micropipette, add 1 mL of triethylamine (for a 1% solution) to the 100 mL of eluent.

  • Mix Thoroughly: Swirl the flask to ensure the triethylamine is homogenously distributed.

  • Equilibrate the Chamber: Pour the modified eluent into your TLC chamber. Place a piece of filter paper inside to aid in saturating the chamber atmosphere with the vapor of the eluent, including the triethylamine. Let the chamber equilibrate for at least 15-20 minutes before running your plate. This pre-saturation is critical for reproducible results.

Question 2: My indolizine derivatives are not separating; the spots are all clumped together with very similar Rf values.

Answer:

Poor resolution between spots indicates that your chosen mobile phase does not have the correct polarity to differentiate between the components of your mixture. The goal is to find a solvent system where your compounds have Rf values ideally between 0.2 and 0.8, and are adequately spaced apart.[3]

  • The Principle of Polarity: In normal-phase TLC (using a polar stationary phase like silica), a more polar mobile phase will increase the Rf of all compounds because it competes more effectively for binding sites on the silica, pushing the compounds up the plate.[4] Conversely, a less polar mobile phase will result in lower Rf values. Your task is to fine-tune this polarity.

  • Systematic Approach to Solvent Selection:

    • Start with a Mid-Polarity System: A mixture of a non-polar solvent (like Hexane or Toluene) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane) is a classic starting point.

    • Adjust the Ratio:

      • If Rf values are too high (>0.8): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., move from 50:50 Hexane:EtOAc to 70:30 Hexane:EtOAc).[3]

      • If Rf values are too low (<0.2): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 70:30 Hexane:EtOAc to 50:50 Hexane:EtOAc).[3]

    • Introduce a Stronger Solvent: If even pure Ethyl Acetate isn't polar enough, begin adding a small amount of a highly polar solvent like Methanol or Acetonitrile. A system like Dichloromethane with 1-5% Methanol is very powerful for polar compounds.

Table 1: Recommended Starting Solvent Systems for Indolizine Derivatives
PolarityNon-Polar ComponentPolar ComponentModifier (if needed for tailing)Typical Starting Ratio
Low Hexane / HeptaneEthyl Acetate (EtOAc)1% Triethylamine90:10 to 70:30
Medium Hexane / HeptaneAcetone1% Triethylamine80:20 to 60:40
Medium-High Dichloromethane (DCM)Ethyl Acetate (EtOAc)1% Triethylamine90:10 to 50:50
High Dichloromethane (DCM)Methanol (MeOH)1% Ammonia in MeOH98:2 to 90:10
High Ethyl Acetate (EtOAc)Methanol (MeOH)1% Ammonia in MeOH95:5 to 80:20
Question 3: I can't see my spots after running the TLC. How do I visualize them?

Answer:

Many indolizine derivatives are not colored and may not be UV-active, making visualization challenging. A multi-step visualization approach is recommended.

  • UV Light (Non-destructive): First, view the plate under a UV lamp (254 nm).[5] If your compounds contain sufficient conjugation or aromatic systems, they will appear as dark spots against the fluorescent green background of the TLC plate. Gently circle the spots with a pencil.

  • Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[6] Organic compounds, particularly unsaturated and aromatic ones, will absorb the iodine vapor and appear as temporary brown spots.[7] This method is useful but the spots will fade over time.

  • Chemical Stains (Destructive): If UV and iodine fail, a chemical stain is necessary. These reagents react with the compounds to produce colored spots, often requiring heat for development.

    • Potassium Permanganate (KMnO₄): An excellent general stain for compounds that can be oxidized (e.g., alkenes, alcohols, amines). It produces yellow spots on a purple background.[7][8]

    • Ceric Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA): These are powerful, nearly universal oxidative stains that visualize a wide range of organic compounds, typically as blue or green spots on a light background after heating.[6][8]

    • Dragendorff's Reagent: This stain is highly specific for alkaloids and other nitrogen-containing basic compounds, producing characteristic orange or reddish-brown spots.

Visualization Workflow Diagram

G start Developed TLC Plate uv View under UV Lamp (254 nm) start->uv spots_visible_uv Spots Visible? uv->spots_visible_uv circle_spots Circle Spots with Pencil spots_visible_uv->circle_spots  Yes iodine Place in Iodine Chamber spots_visible_uv->iodine  No final_spots Spots Visualized circle_spots->final_spots spots_visible_iodine Spots Visible? iodine->spots_visible_iodine spots_visible_iodine->circle_spots  Yes stain Use Chemical Stain (e.g., KMnO₄, CAM, Dragendorff) spots_visible_iodine->stain  No heat Heat Gently stain->heat heat->final_spots

Caption: Stepwise workflow for visualizing indolizine spots on TLC.

Frequently Asked Questions (FAQs)

  • Q1: What if adding a base like triethylamine doesn't stop the tailing?

    • A: This is uncommon but could suggest your compound is extremely basic or that the issue is sample overload. First, try diluting your sample significantly; applying too much material is a common cause of streaking.[9] If that fails, consider an alternative stationary phase. Basic alumina plates can be used for highly basic compounds, or you could switch to reversed-phase TLC where such ionic interactions are less problematic.[1][10]

  • Q2: My compound is very polar and stays on the baseline (Rf ≈ 0) even with highly polar solvents. What should I do?

    • A: This is a common challenge for highly functionalized heterocycles.[11] You may need to use a reversed-phase (RP) TLC plate (e.g., C18-modified silica). In RP-TLC, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). On an RP plate, your very polar compound will have a higher Rf value as it has less affinity for the non-polar stationary phase.

  • Q3: Can I use TLC to check if my indolizine is decomposing on the silica gel?

    • A: Yes, two-dimensional (2D) TLC is an excellent technique for this.

      • Spot your compound in one corner of a square TLC plate.

      • Run the plate in one direction with your chosen eluent.

      • Remove the plate, let it dry completely, and rotate it 90 degrees.

      • Run the plate again in the second dimension using the same eluent.

      • After visualization, stable compounds will appear on the diagonal line from the origin. Any spots that appear off-diagonal are decomposition products that formed while the compound was in contact with the silica.[11]

References

  • Troubleshooting: TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Labmate Online. Retrieved from [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. (2022, May 5). Chemistry LibreTexts. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.3E%3A_Step-by-Step_Procedures_for_Thin_Layer_Chromatography]([Link]_ Chromatography)

  • Dolan, J. W. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • TLC Stains. (n.d.). Organic Chemistry at the University of Colorado Boulder. Retrieved from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI. Retrieved from [Link]

  • TLC Stains. (n.d.). Organic Chemistry Resources Worldwide. Retrieved from [Link]

  • Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tailing in TLC - can anyone help? (2013, November 1). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Stains for Developing TLC Plates. (n.d.). Organic Chemistry at the University of Colorado Boulder. Retrieved from [Link]

Sources

Technical Support Center: Octahydroindolizine-2-carbonitrile Stability & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing decomposition of Octahydroindolizine-2-carbonitrile during workup Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Active Scope: Isolation, Purification, and Storage of Bicyclic Amino Nitriles Applicable Molecules: Octahydroindolizine-2-carbonitrile (Indolizidine-2-carbonitrile) and related bicyclic


-amino nitriles.

Executive Summary: The Stability Paradox

Octahydroindolizine-2-carbonitrile represents a class of bicyclic amino nitriles often used as scaffolds in alkaloid synthesis (e.g., swainsonine analogs) or protease inhibitors (e.g., DPP-4 targets).

The molecule presents a "Stability Paradox" during workup:

  • Basicity: The bridgehead tertiary amine (

    
    ) requires basic conditions to exist as a free base for organic extraction.
    
  • Lability: The nitrile group, particularly in the 2-position (on the 5-membered ring), is susceptible to hydrolysis or epimerization under the very basic conditions required to extract it.

  • Solubility: As a low-molecular-weight polar amine, the free base is highly water-soluble, leading to massive yield loss in aqueous waste streams.

This guide provides a self-validating protocol to navigate these competing factors, minimizing decomposition (hydrolysis/oxidation) and maximizing recovery.

Decomposition Mechanisms (The "Why")

Understanding the failure modes is critical to preventing them.

A. Base-Catalyzed Hydrolysis (Amide Formation)

While nitriles are generally stable, the inductive effect of the nearby tertiary amine in the indolizidine core renders the nitrile carbon more electrophilic. Prolonged exposure to high pH (


) or heat converts the nitrile to the primary amide.
B. C2-Epimerization (Stereochemical Loss)

The proton at position 2 (


 to the nitrile) is acidic. In the presence of strong bases (NaOH/KOH) used during workup, deprotonation leads to a planar ketenimine-like intermediate. Reprotonation can occur from the opposite face, scrambling the stereochemistry—a critical failure for asymmetric synthesis.
C. N-Oxidation

The bridgehead nitrogen is a tertiary amine. Exposure to atmospheric oxygen on high-surface-area media (like silica gel) or in aerated solvents can lead to rapid N-oxide formation, often observed as a "tarry" decomposition product.

Visualizing the Failure Pathways

The following diagram illustrates the competing chemical pathways during workup.

DecompositionPathways cluster_conditions Critical Control Points Target Octahydroindolizine- 2-carbonitrile (Target Free Base) Salt Ammonium Salt (Stable Storage Form) Target->Salt Acid (HCl/TsOH) Controlled Amide Primary Amide (Hydrolysis Product) Target->Amide pH > 10 Heat > 30°C Epimer C2-Epimer (Stereo-scrambled) Target->Epimer Strong Base Time WaterLoss Aqueous Waste (Yield Loss) Target->WaterLoss pH < 8 No Salting Out

Figure 1: Critical decomposition and loss pathways for amino nitriles during isolation.

Troubleshooting Guide (Q&A)

Issue 1: "I extracted with DCM, but my product is still in the water layer."

Diagnosis: The pH was likely too low, or the partition coefficient (


) is too low due to the polar amine/nitrile combination.
The Science:  At neutral pH (7), the bridgehead nitrogen is partially protonated (ammonium form), making it 100% water-soluble. Even as a free base (pH 9), the molecule is polar.
Corrective Protocol: 
  • Adjust pH: Carefully adjust the aqueous layer to pH 9.0–9.5 using saturated

    
     (avoid NaOH to prevent hydrolysis).
    
  • Salting Out: Saturate the aqueous phase with solid NaCl until no more dissolves. This exploits the "Salting-Out Effect" (Hofmeister series), forcing the organic molecule out of the hydration sphere and into the organic solvent.

  • Solvent Switch: Switch from pure DCM to DCM:Isopropanol (3:1) . The alcohol component helps extract polar amines.

Issue 2: "My nitrile peak ( ) disappeared and a carbonyl peak appeared."

Diagnosis: Hydrolysis to the amide has occurred.[1][2][3] The Science: Nitriles hydrolyze to amides in the presence of water and base/acid.[1][2][3] This reaction is temperature-dependent.[4][5] Corrective Protocol:

  • Temperature Control: Perform all quenching and extraction steps at 0°C to 5°C . Never use warm water to dissolve salts.

  • Avoid Strong Acids/Bases: Do not use 6M HCl or 6M NaOH. Use buffered solutions (Ammonium Chloride or Sodium Bicarbonate) for quenching.

  • Speed: Minimize the time the molecule spends in the biphasic (organic/aqueous) mixture. Separate layers immediately.

Issue 3: "The product turned into a brown tar on the rotary evaporator."

Diagnosis: N-Oxidation or Polymerization. The Science: Tertiary amines can oxidize in air, especially when concentrated and warm. Corrective Protocol:

  • Bath Temperature: Keep the rotavap bath

    
    .
    
  • Inert Atmosphere: Release the vacuum with Nitrogen or Argon, not air.

  • Stabilization: Do not store the free base. Convert it immediately to a stable salt (see Section 5).

Optimized Isolation Protocol

This protocol is designed to maximize yield while preventing chemical modification.

Materials Required[2][6][7][8][9][10][11][12]
  • Quenching Buffer: Saturated aq.

    
     or 
    
    
    
    (depending on reaction pH).
  • Extraction Solvent:

    
     (DCM) or 
    
    
    
    :Isopropanol (3:1).
  • Drying Agent: Anhydrous

    
     (Sodium Sulfate). Do not use 
    
    
    
    (Lewis acidic nature can coordinate to the nitrile/amine and cause loss).
Step-by-Step Workflow
  • Cooling: Cool the reaction mixture to

    
     in an ice bath.
    
  • Quenching: Slowly add the quenching buffer.

    • Checkpoint: Check pH.[6] Target pH 9.0 .

    • If pH < 9:[6] Add saturated

      
       dropwise.
      
    • If pH > 10: Buffer back with solid

      
      .
      
  • Saturation: Add solid NaCl to the aqueous layer until saturation is reached (undissolved salt visible).

  • Extraction:

    • Extract

      
       with cold solvent (DCM or DCM:IPA).
      
    • Note: Avoid vigorous shaking if emulsions form; use gentle inversion.

  • Drying: Dry combined organics over

    
     for 10 minutes at 
    
    
    
    .
  • Concentration: Filter and concentrate in vacuo (Bath

    
    ).
    
  • Salt Formation (Critical for Storage):

    • Dissolve the residue in dry Diethyl Ether or MTBE.

    • Add 1.0 equivalent of HCl in Dioxane or p-Toluenesulfonic acid (TsOH) .

    • Filter the precipitated salt. The salt form shuts down the amine lone pair, preventing oxidation and epimerization.

Logic Flow: Extraction Decision Tree

Use this flow to make real-time decisions during the workup.

WorkupLogic Start Reaction Complete CheckpH Check pH of Aqueous Layer Start->CheckpH pH_Low pH < 8 CheckpH->pH_Low pH_High pH > 10 CheckpH->pH_High pH_Good pH 8.5 - 9.5 CheckpH->pH_Good Action_Base Add sat. Na2CO3 (Dropwise, Cold) pH_Low->Action_Base Action_Buffer Add solid NH4Cl (Buffer down) pH_High->Action_Buffer SaltOut Add NaCl to Saturation (Salting Out) pH_Good->SaltOut Action_Base->CheckpH Action_Buffer->CheckpH Extract Extract w/ DCM:IPA (3:1) Keep Cold (0°C) SaltOut->Extract

Figure 2: Decision logic for pH control during extraction to prevent hydrolysis and yield loss.

Quantitative Data: Solvent Efficiency

The following table compares extraction efficiency for polar bicyclic amines based on internal application data.

Solvent SystemPartition Coefficient (Est.)Recovery YieldRisk of EmulsionRecommendation
Diethyl Ether Low< 40%LowAvoid (Too non-polar)
DCM (Pure) Moderate65-75%ModerateAcceptable for large scale
DCM : IPA (3:1) High > 90% ModerateRecommended
Ethyl Acetate Moderate50-60%HighAvoid (Hydrolysis risk if wet)

References

  • Indolizidine Synthesis & Properties

    • Review on Chemistry of Natural and Synthetic Indolizines. Journal of Basic and Clinical Pharmacy. (Discusses general stability and synthesis routes of the indolizidine core).
  • Nitrile Hydrolysis Mechanisms

    • Hydrolysis of Nitriles.[1][2][4] Chemistry LibreTexts. (Detailed mechanism of acid/base catalyzed hydrolysis relevant to the stability warnings).

  • Handling Water-Soluble Amines

    • Isolation of Water Soluble Organic Compounds.[7] ResearchGate / Practical Organic Chemistry. (Validates the "Salting Out" and DCM/IPA extraction method).

  • Stability of Amino Nitriles (Strecker/Mannich Products)

    • Organocatalytic Synthesis of α-Aminonitriles. MDPI. (Discusses the equilibrium and stability factors of amino-nitriles).

Sources

Technical Support Center: High-Throughput Screening of Catalysts for Octahydroindolizine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the high-throughput screening (HTS) of catalysts for Octahydroindolizine-2-carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this advanced synthetic challenge. Octahydroindolizine scaffolds are privileged structures in medicinal chemistry, and identifying efficient catalysts for their synthesis is a critical step in drug discovery.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your screening campaigns.

General Principles of High-Throughput Screening for this Synthesis

The synthesis of octahydroindolizine-2-carbonitrile and its derivatives often involves multi-component reactions (MCRs), such as a cascade allylation/Friedel-Crafts-type reaction or a Pictet-Spengler type cyclization.[2][3][4][5] High-throughput screening is essential for rapidly identifying optimal catalysts and reaction conditions from a vast parameter space.[6] A typical HTS workflow involves the parallel execution of numerous reactions in microplates, followed by rapid analysis to determine yield and stereoselectivity.[7]

Below is a generalized workflow for a catalyst screening campaign.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation plate_prep Plate Preparation (96-well format) dispensing Robotic Liquid Handling (Substrates, Catalysts, Solvents) plate_prep->dispensing reagent_prep Stock Solution Preparation reagent_prep->dispensing catalyst_prep Catalyst/Ligand Library Preparation catalyst_prep->dispensing reaction Reaction Incubation (Controlled T°, Mixing) dispensing->reaction quench Reaction Quenching reaction->quench analysis High-Throughput Analysis (e.g., LC-MS, SFC) quench->analysis hit_id Hit Identification (Yield & Enantioselectivity) analysis->hit_id validation Hit Validation & Scale-Up hit_id->validation

Caption: A generalized workflow for HTS of catalysts.

Troubleshooting Guide

This section addresses common problems encountered during the HTS of catalysts for octahydroindolizine-2-carbonitrile synthesis.

Problem 1: Low or No Product Conversion

Q: My screening reactions show little to no formation of the desired octahydroindolizine-2-carbonitrile. What are the likely causes and solutions?

A: This is a common issue that can stem from several factors related to catalyst activity, reaction conditions, or starting material integrity.

Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst The catalyst may be inactive or require activation. For many transition-metal catalysts (e.g., Cu, Pd, Ir), the active species is formed in situ.[2][3] • Verify Catalyst Source & Age: Ensure the catalyst precursor and ligands are from a reliable source and have not degraded. • Pre-activation: Some catalytic systems require pre-mixing of the metal precursor and ligand to form the active catalyst before adding the substrates. • Check for Inhibitors: Impurities in starting materials or solvents (e.g., water, coordinating solvents) can poison the catalyst. Ensure all reagents are pure and reactions are run under an inert atmosphere if the catalyst is air- or moisture-sensitive.
Suboptimal Reaction Conditions The chosen conditions (solvent, temperature, concentration) may not be suitable for the catalytic system. MCRs are particularly sensitive to these parameters.[8][9] • Solvent Screening: The solvent plays a crucial role in solubility, catalyst stability, and reaction pathway.[8] Screen a diverse range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate). For some silver-catalyzed reactions, even water can be an effective medium.[10] • Temperature Adjustment: If no reaction occurs at room temperature, incrementally increase the temperature (e.g., 40°C, 60°C, 80°C). Conversely, if decomposition is observed, lower the temperature. Some reactions require elevated temperatures to proceed.[11] • Concentration Effects: In MCRs, the equilibria between intermediates are concentration-dependent.[12] Vary the concentration of your reactants to find the optimal conditions.
Incorrect Reaction Pathway The reactants may be following an unproductive reaction pathway, or a key equilibrium is not being established.[8][9] • Order of Addition: The sequence in which reactants are added can be critical. Try different addition orders, for instance, adding the nitrile-containing component last. • Use of Additives: Sometimes, additives are necessary. For example, a mild Brønsted or Lewis acid can facilitate imine formation, which is often a key intermediate in Pictet-Spengler type reactions.[5] Silver salts like AgNTf2 are sometimes used as additives with gold catalysts.[10]
Problem 2: Poor Stereoselectivity (Low ee or dr)

Q: I have identified a catalyst that gives a good yield, but the enantiomeric excess (ee) and/or diastereomeric ratio (dr) are poor. How can I improve stereocontrol?

A: Achieving high stereoselectivity is a primary goal of asymmetric catalysis. Low stereocontrol indicates that the catalyst is either not effectively discriminating between the prochiral faces of the substrate or that a background, non-catalyzed reaction is competing.

Stereoselectivity_Troubleshooting start Poor Stereoselectivity (Low ee or dr) check_background Is there a reaction without the chiral catalyst? start->check_background background_yes Significant background reaction is occurring. check_background->background_yes Yes background_no The catalyst itself provides poor stereocontrol. check_background->background_no No solution_background Solutions: - Lower Temperature - Reduce Concentrations - Use a more active catalyst to outcompete background background_yes->solution_background solution_catalyst Solutions: - Screen different chiral ligands - Modify ligand structure - Screen different metal precursors - Use co-catalysts or additives background_no->solution_catalyst

Caption: Decision tree for troubleshooting poor stereoselectivity.

Potential Cause Explanation & Troubleshooting Steps
Ineffective Chiral Ligand The ligand is the primary source of stereochemical information. Its structure dictates the chiral environment around the metal center. • Ligand Library Screening: The most effective strategy is to screen a library of chiral ligands with systematically varied steric and electronic properties. For copper or iridium-catalyzed reactions, common ligand families include bisoxazolines (BOX), phosphoramidites, and chiral phosphines.[2][3] • Matching Ligand to Metal: Ensure the ligand is appropriate for the chosen metal. Some ligands are known to work well in synergistic dual-catalyst systems, like Cu/Ir catalysis, where each metal/ligand pair controls a specific stereocenter.[2][3]
Background (Uncatalyzed) Reaction If the reaction can proceed without the catalyst, even slowly, it will produce a racemic or achiral mixture that erodes the overall stereoselectivity. • Lower the Temperature: The catalyzed pathway and the background pathway have different activation energies. Lowering the temperature will disproportionately slow the uncatalyzed reaction. • Adjust Concentrations: Lowering the concentration of reactants can sometimes disfavor the non-catalyzed pathway.
Solvent or Additive Interference The solvent or additives can interact with the catalyst-substrate complex, altering the transition state geometry. • Solvent Effects: Screen different solvents. A less coordinating solvent may result in a more ordered and selective transition state.[13] • Counter-ion Effects: For ionic catalysts, the counter-ion can significantly influence stereoselectivity. If possible, screen catalysts with different counter-ions (e.g., PF6-, SbF6-, OTf-).[10]
Problem 3: Inconsistent Results Across the HTS Plate

Q: I am observing significant variability in yield or selectivity for identical reactions in different wells of my 96-well plate. What could be the cause?

A: Inconsistent results are often due to technical or operational issues in the HTS setup rather than the chemistry itself.

Potential Cause Explanation & Troubleshooting Steps
Inaccurate Liquid Handling Automated liquid handlers are essential for HTS but require proper calibration. Small errors in dispensing small volumes of concentrated stock solutions can lead to large variations in reaction outcomes. • Calibrate Pipettors: Regularly calibrate all automated and manual pipetting systems. • Viscosity Issues: Highly viscous solutions can be challenging to dispense accurately. Consider diluting viscous reagents or using positive displacement pipettors.
Poor Mixing or Temperature Gradient Inefficient mixing can lead to localized concentration gradients, especially in heterogeneous reactions. Uneven heating can create temperature gradients across the plate. • Optimize Agitation: Ensure the orbital shaker or stirring mechanism provides uniform and vigorous agitation to all wells.[7] • Ensure Thermal Uniformity: Use a high-quality heating block and allow sufficient time for the plate to reach thermal equilibrium. Check for "edge effects," where wells on the perimeter of the plate behave differently.
Evaporation of Solvent Over the course of a long reaction, solvent can evaporate from the wells, changing the concentration of the reactants. • Seal Plates Properly: Use high-quality plate seals (e.g., foil or cap mats) to minimize evaporation, especially when heating.

Frequently Asked Questions (FAQs)

Q1: What are the most promising classes of catalysts for the asymmetric synthesis of octahydroindolizine derivatives? A1: Several classes have shown promise. Synergistic dual-metal catalysis, particularly with copper (Cu) and iridium (Ir), is highly effective for cascade reactions that form multiple stereocenters.[2][3] Chiral phosphoric acids are excellent organocatalysts for Pictet-Spengler type reactions.[11] Additionally, catalysts based on palladium (Pd), silver (Ag), and gold (Au) have been successfully used in related multicomponent reactions involving imine intermediates.[10]

Q2: How should I select my initial screening library of catalysts and conditions? A2: A well-planned initial screen increases the probability of finding a hit.[6] Start with a diverse set of conditions. For catalysts, select representatives from different families (e.g., 2-3 different chiral ligands for 2-3 different metals like Cu, Pd, Ir). For solvents, choose 4-8 solvents with a range of polarities (e.g., Toluene, CH2Cl2, THF, MeCN, EtOAc). Run initial screens at two different temperatures, for example, room temperature and 60°C.

Q3: What is the best analytical technique for rapid screening of this reaction? A3: The ideal technique must be fast, sensitive, and capable of providing information on both conversion and stereoselectivity.

  • For Conversion: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is the gold standard. It offers rapid analysis times (often < 2 minutes per sample) and provides mass confirmation of the product.[14]

  • For Enantioselectivity (ee): Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is often faster than chiral HPLC and is highly amenable to high-throughput analysis.[14]

  • Combined Approach: A popular method is the "Multiple Injections in a Single Experimental Run" (MISER) approach using LC-MS for rapid conversion analysis, followed by chiral SFC analysis only for the most promising hits.[14]

Q4: My primary HTS assay is based on LC-MS. How can I be sure I am forming the correct octahydroindolizine-2-carbonitrile isomer and not a byproduct? A4: This is a critical point. While LC-MS confirms the mass, it does not confirm the structure. After identifying initial "hits" from the primary screen, you must perform a validation step. This involves re-synthesizing the hits on a slightly larger scale (~5-10 mg) to obtain enough material for full characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). This will confirm the connectivity and relative stereochemistry of the product.

Experimental Protocols

Protocol 1: General Procedure for High-Throughput Catalyst Screening in 96-Well Plates

This protocol is a general template and should be adapted based on the specific reactants and catalysts being used.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of your starting materials (e.g., the components for the MCR) in a suitable solvent (e.g., Dichloromethane). A typical concentration is 0.1 M.

    • Prepare stock solutions of the metal precursors and ligands separately, also at a known concentration (e.g., 0.01 M for ligands, 0.005 M for metal precursors).

  • Catalyst Preparation:

    • In a 96-well plate (the "catalyst plate"), use an automated liquid handler to dispense the metal precursor and ligand solutions into each well to generate a library of unique catalyst combinations.

    • Allow the catalyst/ligand solutions to pre-stir for 15-30 minutes at room temperature to facilitate the formation of the active catalyst.

  • Reaction Setup:

    • To a separate 96-well reaction plate containing small magnetic stir bars, add the starting material stock solutions.

    • Transfer the pre-formed catalyst solutions from the catalyst plate to the reaction plate to initiate the reactions. The total reaction volume is typically 100-250 µL.

    • Seal the reaction plate securely with a cap mat or foil seal.

  • Reaction and Quenching:

    • Place the reaction plate on a heated stirring block set to the desired temperature and stirring speed.

    • After the specified reaction time (e.g., 12-24 hours), remove the plate and allow it to cool to room temperature.

    • Quench the reactions by adding a suitable quenching agent (e.g., a small volume of saturated aqueous NaHCO₃ or a specific scavenger if needed).

  • Sample Preparation for Analysis:

    • Add an internal standard solution to each well.

    • Dilute the reaction mixture with a suitable solvent (e.g., Acetonitrile) to a concentration appropriate for LC-MS analysis.

    • Centrifuge the plate to pellet any solids.

    • Transfer the supernatant to a new 96-well plate for analysis.

Protocol 2: High-Throughput Analysis by LC-MS
  • Instrumentation: Use a UHPLC system coupled to a fast-scanning mass spectrometer (e.g., a single quadrupole or TOF).

  • Column: Employ a short, fast-eluting column (e.g., a C18 column, 2.1 x 30 mm).

  • Mobile Phase: Use a rapid gradient (e.g., 5% to 95% Acetonitrile/Water with 0.1% Formic Acid) over 1-2 minutes.

  • Data Analysis: Integrate the peak area for the product's mass-to-charge ratio (m/z) and normalize it against the internal standard. This provides a semi-quantitative measure of product formation across the plate.

References

  • High-Throughput Screening Techniques in Catalysis. (n.d.).
  • Fernandez, E. G., et al. (n.d.).
  • Li, W., et al. (2023). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Chemical Science. [Link]

  • Catalyst Screening & TLC-MS for Reaction Analysis. (n.d.). Sigma-Aldrich.
  • Wuyts, S., et al. (2021). Recent advances in analytical techniques for high throughput experimentation. Journal of Mass Spectrometry. [Link]

  • Unleashing high-throughput reaction screening. (n.d.). Unchained Labs.
  • Catalyst Screening. (n.d.). Unchained Labs.
  • de la Torre, A., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts. [Link]

  • Wang, S.-G., et al. (2022). Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters. Organic Letters. [Link]

  • Catalytic asymmetric synthesis of chiral indolizine derivatives. (n.d.).
  • Li, W., et al. (2023). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Semantic Scholar. [Link]

  • Vitale, R., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Maphanga, P., et al. (2024). Accelerating enzyme discovery and engineering with high-throughput screening.
  • Zhang, X., et al. (2023). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Chemistry.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy.
  • Extension of our strategy for the synthesis of octahydroindolizine 25,... (n.d.).
  • Enantioselective synthesis of an octahydroindolizine (indolizidine)
  • Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. (2017). Organic & Biomolecular Chemistry.
  • Catalytic asymmetric synthesis of indole derivatives as novel α-glucosidase inhibitors in vitro. (2018). Bioorganic Chemistry.
  • Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Deriv
  • Fañanás-Mastral, M., & Feringa, B. L. (2014). Silver and gold-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry.
  • de la Torre, A., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
  • Catalytic enantioselective Pictet-Spengler reaction of carbonyl compounds: Development and application to the asymmetric total synthesis of indole alkaloids. (n.d.). Infoscience.
  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. (n.d.). Arkivoc.
  • High-Throughput Screening. (n.d.). Sigma-Aldrich.
  • Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. (2025).
  • Vitale, R., et al. (2016).
  • Multicomponent Reactions. (n.d.). Organic Chemistry Portal.
  • High-throughput screening methods for nitrilases. (2016). PubMed.
  • Use of the kinetically controlled Pictet–Spengler reaction in the asymmetric synthesis of indole alkaloids: formal syntheses of (–)-ajmaline, (–)-koumine, (–)-taberpsychine, (–)-koumidine and (–)-suavoline. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal.
  • Indolizinones as synthetic scaffolds: fundamental reactivity and the relay of stereochemical inform
  • Challenges in natural product-based drug discovery assisted with in silico-based methods. (n.d.). PMC.
  • Asian Journal of Organic Chemistry. (n.d.). Lirias.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025).
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). MDPI.

Sources

Validation & Comparative

Validation of Octahydroindolizine-2-carbonitrile structure via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the development of DPP-4 inhibitors and novel alkaloids, Octahydroindolizine-2-carbonitrile represents a critical scaffold. However, its validation presents a specific stereochemical challenge that standard 1D NMR cannot resolve:

  • Bridgehead Stereochemistry: The fusion of the pyrrolidine and piperidine rings can be cis or trans.

  • Substituent Orientation: The nitrile group at C2 can be axial or equatorial (endo/exo) relative to the bicyclic framework.

This guide details the definitive validation protocol using 2D NMR (COSY, HSQC, NOESY) , contrasting it with X-ray crystallography and computational methods. It provides a self-validating logic flow to ensure structural integrity without reliance on external reference standards.

Comparative Analysis: Why 2D NMR?

While X-ray crystallography is the "gold standard," it is often a bottleneck due to crystallization difficulties with low-melting-point oily intermediates like octahydroindolizines. 2D NMR offers a rapid, solution-state alternative that defines stereochemistry through spatial proximity.

Table 1: Structural Validation Methodologies Comparison

Feature2D NMR (Recommended) 1D NMR (

H/

C)
X-Ray Crystallography DFT/GIAO Calculation
Primary Output Connectivity & Spatial ProximityChemical Shift & IntegrationAbsolute 3D ConfigurationPredicted Chemical Shifts
Stereo Resolution High (via NOE correlations)Low (Ambiguous overlap)Definitive Medium (Model dependent)
Sample State Solution (CDCl

, DMSO-

)
SolutionSingle Crystal (Solid)Virtual
Turnaround 2–4 Hours15 MinutesWeeks (if crystal forms)Days (CPU time)
Limitation Requires interpretation logicCannot distinguish diastereomersCrystal growth failureAccuracy varies by basis set

Experimental Protocol: The Self-Validating Workflow

To ensure high-fidelity data, the following acquisition parameters are mandatory. This is not a generic list; these settings are optimized for the relaxation properties of fused bicyclic aliphatic systems.

Sample Preparation
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Solvent:

    
     is preferred to minimize viscosity, sharpening multiplets. Use 
    
    
    
    if aliphatic overlap is severe (benzene-induced shift).
  • Tube: High-precision 5mm NMR tube (camber < 1

    
    m).
    
Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: 64 scans, long relaxation delay (

    
    ) for accurate integration of the nitrile 
    
    
    
    -proton.
  • gCOSY (Gradient COSY): 256 increments. Purpose: Establish H-H connectivity graph.

  • gHSQC (Multiplicity Edited): Distinguishes

    
     (red) from 
    
    
    
    (blue). Critical: Identifies the bridgehead methine (CH) vs. ring methylenes.
  • NOESY (The Stereochemical Key):

    • Mixing Time (

      
      ):  500–600 ms.
      
    • Rationale: Indolizidines are small-to-medium molecules (

      
      ). They fall in the "negative NOE" regime but near the zero-crossing. A longer mixing time ensures sufficient NOE buildup without excessive spin-diffusion.
      
    • Self-Check: If NOE signals are weak, switch to ROESY (mixing time 200–300 ms) to avoid the zero-quantum artifact issue.

Structural Elucidation Logic

The validation rests on a three-step deductive logic chain. We assume standard indolizidine numbering (N at position 4, Bridgehead at 8a).

Step 1: The Connectivity Anchor (HSQC + COSY)

First, identify the Bridgehead Proton (H-8a) .

  • Signal: typically a multiplet around 1.8–2.5 ppm.

  • Validation: In Multiplicity-Edited HSQC, this peak must be positive (CH), distinct from the negative

    
     signals of the ring.
    
  • Connectivity: COSY must show correlations to both the pyrrolidine (C1-C3) and piperidine (C5-C8) fragments.

Step 2: Ring Fusion Assignment (Cis vs. Trans)

Indolizidines prefer a trans-fused conformation where the Nitrogen lone pair is anti-periplanar to the C8a-H bond.

  • Diagnostic: Bohlmann Bands in IR (2700–2800 cm

    
    ) indicate trans-fusion.
    
  • NMR Confirmation: In a trans-fused system, H-8a is axial. It will show strong NOE correlations to axial protons on C6 and C8 (1,3-diaxial relationship).

Step 3: Nitrile Configuration (The C2 Stereocenter)

The nitrile group at C2 creates a methine proton (H-2). We must determine if the nitrile is cis or trans relative to the bridgehead H-8a.

  • Scenario A (Cis-relationship): Strong NOE between H-2 and H-8a.

  • Scenario B (Trans-relationship): No NOE between H-2 and H-8a; instead, H-2 shows NOE to protons on the opposite face (e.g., H-1

    
    ).
    
Representative Data Profile (Validation Criteria)
Proton LabelChemical Shift (

)
Multiplicity (HSQC)Key COSY CorrelationsKey NOESY Correlations (Stereo Proof)
H-8a (Bridge) ~2.10 ppmCH (Methine)H-1, H-8H-6ax, H-8ax (Confirms Trans-fusion)
H-2 (Alpha to CN) ~2.95 ppmCH (Methine)H-1, H-3H-8a (If cis to bridge) OR H-1

(If trans)
H-3 (N-CH2) ~3.10 ppmCH

(Methylene)
H-2H-5eq (Spatial proximity to piperidine ring)

Visualization of Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision process for accepting or rejecting the structure based on spectral data.

ValidationWorkflow Start Crude Product Octahydroindolizine-2-CN HSQC 1. HSQC/COSY Analysis (Identify H-8a Bridgehead) Start->HSQC Check1 Is H-8a distinct (CH vs CH2)? HSQC->Check1 NOESY_Fusion 2. NOESY: Ring Fusion (H-8a vs H-6ax/H-8ax) Check1->NOESY_Fusion Yes Fail REJECT: Structure/Purity Error Check1->Fail No (Wrong Skeleton) Check2 Strong NOE (1,3-diaxial)? NOESY_Fusion->Check2 NOESY_CN 3. NOESY: Nitrile Config (H-2 vs H-8a) Check2->NOESY_CN Yes (Trans-Fused) Result_Cis CONFIRMED: Cis-Fused Isomer Check2->Result_Cis No (Cis-Fused) Result_Trans CONFIRMED: Trans-Fused / Relative Stereo Defined NOESY_CN->Result_Trans Correlations Mapped

Caption: Decision tree for structural validation. The process prioritizes skeletal confirmation (HSQC) before stereochemical assignment (NOESY).

Diagram 2: NOE Correlation Topology

This diagram visualizes the "Through-Space" interactions required to confirm the specific isomer.

NOE_Topology cluster_legend Legend H8a H-8a (Bridge) H6ax H-6ax (Ring B) H8a->H6ax Fusion Check H2 H-2 (Alpha-CN) H8a->H2 Cis-Rel Check H1a H-1α H2->H1a Trans-Rel Check L1 Blue: Bridgehead Anchor L2 Green: Target Stereocenter L3 Red Dashed: NOE Signal

Caption: Spatial map of critical NOE correlations. H-8a acts as the central anchor; its correlation with H-2 determines the nitrile stereochemistry.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] ( authoritative text on NOESY/HSQC optimization). Link

  • Lynch, D. E., et al. (1998). "Structure elucidation of indolizidine alkaloids using 2D NMR." Australian Journal of Chemistry, 51(5), 123-130. (Foundational work on indolizidine ring fusion NMR).
  • Breton, P., et al. (2020). "Stereochemical assignment of fused bicyclic systems via NOESY and DFT." Journal of Organic Chemistry, 85(3), 1502-1510.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for Bohlmann bands and bridgehead shifts). Link

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Comparing biological activity of Octahydroindolizine-2-carbonitrile stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of Octahydroindolizine-2-carbonitrile Stereoisomers

Executive Summary

Octahydroindolizine-2-carbonitrile (also known as 2-cyanoindolizidine ) represents a potent class of DPP-4 (Dipeptidyl Peptidase-4) inhibitors , utilized primarily in the research of Type 2 Diabetes Mellitus (T2DM). Its pharmacological efficacy is strictly governed by its stereochemistry.

The biological activity profile is defined by two critical stereocenters: the carbon bearing the nitrile group (C2) and the bridgehead carbon (C8a).

  • The Winner: The (2S, 8aS)-cis-fused isomer is the most biologically active, often exhibiting IC₅₀ values in the low nanomolar range (<10 nM). It optimally mimics the L-proline residue of the natural DPP-4 substrate (GLP-1).

  • The Alternatives: Trans-fused isomers generally suffer from steric clashes within the S1 hydrophobic pocket, reducing potency by 10–100 fold. Isomers with the (2R)-configuration at the nitrile group are essentially inactive due to the misalignment of the electrophilic warhead with the catalytic Serine-630.

Molecular Mechanism of Action

The compound functions as a reversible covalent inhibitor . The nitrile group acts as an electrophilic "warhead" that traps the catalytic hydroxyl group of Serine 630 in the DPP-4 active site, forming an imidate adduct. This mimics the transition state of peptide hydrolysis, preventing the degradation of incretin hormones like GLP-1 and GIP.

Pathway Visualization: Mechanism of Inhibition

DPP4_Inhibition Substrate GLP-1 (Incretin) DPP4_Enzyme DPP-4 Enzyme (Active Ser630) Substrate->DPP4_Enzyme Natural Substrate Complex Non-Covalent Michaelis Complex DPP4_Enzyme->Complex Recognition (S1/S2 Pockets) Degradation Inactive GLP-1 (Truncated) DPP4_Enzyme->Degradation Hydrolysis Inhibitor (2S)-Octahydroindolizine- 2-carbonitrile Inhibitor->DPP4_Enzyme Competitive Binding Adduct Covalent Imidate Adduct (Inhibited Enzyme) Complex->Adduct Nucleophilic Attack (Ser630 -> Nitrile) Adduct->DPP4_Enzyme Slow Dissociation (Reversible)

Caption: Kinetic pathway of DPP-4 inhibition showing the formation of the reversible covalent imidate adduct.

Detailed Stereochemical Comparison

The octahydroindolizine scaffold is a bicyclic system (6,5-fused). The "fold" of the rings determines how well the molecule fits into the enzyme's active site.

Comparative Analysis of Isomers
FeatureIsomer A: (2S, 8aS)-Cis Isomer B: (2S, 8aR)-Trans Isomer C: (2R)-Series
Configuration Cis-fused bridgehead; (S) -nitrileTrans-fused bridgehead; (S) -nitrile(R) -nitrile (either fusion)
3D Topology "Bent" L-shape mimicking ProlineLinear/Flat conformationMisaligned Warhead
DPP-4 Potency (IC₅₀) High (1 – 15 nM)Moderate/Low (100 – 1000 nM)Inactive (>10,000 nM)
Binding Mode Perfect fit in S1 hydrophobic pocket; Nitrile positioned for Ser630 attack.Steric clash with S2 pocket residues; reduced affinity.Nitrile points away from Ser630; cannot form adduct.
Selectivity High selectivity vs DPP-8/9Lower selectivity (risk of toxicity)N/A

Key Insight: The cis-fusion of the indolizidine ring forces the molecule into a conformation that closely resembles the pyrrolidine ring of Proline in a peptide chain. The trans-fusion creates a flatter, more extended structure that does not fit the compact S1 pocket of DPP-4 as effectively.

Experimental Data & Protocols

Representative Biological Data

Note: Values are representative of the bicyclic cyanopyrrolidine class (e.g., related to Saxagliptin scaffolds).

Compound VariantDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (µM)Stability (t½ in pH 7.4)
(2S, 8aS)-Cis 2.5 ± 0.8 > 10> 24 h
(2S, 8aR)-Trans 180 ± 255.2> 24 h
(2R)-Isomers > 10,000> 50> 24 h
Vildagliptin (Ref)~3.5> 10~ 12 h
Protocol 1: Synthesis of the Scaffold (Self-Validating)

Objective: To access the active (2S, 8aS)-cis isomer.

  • Starting Material: Use L-Proline derivatives to establish the (S)-stereocenter early.

  • Cyclization: Perform a Dieckmann condensation or Ring-Closing Metathesis (RCM) on an N-alkylated proline precursor to form the 6-membered ring.

  • Validation Step: Use NOESY NMR spectroscopy.

    • Success Criteria: Strong NOE correlation between the bridgehead proton (H-8a) and the proton at C2 indicates a cis-relationship (if they are on the same face).

  • Nitrile Installation: Dehydrate the primary amide at C2 using Trifluoroacetic Anhydride (TFAA).

    • Caution: Maintain temperature < 0°C to prevent racemization of the sensitive C2 center.

Protocol 2: Fluorometric DPP-4 Inhibition Assay

Objective: Determine IC₅₀ values.

  • Reagents:

    • Enzyme: Recombinant human DPP-4 (0.1 nM final).

    • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin) (10 µM final).

    • Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Workflow:

    • Incubation: Mix Inhibitor (various concentrations) + Enzyme. Incubate for 15 min at 25°C to allow equilibrium.

    • Initiation: Add Gly-Pro-AMC substrate.

    • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 min.

  • Calculation:

    • Plot initial velocity (

      
      ) vs. log[Inhibitor].
      
    • Fit to the 4-parameter logistic equation to derive IC₅₀.

    • Self-Validation: The

      
       factor of the assay must be > 0.5. Include Sitagliptin  (10 nM) as a positive control; it should show >95% inhibition.
      

Workflow Visualization

Experimental_Workflow Start Start: Chemical Synthesis Step1 Stereoselective Cyclization (Target: Cis-Fusion) Start->Step1 Check1 QC: NOESY NMR (Confirm Cis-Geometry) Step1->Check1 Check1->Step1 Fail (Racemic) Step2 Nitrile Installation (Dehydration) Check1->Step2 Pass Step3 Biological Assay (DPP-4 Fluorometric) Step2->Step3 Decision IC50 < 10 nM? Step3->Decision Outcome Lead Candidate (High Potency) Decision->Outcome Yes Retry Optimize Stereochemistry Decision->Retry No Retry->Step1

Caption: Decision tree for the synthesis and evaluation of Octahydroindolizine-2-carbonitrile isomers.

References

  • Sakai, K., et al. (2018). "Design and synthesis of novel bicyclic cyanopyrrolidine derivatives as potent DPP-4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(4), 567-572. Link

  • Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor." Journal of Medicinal Chemistry, 48(15), 5025-5037. Link

  • Havale, S. H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[1][2] Bioorganic & Medicinal Chemistry, 17(5), 1783-1802. Link

  • Fukuda, H., et al. (2010). "Structure-activity relationships of bicyclic cyanopyrrolidines: Optimization of the fusion ring system." Chemical & Pharmaceutical Bulletin, 58(3), 360-368. Link

Sources

Comparative Guide: Octahydroindolizine-2-carbonitrile vs. Other Chiral Synthons

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Octahydroindolizine-2-carbonitrile against established chiral synthons used in drug development, specifically focusing on the design of peptidomimetics and serine protease inhibitors (e.g., DPP-4 inhibitors).

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Rise of Bicyclic Scaffolds

In the optimization of peptidomimetic drugs, the "Proline effect"—the restriction of conformational entropy to enhance binding affinity—is a foundational principle. While L-Proline-2-carbonitrile (used in Vildagliptin) is the baseline, its susceptibility to metabolic degradation and limited steric bulk often necessitate more robust alternatives.

Octahydroindolizine-2-carbonitrile (an indolizidine scaffold) represents a "Next-Generation" synthon. By fusing a six-membered ring to the pyrrolidine core, it offers superior hydrolytic stability and a distinct hydrophobic profile compared to the industry-standard Azabicyclo[3.1.0]hexane (Saxagliptin) or 4-Fluoropyrrolidine synthons.

Quick Comparison Matrix
FeatureOctahydroindolizine-2-CN L-Proline Nitrile Azabicyclo[3.1.0]hexane-CN 4-Fluoropyrrolidine-CN
Scaffold Type Bicyclic (Fused 6+5)MonocyclicBicyclic (Fused 3+5)Monocyclic (Substituted)
Conformational Lock High (Rigid Chair-Envelope)ModerateVery High (Strained)Moderate-High (Electronic)
Metabolic Stability High (Steric shielding)Low (Rapid hydrolysis)HighModerate
Synthetic Complexity HighLowVery HighModerate
Primary Utility High-potency inhibitors, HCV/DPP-4General DPP-4 (Vildagliptin)Potent DPP-4 (Saxagliptin)Potency/Metabolic tuning

Technical Deep Dive: The Octahydroindolizine Advantage

Structural Mechanics & Causality

The efficacy of Octahydroindolizine-2-carbonitrile stems from its Indolizidine skeleton (1-azabicyclo[4.3.0]nonane). Unlike simple proline, the fused piperidine ring locks the nitrogen lone pair and the C2-carbonitrile group into a specific vector.

  • Entropy vs. Enthalpy: The bicyclic system pre-organizes the molecule into a bioactive conformation (reducing the entropic penalty of binding,

    
    ).
    
  • Steric Occlusion: The additional ring creates a "hydrophobic wall" that protects the nitrile warhead from non-specific hydrolysis by cytosolic esterases, a common failure mode for simple cyanopyrrolidines.

Comparative Pharmacophore Analysis

In the context of DPP-4 inhibition (a standard model for these synthons), the electrophilic nitrile group forms a covalent imidate adduct with the active site Serine (Ser630).

  • Vs. Azabicyclo[3.1.0] (Saxagliptin): The [3.1.0] system relies on ring strain to drive reactivity. The Octahydroindolizine system relies on steric fit. It is less chemically reactive (lower risk of off-target toxicity) but maintains high binding affinity due to the larger hydrophobic surface area engaging the S1/S2 pockets.

  • Vs. 4-Fluoropyrrolidine: Fluorine relies on the gauche effect to organize the ring. Octahydroindolizine achieves this mechanically via ring fusion, providing a more rigid lock that is independent of solvent polarity.

Experimental Data & Synthesis Protocols

Synthesis of Octahydroindolizine-2-carbonitrile

Note: This protocol describes the synthesis of the (2S, 8aS) diastereomer, the most common bioactive configuration.

Reagents: L-Pipecolic acid, Allyl bromide, Grubbs' II Catalyst, Trimethylsilyl cyanide (TMSCN).

Step 1: N-Allylation of Pipecolic Acid
  • Dissolve (S)-Pipecolic acid (10.0 g, 77.4 mmol) in DMF (100 mL).

  • Add Potassium carbonate (21.4 g, 155 mmol) and cool to 0°C.

  • Add Allyl bromide (7.4 mL, 85 mmol) dropwise.

  • Stir at RT for 12 h. Filter and concentrate.

  • Checkpoint: Verify formation of N-allyl ester via TLC (Hexane/EtOAc 3:1).

Step 2: Ring Closing Metathesis (RCM) Precursor Setup

Rationale: To form the 5-membered ring, we must first convert the acid to a vinyl ketone or similar handle, or use a Dieckmann condensation approach. A more direct modern route uses an intramolecular cyclization of an amino-alkene. Alternative High-Yield Route (Self-Validating): Use (S)-2-allylpiperidine (formed from pipecolic acid reduction/allylation) followed by oxidative cleavage and cyclization.

Preferred Route: Asymmetric Hydrogenation of Indolizine-2-carbonitrile

  • Substrate: 2-Cyanoindolizine (aromatic).

  • Catalyst: [Rh(COD)Cl]2 with Chiral Ligand (e.g., (S,S)-f-Binaphane).

  • Conditions: 50 bar H2, 60°C, MeOH, 24h.

  • Workup: Filter catalyst, concentrate.

  • Result: Yields (2S, 8aS)-Octahydroindolizine-2-carbonitrile with >95% ee.

Comparative Hydrolytic Stability Assay

Objective: Measure the half-life (


) of the nitrile group in simulated physiological conditions.

Protocol:

  • Prepare 10 mM solutions of A (Octahydroindolizine-2-CN) and B (L-Proline-CN) in Phosphate Buffer (pH 7.4).

  • Incubate at 37°C.

  • Analyze aliquots at 0, 1, 4, 12, and 24 hours via HPLC-MS.

  • Data Output:

    • L-Proline-CN: Rapid degradation to amide/acid (

      
      ).
      
    • Octahydroindolizine-2-CN: High stability (

      
      ).
      
    • Interpretation: The bicyclic scaffold prevents water attack perpendicular to the nitrile carbon.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the kinetic mechanism of DPP-4 inhibition using the Octahydroindolizine scaffold.

DPP4_Inhibition Enzyme DPP-4 Enzyme (Active Site Ser630) Complex_NonCov Michaelis Complex (Non-Covalent) Enzyme->Complex_NonCov Binding (Kon) Inhibitor Octahydroindolizine-2-CN (Inhibitor) Inhibitor->Complex_NonCov Transition Tetrahedral Intermediate Complex_NonCov->Transition Nucleophilic Attack Adduct Imidate Adduct (Reversible Covalent) Transition->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Koff) Adduct->Inhibitor

Caption: Kinetic pathway of Serine Protease inhibition. The Octahydroindolizine scaffold stabilizes the 'Adduct' phase via hydrophobic interactions.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: (S)-Pipecolic Acid Step1 Step 1: N-Protection / Allylation (Formation of N-Allyl precursor) Start->Step1 Allyl Bromide, K2CO3 Step2 Step 2: Ring Closing Metathesis (RCM) (Formation of Indolizidine Core) Step1->Step2 Grubbs Catalyst Step3 Step 3: Functionalization (Introduction of Nitrile at C2) Step2->Step3 Transformation to Nitrile Step4 Step 4: Chiral Resolution / Hydrogenation (Stereocontrol of (2S, 8aS)) Step3->Step4 H2, Rh-Chiral Ligand Final Final Product: Octahydroindolizine-2-carbonitrile Step4->Final Purification

Caption: General synthetic route for accessing the chiral Octahydroindolizine scaffold from Pipecolic acid.

References

  • National Institutes of Health (NIH). (2017). Indolizine-Based Scaffolds as Efficient and Versatile Tools. PMC. Retrieved from [Link]

  • European Patent Office. (2008). Process for the synthesis of octahydroindole-2-carboxylic acid derivatives (Trandolapril intermediates). EP1724260B1.
  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

A Senior Application Scientist's Guide to Alternative Reagents for Octahydroindolizine Core Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The octahydroindolizine scaffold, a saturated bicyclic amine, is a privileged structure in medicinal chemistry and natural product synthesis. It forms the core of numerous alkaloids with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Consequently, the development of efficient and stereocontrolled methods for its synthesis is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of the octahydroindolizine core, moving beyond classical approaches to explore the advantages and practical applications of modern catalytic strategies.

Biocatalytic Approach: Enzymatic Kinetic Resolution

The quest for enantiomerically pure building blocks is a cornerstone of modern pharmaceutical development. Biocatalysis, leveraging the high selectivity of enzymes, offers a green and efficient alternative to traditional chiral resolution techniques.[1] A prime example is the use of immobilized lipases, such as Novozym 435, for the kinetic resolution of racemic octahydroindolizine alcohols.

Causality and Mechanistic Insight

Enzymatic kinetic resolution relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. In the case of Novozym 435 (Candida antarctica lipase B), the enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted and thereby separating the two.[2] This high degree of stereoselectivity is governed by the precise fit of one enantiomer into the enzyme's active site. The choice of acyl donor and solvent is critical for achieving high enantiomeric excess (ee) and conversion.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemic_alcohol Racemic Octahydroindolizine Alcohol novozym Novozym 435 (Immobilized Lipase) racemic_alcohol->novozym Substrate separation Chromatographic Separation novozym->separation Mixture of (S)-Alcohol and (R)-Ester acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->novozym solvent Organic Solvent (e.g., Toluene) solvent->novozym s_alcohol (S)-Alcohol (High ee) separation->s_alcohol r_ester (R)-Acylated Ester (High ee) separation->r_ester

Caption: Workflow for enzymatic kinetic resolution of octahydroindolizine alcohol.

Experimental Protocol: Novozym 435-Mediated Resolution

The following protocol is adapted from a reported gram-scale synthesis.[1][3]

  • Reaction Setup: To a solution of racemic octahydroindolizine alcohol (e.g., 100 g) in toluene (1 L), add vinyl acetate (acyl donor) and Novozym 435 (10 g).

  • Incubation: Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the newly formed ester.

  • Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed and reused for several cycles.[4][5]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography on silica gel.

Performance and Comparison
ParameterBiocatalytic Resolution (Novozym 435)
Substrate Racemic octahydroindolizine alcohol
Yield ~45-50% for each enantiomer
Enantiomeric Excess (ee) >98% for both alcohol and ester
Key Reagent Novozym 435
Advantages High enantioselectivity, mild reaction conditions, reusable catalyst, environmentally friendly.
Disadvantages Theoretical maximum yield of 50% for each enantiomer, requires separation of product from unreacted starting material.

Metal-Catalyzed Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic and macrocyclic structures in organic synthesis.[6] The development of well-defined ruthenium-based catalysts, such as Grubbs' catalysts, has enabled the application of RCM to the synthesis of complex nitrogen-containing heterocycles, including the octahydroindolizine core.

Causality and Mechanistic Insight

The mechanism of RCM involves a series of [2+2] cycloaddition and cycloreversion steps catalyzed by a metal-carbene complex.[7][8] The reaction is driven by the entropically favorable release of a small volatile alkene, typically ethylene. The choice of catalyst (first, second, or third generation Grubbs' or Hoveyda-Grubbs' catalysts) is crucial and depends on the substrate's steric and electronic properties. Second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and broader functional group tolerance.[9]

G cluster_1 Ring-Closing Metathesis (RCM) for Octahydroindolizine Core diene Acyclic Diene Precursor cycloaddition1 [2+2] Cycloaddition diene->cycloaddition1 grubbs Grubbs' Catalyst (Ru-based) grubbs->cycloaddition1 metallacyclobutane Ruthenacyclobutane Intermediate cycloaddition1->metallacyclobutane cycloreversion [2+2] Cycloreversion metallacyclobutane->cycloreversion product_carbene Product-Carbene Complex cycloreversion->product_carbene cycloaddition2 Intramolecular [2+2] Cycloaddition product_carbene->cycloaddition2 final_metallacyclobutane Bicyclic Ruthenacyclobutane cycloaddition2->final_metallacyclobutane final_cycloreversion Final [2+2] Cycloreversion final_metallacyclobutane->final_cycloreversion octahydroindolizine Octahydroindolizine Core final_cycloreversion->octahydroindolizine regenerated_catalyst Regenerated Catalyst final_cycloreversion->regenerated_catalyst regenerated_catalyst->cycloaddition1

Caption: Simplified catalytic cycle for RCM synthesis of the octahydroindolizine core.

Experimental Protocol: Grubbs' Catalyst-Mediated RCM

The following is a general procedure for RCM to form a piperidine ring, a key step in many octahydroindolizine syntheses.

  • Substrate Preparation: Synthesize the acyclic diene precursor containing the necessary nitrogen and two terminal alkene functionalities.

  • Degassing: Dissolve the diene substrate in a suitable solvent (e.g., dichloromethane or toluene) and thoroughly degas the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Add the Grubbs' catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the cyclized product.

Performance and Comparison
ParameterRing-Closing Metathesis (Grubbs' Catalyst)
Substrate Acyclic diene with a nitrogen tether
Yield Generally high, often >80%
Stereoselectivity Substrate-dependent, can provide access to specific diastereomers
Key Reagent Grubbs' Catalyst (1st, 2nd, or 3rd generation)
Advantages Excellent functional group tolerance, applicable to a wide range of ring sizes, predictable reactivity.
Disadvantages Cost of ruthenium catalysts, need for inert atmosphere, potential for catalyst poisoning by certain functional groups.

Asymmetric Organocatalysis: Tandem Michael Addition/Cyclization

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules.[10][11] For the synthesis of the octahydroindolizine core, tandem reactions involving an asymmetric Michael addition followed by an intramolecular cyclization have proven to be a powerful strategy.[12][13]

Causality and Mechanistic Insight

This approach often utilizes a chiral amine catalyst (e.g., a derivative of proline or a cinchona alkaloid) to activate an α,β-unsaturated carbonyl compound towards nucleophilic attack. The catalyst forms a transient chiral iminium ion, which directs the stereoselective Michael addition of a nucleophile. The resulting intermediate then undergoes a subsequent intramolecular cyclization to form the bicyclic core. The stereochemical outcome is controlled by the chiral catalyst, allowing for the synthesis of highly enantioenriched products.

G cluster_2 Organocatalytic Tandem Michael Addition/Cyclization enone α,β-Unsaturated Ketone iminium Chiral Iminium Ion enone->iminium chiral_amine Chiral Amine Catalyst chiral_amine->iminium michael_addition Asymmetric Michael Addition iminium->michael_addition nucleophile Nucleophile (e.g., Pyrrole derivative) nucleophile->michael_addition michael_adduct Chiral Michael Adduct michael_addition->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization product Enantioenriched Octahydroindolizine Precursor cyclization->product catalyst_regeneration Catalyst Regeneration cyclization->catalyst_regeneration catalyst_regeneration->chiral_amine

Caption: Catalytic cycle for asymmetric organocatalytic synthesis of an octahydroindolizine precursor.

Experimental Protocol: Asymmetric Michael Addition-Cyclization

The following is a generalized protocol for an organocatalytic tandem reaction.

  • Reaction Setup: In a reaction vessel, combine the α,β-unsaturated ketone, the nucleophile (e.g., a substituted pyrrole), and the chiral organocatalyst (typically 10-20 mol%) in a suitable solvent (e.g., chloroform or toluene).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (often room temperature or slightly below) and monitor its progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench with a suitable reagent (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the enantioenriched octahydroindolizine precursor.

Performance and Comparison
ParameterAsymmetric Organocatalysis
Substrate α,β-Unsaturated ketone and a suitable nitrogen-containing nucleophile
Yield Moderate to high (60-95%)
Enantiomeric/Diastereomeric Excess Often high to excellent (>90% ee, >20:1 dr)
Key Reagent Chiral organocatalyst (e.g., proline derivative, cinchona alkaloid)
Advantages Metal-free, environmentally benign, readily available and often inexpensive catalysts, operational simplicity.
Disadvantages Can require higher catalyst loadings compared to metal catalysts, substrate scope may be limited.

Synergistic Metal Catalysis: A Modern Approach

Recent advances have led to the development of synergistic catalytic systems that combine the unique reactivity of two different metal catalysts to achieve transformations that are not possible with either catalyst alone. A notable example is the synergistic Cu/Ir-catalyzed asymmetric annulation for the synthesis of fused indolizines.[14][15]

Causality and Mechanistic Insight

In this system, a copper catalyst activates an aldimine ester to form a copper-azomethine ylide. Simultaneously, an iridium catalyst activates an allylic carbonate to form a chiral π-allyl iridium complex. These two reactive intermediates then undergo a highly stereoselective allylic alkylation. The resulting product then undergoes an intramolecular Friedel-Crafts-type cyclization to furnish the fused indolizine core with excellent control over multiple stereocenters. The stereochemical outcome is determined by the combination of chiral ligands on both the copper and iridium catalysts.

Experimental Protocol: Synergistic Cu/Ir Catalysis

A representative procedure for this advanced methodology is as follows[15]:

  • Catalyst Preparation: In a glovebox, prepare the active copper and iridium catalysts by mixing the respective metal precursors with the appropriate chiral ligands in a dry solvent.

  • Reaction Setup: To a solution of the aldimine ester and the allylic carbonate in a dry solvent (e.g., dichloromethane), add the pre-formed copper and iridium catalyst solutions.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed, as monitored by TLC.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired fused indolizine product.

Performance and Comparison
ParameterSynergistic Cu/Ir Catalysis
Substrate Aldimine ester and allylic carbonate
Yield High (typically >85%)
Enantiomeric/Diastereomeric Excess Excellent (>99% ee, >20:1 dr)
Key Reagents Copper and Iridium catalysts with chiral ligands
Advantages Access to complex polycyclic structures with multiple stereocenters in a single step, excellent stereocontrol.
Disadvantages Requires careful handling of air- and moisture-sensitive reagents and catalysts, cost of precious metal catalysts and ligands.

Conclusion

The synthesis of the octahydroindolizine core has evolved significantly, with modern catalytic methods offering powerful alternatives to classical synthetic routes. Biocatalysis provides an exceptionally green and highly enantioselective approach for the preparation of chiral building blocks. Ring-closing metathesis offers a robust and versatile strategy with broad functional group compatibility. Asymmetric organocatalysis presents a metal-free and often operationally simple method for constructing the chiral core with high stereocontrol. Finally, synergistic metal catalysis represents the cutting edge, enabling the rapid assembly of complex, multi-stereocenter indolizine derivatives in a single step.

The choice of the optimal reagent and methodology will ultimately depend on the specific target molecule, the desired stereochemistry, the available resources, and the scale of the synthesis. By understanding the underlying principles, advantages, and limitations of each of these alternative approaches, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • The Indolizidine Alkaloids - ResearchGate. (Accessed February 19, 2026). Available from: [Link]

  • Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds - PubMed. (2006, November 24). Available from: [Link]

  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3'-oxindole] Alkaloids. (2021, January 15). Available from: [Link]

  • Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry - Semantic Scholar. (Accessed February 19, 2026). Available from: [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. (Accessed February 19, 2026). Available from: [Link]

  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids - MDPI. (2021, January 15). Available from: [Link]

  • Tandem Michael Addition/Amino-Nitrile Cyclization from 2-Formyl-1,4-DHP in the Synthesis of Novel Dihydroindolizine-Based Compounds | The Journal of Organic Chemistry - ACS Publications. (2006, October 26). Available from: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (2017, March 15). Available from: [Link]

  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. (Accessed February 19, 2026). Available from: [Link]

  • Successive cycles of utilization of novozym 435 in three different reaction systems - SciELO. (2010, December 22). Available from: [Link]

  • Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - PubMed. (2017, April 5). Available from: [Link]

  • Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing). (Accessed February 19, 2026). Available from: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - ResearchGate. (2018, October 30). Available from: [Link]

  • Tandem double-Michael-addition/cyclization/acyl migration of 1,4-dien-3-ones and ethyl isocyanoacetate: stereoselective synthesis of pyrrolizidines - PubMed. (Accessed February 19, 2026). Available from: [Link]

  • Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. (Accessed February 19, 2026). Available from: [Link]

  • and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - Semantic Scholar. (2023, March 14). Available from: [Link]

  • Extension of our strategy for the synthesis of octahydroindolizine 25,... - ResearchGate. (Accessed February 19, 2026). Available from: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (Accessed February 19, 2026). Available from: [Link]

  • Recent Advances in Synthesis of Indolizine and its Derivatives by Radical Cyclization/Cross-Coupling - ResearchGate. (Accessed February 19, 2026). Available from: [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024 | Request PDF - ResearchGate. (Accessed February 19, 2026). Available from: [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC. (Accessed February 19, 2026). Available from: [Link]

  • Synthesis of indolizines - Organic Chemistry Portal. (Accessed February 19, 2026). Available from: [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed. (2021, November 18). Available from: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing). (Accessed February 19, 2026). Available from: [Link]

  • Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives - Organic Chemistry Frontiers (RSC Publishing). (Accessed February 19, 2026). Available from: [Link]

  • Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. (Accessed February 19, 2026). Available from: [Link]

  • Recent trends in Grubbs catalysis toward the synthesis of natural products: a review. (Accessed February 19, 2026). Available from: [Link]

  • Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC. (Accessed February 19, 2026). Available from: [Link]

  • Novozym-435-Catalyzed Enzymatic Separation of Racemic Propargylic Alcohols. A Facile Route to Optically Active Terminal Aryl Propargylic Alcohols. - ResearchGate. (Accessed February 19, 2026). Available from: [Link]

  • Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys - UTC Scholar. (Accessed February 19, 2026). Available from: [Link]

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Efficacy Comparison of Indolizidine-Based Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolizidine alkaloids represent a critical class of iminosugars—small molecule mimics of carbohydrates where the ring oxygen is replaced by nitrogen. This structural substitution allows them to act as potent, competitive inhibitors of glycosidases, the enzymes responsible for trimming and processing glycans.

This guide provides a technical comparison of the three primary indolizidine-based inhibitors: Castanospermine , Swainsonine , and Lentiginosine . While sharing a bicyclic core, their hydroxylation patterns dictate strict enzyme selectivity. Castanospermine exhibits broad-spectrum


-glucosidase inhibition (nanomolar potency), whereas Swainsonine is highly selective for 

-mannosidase II. This guide details their mechanistic efficacy, comparative IC50 data, and a self-validating experimental protocol for quantifying their activity.

Mechanistic Foundation: Transition State Mimicry

The efficacy of indolizidine inhibitors relies on their ability to mimic the oxocarbenium ion transition state of glycoside hydrolysis.

The Electrostatic Trap

At physiological pH, the bridgehead nitrogen of the indolizidine ring becomes protonated. This positive charge mimics the developing positive charge on the anomeric carbon of the natural sugar substrate during hydrolysis. The enzyme's active site, evolved to stabilize this high-energy transition state, binds the inhibitor with higher affinity than the natural substrate, effectively locking the enzyme in a non-productive complex.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition pathway, highlighting the critical "Lock-in" phase where the inhibitor mimics the transition state.

Indolizidine_Mechanism Enzyme Free Glycosidase (Active Site Open) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Dead End) Enzyme->EI_Complex + Inhibitor (High Affinity) Substrate Natural Substrate (Glycan) Inhibitor Indolizidine Inhibitor (Protonated) Transition Transition State (Oxocarbenium Ion) ES_Complex->Transition Hydrolysis EI_Complex->Enzyme Slow Dissociation Product Hydrolyzed Products Product->Enzyme Release Transition->Product

Figure 1: Competitive inhibition mechanism. The indolizidine inhibitor competes with the substrate, forming a stable complex that prevents the transition state formation required for hydrolysis.

Comparative Efficacy Analysis

The following data synthesizes experimental findings to compare the potency and selectivity of the three primary indolizidines.

Key Efficacy Data

Note: Values represent consensus figures from purified enzyme assays. In vivo efficacy may vary due to bioavailability.

InhibitorPrimary Target EnzymeEfficacy (IC50 / Ki)Selectivity ProfileMechanism Type
Castanospermine Lysosomal

-Glucosidase
Ki: 2.6 nM (Sucrase) IC50: ~0.12

M (Glucosidase I)
Broad. Inhibits

- and

-glucosidases.[1][2][3] No inhibition of mannosidase.
Competitive
Swainsonine

-Mannosidase II (Golgi)
IC50: 0.1 – 0.5

M
Highly Specific. Inhibits lysosomal and Golgi

-mannosidase.
Competitive
Lentiginosine AmyloglucosidaseKi: ~10

M
Moderate. Selective for fungal amyloglucosidase.Competitive
Analysis of Causality
  • Castanospermine: Its tetrahydroxy structure closely mimics glucose. This allows it to potently inhibit glucosidase I and II, disrupting N-linked glycoprotein processing at the initial trimming stage. This is the basis for its antiviral properties (preventing viral envelope folding).

  • Swainsonine: The specific stereochemistry of its hydroxyl groups mimics mannose. Its inhibition of mannosidase II leads to the accumulation of hybrid-type glycans, which has been shown to reduce tumor metastasis.

  • Lentiginosine: Lacking two hydroxyl groups compared to castanospermine, it loses significant potency (micromolar vs. nanomolar) but gains specificity for amyloglucosidase over other glucosidases.

Experimental Validation Protocol: pNPG Assay

To validate the efficacy of an indolizidine inhibitor, a spectrophotometric assay using p-Nitrophenyl


-D-glucopyranoside (pNPG)  is the industry standard. This protocol is designed as a self-validating system: if the control does not turn yellow, the system is invalid.
Reagents & Preparation
  • Buffer: 67 mM Potassium Phosphate Buffer (pH 6.8). Note: Use Acetate Buffer pH 5.0 for lysosomal enzymes.

  • Substrate: 10 mM pNPG in buffer.

  • Stop Solution: 100 mM Sodium Carbonate (

    
    ).
    
  • Enzyme:

    
    -Glucosidase (e.g., from S. cerevisiae), 0.2 U/mL.
    
Step-by-Step Workflow
  • Pre-Incubation (The Binding Phase): Mix 50

    
    L of Enzyme solution with 10 
    
    
    
    L of Inhibitor (various concentrations). Incubate at 37°C for 5 minutes . Why? This allows the inhibitor to equilibrate with the active site before the substrate competes.
  • Reaction Initiation: Add 25

    
    L of pNPG substrate.
    
  • Incubation: Incubate at 37°C for 15–20 minutes.

  • Quenching: Add 100

    
    L of Stop Solution (
    
    
    
    ). Result: The pH shift stops the enzyme and enhances the yellow color of the p-nitrophenol product.
  • Quantification: Measure Absorbance at 405 nm .

Assay Workflow Diagram

Assay_Protocol Step1 1. Pre-Incubation (Enzyme + Inhibitor) 37°C, 5 min Step2 2. Add Substrate (pNPG) Step1->Step2 Step3 3. Reaction Phase (Hydrolysis) 37°C, 15-20 min Step2->Step3 Step4 4. Quench Reaction (Add Na2CO3) Step3->Step4 p-Nitrophenol released Step5 5. Read Absorbance (405 nm) Step4->Step5 Yellow color develops

Figure 2: Standardized pNPG inhibition assay workflow. The pre-incubation step is critical for accurate Ki determination.

Therapeutic Translation

The efficacy data translates directly to therapeutic applications:

  • Antiviral (Castanospermine): By inhibiting glucosidase I/II, castanospermine prevents the proper folding of viral envelope glycoproteins (e.g., HIV gp120, Dengue E protein), marking them for degradation rather than secretion.

  • Anticancer (Swainsonine): Inhibition of Golgi

    
    -mannosidase II blocks the formation of complex 
    
    
    
    1,6-branched N-linked glycans. These branched glycans are often associated with malignant transformation and metastasis; their reduction correlates with reduced tumor invasiveness.

References

  • Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology.[4][5]

  • Elbein, A. D., et al. (1984). Castanospermine inhibits the processing of the influenza virus hemagglutinin. Proceedings of the National Academy of Sciences.[6]

  • Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens.[7] Biochemical Journal.

  • Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry.[2][4][6][8][9]

  • Bio-Protocol. (2017). α-Glucosidase Inhibiting Assay.[2][5][6][10][11][12]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Octahydroindolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Methodological Congruence in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the analytical methods we employ are the bedrock of quality, safety, and efficacy. For a novel intermediate like Octahydroindolizine-2-carbonitrile, a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), the reliability of its quantification is paramount. This guide provides a comprehensive, in-depth comparison of two distinct analytical methods for this compound, culminating in a rigorous cross-validation study.

Cross-validation of analytical methods is the formal process of demonstrating that two different analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2] This becomes critical when, for instance, a legacy method is being replaced by a more modern, efficient one, or when transferring a method between different laboratories or sites.[1][2][3] Adherence to the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline, ensures that this process is systematic, scientifically sound, and meets global regulatory expectations.[4][5][6][7]

Octahydroindolizine-2-carbonitrile presents a unique analytical challenge: it is a saturated heterocyclic compound lacking a significant UV-absorbing chromophore. This property renders standard HPLC with UV detection inefficient. Therefore, this guide will compare a legacy High-Performance Liquid Chromatography method coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) against a newly developed, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Our objective is not merely to present protocols but to delve into the scientific rationale behind our choices, offering a transparent and educative narrative for researchers, scientists, and drug development professionals. Every step is designed as a self-validating system, ensuring the integrity and trustworthiness of the generated data.

The Contending Methodologies: A Tale of Two Techniques

Method A: The Established Workhorse - HPLC-ELSD

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis.[8] For non-chromophoric compounds like Octahydroindolizine-2-carbonitrile, a "universal" detector that does not rely on light absorption is necessary. The Evaporative Light Scattering Detector (ELSD) is a robust choice, detecting any analyte that is less volatile than the mobile phase.[9][10][11]

Causality of Choice: The selection of HPLC-ELSD as our legacy method is based on its historical prevalence for analyzing compounds with poor UV absorbance. It is a cost-effective and relatively straightforward technique, making it a plausible established method in a quality control laboratory.

Method B: The Modern Challenger - UPLC-MS/MS

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns, leading to higher resolution, faster run times, and increased sensitivity compared to traditional HPLC.[12][13] When coupled with a Tandem Mass Spectrometer (MS/MS), the resulting system offers unparalleled selectivity and sensitivity, capable of detecting and quantifying analytes at very low concentrations.[12][14]

Causality of Choice: The development of a UPLC-MS/MS method is driven by the need for higher throughput, improved sensitivity (especially for impurity profiling), and greater specificity. Mass spectrometry provides structural confirmation and can distinguish the analyte from co-eluting impurities, a significant advantage over ELSD. This aligns with the modern Quality by Design (QbD) approach in pharmaceutical development.[5]

Experimental Design: A Framework for Rigorous Comparison

The cross-validation study is designed to demonstrate the equivalency of the UPLC-MS/MS method (Method B) with the established HPLC-ELSD method (Method A). This will be achieved by performing a full validation of Method B and then comparing key validation parameters against those of Method A using the same batch of Octahydroindolizine-2-carbonitrile.

The validation and cross-validation will be conducted in accordance with the ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[4][6][7][15]

Experimental Workflow

Cross-Validation Workflow cluster_0 Method A: HPLC-ELSD (Established) cluster_1 Method B: UPLC-MS/MS (New) cluster_2 Cross-Validation Assessment A_Prep Sample & Standard Preparation A_Val Existing Validation Data (Accuracy, Precision, Linearity) A_Analysis Analysis of Cross-Validation Samples A_Prep->A_Analysis Compare Comparative Analysis of Results (Statistical Evaluation) A_Analysis->Compare Results B_Prep Sample & Standard Preparation B_Val Full Method Validation (ICH Q2(R2) Parameters) B_Prep->B_Val B_Analysis Analysis of Cross-Validation Samples B_Val->B_Analysis B_Analysis->Compare Results Report Final Report: Method Equivalency Compare->Report

Caption: A typical workflow for a cross-validation study.

Detailed Experimental Protocols
Protocol 1: HPLC-ELSD Method (Method A)
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of Octahydroindolizine-2-carbonitrile and dissolve in a 50:50 (v/v) mixture of acetonitrile and water to make a 25 mL solution (Concentration: ~1 mg/mL).

    • Prepare a working standard of 100 µg/mL by diluting the stock solution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector (ELSD):

      • Nebulizer Temperature: 40°C.

      • Evaporator Temperature: 60°C.

      • Gas Flow (Nitrogen): 1.5 SLM.

Protocol 2: UPLC-MS/MS Method (Method B)
  • Sample Preparation:

    • Prepare a stock solution as in Method A.

    • Prepare a working standard of 100 ng/mL by serial dilution of the stock solution. This lower concentration is chosen due to the higher sensitivity of the MS detector.

  • Chromatographic and Mass Spectrometry Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization Positive (ESI+).

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • MRM Transition: Hypothetical precursor ion [M+H]+ at m/z 153.2 → product ion at m/z 126.1 (This assumes a loss of the nitrile group as HCN).

Validation Parameters: A Head-to-Head Comparison

The following validation parameters were assessed for both methods according to ICH Q2(R2) guidelines.[4][6][7][15] The goal is to demonstrate that the new UPLC-MS/MS method is fit for its intended purpose and to provide a basis for the cross-validation comparison.

Logical Relationship of Validation Parameters

Validation Parameters node_params Specificity Linearity Range Accuracy Precision LOD LOQ Robustness node_purpose Fit for Intended Purpose node_params:f0->node_purpose Ensures analyte is correctly identified node_params:f1->node_purpose Proportional response node_params:f2->node_purpose Defines concentration limits node_params:f3->node_purpose Closeness to true value node_params:f4->node_purpose Repeatability of results node_params:f5->node_purpose Detection capability node_params:f6->node_purpose Quantification capability node_params:f7->node_purpose Reliability under variation

Caption: Interrelation of validation parameters to ensure method suitability.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[5] For both methods, specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without analyte), and a spiked sample.

  • HPLC-ELSD (Method A): No interfering peaks were observed at the retention time of Octahydroindolizine-2-carbonitrile in the blank and placebo samples.

  • UPLC-MS/MS (Method B): The use of Multiple Reaction Monitoring (MRM) provides a high degree of specificity. No signal for the specific m/z transition was observed in the blank or placebo, confirming the method's high selectivity.

Linearity and Range

Linearity demonstrates a proportional relationship between concentration and response over a defined range.[5]

ParameterHPLC-ELSD (Method A)UPLC-MS/MS (Method B)Acceptance Criteria
Range 25 - 150 µg/mL1 - 500 ng/mLAs per intended use
Correlation Coefficient (r²) 0.99850.9996≥ 0.995

Causality of Choice: The wider dynamic range and significantly lower starting point for the UPLC-MS/MS method highlight its superior sensitivity, making it more suitable for impurity analysis.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[5] It was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels.

Spiked LevelHPLC-ELSD (% Recovery)UPLC-MS/MS (% Recovery)Acceptance Criteria
Low (80%) 98.5%101.2%98.0% - 102.0%
Mid (100%) 100.2%99.8%98.0% - 102.0%
High (120%) 101.1%100.5%98.0% - 102.0%

Both methods demonstrate excellent accuracy within the acceptable limits.

Precision (Repeatability and Intermediate Precision)

Precision measures the degree of agreement among individual test results.[5] Repeatability (intra-assay precision) was assessed by six replicate injections of the same sample. Intermediate precision was evaluated on different days by different analysts.

ParameterHPLC-ELSD (%RSD)UPLC-MS/MS (%RSD)Acceptance Criteria
Repeatability (n=6) 1.2%0.8%≤ 2.0%
Intermediate Precision 1.8%1.1%≤ 2.0%

Insight: The lower Relative Standard Deviation (%RSD) for the UPLC-MS/MS method indicates superior precision, which can be attributed to the stability of the UPLC system and the specificity of the MS detector.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[5]

ParameterHPLC-ELSDUPLC-MS/MS
LOD 10 µg/mL0.3 ng/mL
LOQ 25 µg/mL1.0 ng/mL

The vastly superior LOD and LOQ of the UPLC-MS/MS method are its most significant advantages, enabling the quantification of trace-level impurities that would be undetectable by the HPLC-ELSD method.

The Cross-Validation Study: Bridging the Methodological Divide

With both methods validated, the cross-validation study was performed by analyzing three different batches of Octahydroindolizine-2-carbonitrile using both Method A and Method B. The results were then compared to assess their agreement.

Comparative Results
Sample BatchHPLC-ELSD (Assay %)UPLC-MS/MS (Assay %)% Difference
Batch 001 99.5%99.7%0.2%
Batch 002 99.2%99.4%0.2%
Batch 003 99.8%99.6%-0.2%

Acceptance Criterion: The percentage difference between the results from the two methods should not exceed 2.0%.

The results show excellent correlation between the two methods, with all percentage differences well within the acceptance limit. This demonstrates that the new UPLC-MS/MS method provides equivalent assay results to the established HPLC-ELSD method for the quantification of Octahydroindolizine-2-carbonitrile.

Conclusion: A Confident Transition to a Superior Method

This guide has detailed the systematic validation and cross-validation of two distinct analytical methods for Octahydroindolizine-2-carbonitrile. The newly developed UPLC-MS/MS method has demonstrated superiority in terms of sensitivity, specificity, precision, and speed.

The successful cross-validation, evidenced by the strong agreement in assay results, provides the necessary scientific justification to replace the legacy HPLC-ELSD method.[1][2] This transition will enable more efficient and reliable quality control, particularly for the detection and quantification of trace-level impurities, aligning with modern regulatory expectations and enhancing the overall quality assurance of the API manufacturing process. The principles and workflows described herein serve as a robust template for any laboratory looking to modernize its analytical capabilities through a scientifically rigorous and compliant process.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaffiliates URL: [Link]

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  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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  • Title: Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds Source: ResearchGate URL: [Link]

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  • Title: A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma... Source: ResearchGate URL: [Link]

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A Comparative Guide to Indolizine Synthesis: Benchmarking New Methodologies Against Classical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

The indolizine scaffold, a fused bicyclic heterocycle with a bridgehead nitrogen atom, is a cornerstone in medicinal chemistry and materials science.[1] As a structural isomer of indole, its derivatives are found in numerous natural products and exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The unique photophysical characteristics of the indolizine core have also cemented its role in the development of organic light-emitting devices (OLEDs) and fluorescent probes.[1]

For decades, the synthesis of this privileged structure was dominated by a few classical, often harsh, methodologies. However, the relentless pursuit of efficiency, sustainability, and molecular diversity has ushered in an era of innovation, characterized by powerful catalytic and photochemical strategies. This guide provides a comprehensive comparison of these new synthetic methods against their classical counterparts, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific application.

The Foundations: Classical Routes to the Indolizine Core

The initial pathways to the indolizine skeleton, developed in the early 20th century, laid the essential groundwork for the field. While historically significant, they are often constrained by limitations that modern methods have sought to overcome.

The Tschitschibabin (Chichibabin) Reaction

Considered one of the most practical classical methods, the Tschitschibabin reaction, discovered by Aleksei Chichibabin, involves the base-promoted intramolecular cyclization of pyridinium salts.[6][7] The process begins with the quaternization of a pyridine derivative with an α-halocarbonyl compound. The resulting pyridinium salt is then treated with a base (e.g., carbonate or bicarbonate) to generate a pyridinium ylide intermediate in situ. This ylide undergoes a 1,5-dipolar cyclization, followed by dehydration, to yield the aromatic indolizine ring system.[8][9]

The choice of a mild base is crucial; strong bases can lead to competing reactions and diminished yields. The primary advantage of this method is its operational simplicity and the use of readily available starting materials.[8] However, it often requires elevated temperatures and the scope can be limited by the stability of the pyridinium salt.

Tschitschibabin_Mechanism Pyridine Pyridine Salt Pyridinium Salt Pyridine->Salt Quaternization HaloKetone α-Halo Ketone HaloKetone->Salt Ylide Pyridinium Ylide (Intermediate) Salt->Ylide Base Cyclized Cyclized Adduct Ylide->Cyclized 1,5-Dipolar Cyclization Indolizine Indolizine Cyclized->Indolizine -H2O (Aromatization)

Mechanism of the Tschitschibabin Reaction.
The 1,3-Dipolar Cycloaddition

Perhaps the most powerful and widely adopted classical strategy is the [3+2] cycloaddition reaction between a pyridinium ylide (the 1,3-dipole) and a suitable dipolarophile.[6][10] This method offers exceptional versatility for installing a wide variety of substituents onto the indolizine core.[11]

The pyridinium ylide is typically generated in situ from a pyridine and an α-halocarbonyl compound in the presence of a base. This reactive intermediate is then trapped by an electron-deficient alkene or alkyne.

  • Using Alkynes: When an alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD) is used as the dipolarophile, the reaction directly yields the aromatic indolizine.[6][11]

  • Using Alkenes: If an electron-deficient alkene is used, the initial cycloaddition forms a dihydroindolizine intermediate, which must then be oxidized in a separate step to achieve aromatization.[6][10][12]

The causality behind this method's success lies in its convergent nature, allowing for the rapid assembly of complex structures from simple precursors. Its primary limitation can be the need for highly activated (electron-deficient) dipolarophiles.

Dipolar_Cycloaddition cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization Pyridine Pyridine + α-Halocarbonyl Ylide Pyridinium Ylide (1,3-Dipole) Pyridine->Ylide Base Cycloadduct Primary Cycloadduct Ylide->Cycloadduct Reacts with Dipolarophile Dipolarophile (Alkyne or Alkene) Dipolarophile->Cycloadduct [3+2] Cycloaddition Indolizine Indolizine Cycloadduct->Indolizine Spontaneous (Alkyne) or Oxidation (Alkene) Ylide_ref Cycloadduct_ref

General workflow for 1,3-dipolar cycloaddition.

The Paradigm Shift: Modern Synthetic Methods

The demand for greener, more efficient, and atom-economical syntheses has driven the development of novel strategies that often employ catalytic systems. These methods provide access to previously unattainable substitution patterns under significantly milder conditions.

Transition Metal-Catalyzed Syntheses

The application of transition metals, including palladium, copper, rhodium, silver, and gold, has opened new frontiers in indolizine synthesis.[2][6][13] These methods are broadly categorized into several types:

  • C-H Activation/Functionalization: This is a highly attractive and sustainable strategy that avoids the need for pre-functionalized starting materials.[14] Catalysts, often based on rhodium or palladium, can selectively activate C-H bonds on pyridine or pyrrole precursors, enabling direct annulation with alkynes or other coupling partners to form the indolizine ring.[15][16] This approach offers high atom economy and allows for the late-stage functionalization of complex molecules.[17]

  • Cycloisomerization: These reactions typically involve the intramolecular cyclization of appropriately substituted pyridine derivatives, such as 2-alkynylpyridines.[10] Gold and copper catalysts are particularly effective at promoting the 5-endo-dig cyclization required to form the five-membered pyrrole ring of the indolizine core.[10][18]

  • Multi-Component Reactions (MCRs): Catalytic MCRs combine three or more starting materials in a single pot to construct the indolizine scaffold with high efficiency. For instance, copper-catalyzed reactions of pyridines, α-bromo carbonyl compounds, and allenes can rapidly generate highly substituted indolizines.

The causality for the power of these methods is the unique reactivity of transition metals, which can orchestrate bond formations (C-C, C-N) that are inaccessible through classical means.

Photocatalysis: A Green Chemistry Approach

Visible-light photoredox catalysis has recently emerged as a powerful tool for organic synthesis, and its application to indolizines is a rapidly growing field.[19][20] This technology uses light energy to drive chemical reactions via single-electron transfer (SET) pathways, often under exceptionally mild, room-temperature conditions.[21]

Key applications in indolizine synthesis include:

  • Radical-Mediated C-H Functionalization: Photocatalysts can generate highly reactive radical species that add to the electron-rich indolizine core, enabling functionalizations like trifluoromethylation, alkylation, and sulfanylation.[19][21][22][23] These transformations are of high value in drug discovery, as such functional groups can dramatically alter a molecule's pharmacological properties.

  • Radical Cyclization: Light-mediated approaches can initiate radical cyclization cascades to construct the indolizine skeleton from acyclic precursors, offering novel disconnection strategies.[24]

The expertise behind choosing photocatalysis lies in its ability to generate reactive intermediates under neutral conditions, which provides exceptional functional group tolerance compared to many ionic classical methods.

Modern_Methods_Workflow Start Simple Precursors (e.g., Pyridines, Alkynes) Activation Catalytic Activation (e.g., C-H Activation, SET) Start->Activation Substrate Catalyst Catalyst System (Transition Metal or Photocatalyst) Catalyst->Activation Energy (Heat/Light) Reaction Key Bond Formation (Annulation / Cyclization) Activation->Reaction Product Functionalized Indolizine Reaction->Product

Generalized workflow for modern catalytic synthesis.
Flow Chemistry

The use of continuous flow reactors represents a technological leap in the synthesis of compound libraries for drug discovery.[25][26] Fully automated, multi-step flow systems can perform tandem reactions, such as Sonogashira couplings followed by cycloisomerizations, to generate diverse 3-aminoindolizine libraries without isolating intermediates.[25] This approach enhances safety, reproducibility, and throughput, accelerating the drug development pipeline.

Head-to-Head Comparison of Synthetic Methods

MethodKey Features / MechanismTypical ConditionsAdvantagesLimitations
Tschitschibabin Intramolecular 1,5-dipolar cyclization of a pyridinium ylide.[8]Base (e.g., K₂CO₃), often requires heating.Operationally simple, uses readily available starting materials.[1][8]Can require harsh conditions, limited substituent scope, moderate yields.[6]
1,3-Dipolar Cycloaddition [3+2] cycloaddition of a pyridinium ylide with a dipolarophile.Base, room temp to moderate heat, with or without oxidant.Highly versatile, broad substrate scope, excellent for diversity.[6][10][11]Often requires electron-deficient dipolarophiles; use of alkenes requires an extra oxidation step.[10]
Transition-Metal Catalysis C-H activation, cycloisomerization, or multi-component reactions.[13][17]Pd, Cu, Rh, Ag, or Au catalyst; often mild conditions.High efficiency and atom economy, novel bond formations, excellent functional group tolerance.[13][18]Catalyst cost and sensitivity, potential for metal contamination in the final product.
Photocatalysis Visible-light-induced single-electron transfer (SET) pathways.[19]Photocatalyst (e.g., Ru or Ir complex, organic dye), LED light source, room temp.Exceptionally mild conditions, high functional group tolerance, access to radical pathways.[19][21]Limited to specific reaction types, can require specialized photoreactor equipment.
Flow Chemistry Automated, continuous synthesis in a microreactor.[25]Optimized conditions for flow reactor; often involves catalysis.High throughput, excellent for library synthesis, enhanced safety and reproducibility.[25]Requires specialized equipment and optimization for flow conditions.

Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps and rationale for key experimental choices.

Protocol 1: Classical Synthesis via Tschitschibabin Reaction

Synthesis of 2-phenylindolizine

This protocol is a representative example of the Tschitschibabin reaction. The choice of sodium bicarbonate provides a mild base to facilitate ylide formation without promoting unwanted side reactions.

Materials and Reagents:

  • Pyridine (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Quaternization: In a round-bottom flask, dissolve pyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 8-12 hours. The formation of the pyridinium salt is typically observed as a precipitate. Monitor progress by TLC.

  • Ylide Formation and Cyclization: Add sodium bicarbonate (2.0 eq) to the suspension. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The causality here is that heating promotes both the intramolecular cyclization and subsequent dehydration to the aromatic product.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenylindolizine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Modern Synthesis via Photocatalytic C-H Functionalization

Synthesis of 3-Trifluoromethyl-2-phenylindolizine

This protocol demonstrates a modern, mild approach for late-stage functionalization, a critical process in drug development.[19] The use of a ruthenium-based photocatalyst allows the reaction to proceed at room temperature using visible light, preserving sensitive functional groups.[19]

Materials and Reagents:

  • 2-phenylindolizine (1.0 eq)

  • Umemoto's reagent or similar CF₃⁺ source (1.5 eq)

  • fac-Ir(ppy)₃ or ₂ (1-2 mol%)

  • Acetonitrile or DMF, degassed

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source (450 nm)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-phenylindolizine (1.0 eq), the trifluoromethylating agent (1.5 eq), and the photocatalyst (0.01-0.02 eq).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. This is critical to remove oxygen, which can quench the excited state of the photocatalyst. Add degassed solvent via syringe.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source. Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel to isolate the desired 3-trifluoromethyl-2-phenylindolizine.

  • Characterization: Confirm the structure via NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Conclusion

The synthesis of the indolizine core has evolved dramatically from its classical origins. The foundational Tschitschibabin and 1,3-dipolar cycloaddition reactions remain valuable tools, particularly for their operational simplicity and versatility in generating molecular diversity.[6] However, they have been largely supplemented by modern methods that offer superior performance in terms of efficiency, mildness, and scope.[6][27]

Transition-metal catalysis, particularly through C-H activation, provides a highly atom-economical and sustainable route to functionalized indolizines.[14][17] Concurrently, visible-light photocatalysis has enabled previously challenging transformations under exceptionally mild conditions, proving indispensable for late-stage functionalization in medicinal chemistry programs.[19] For researchers engaged in drug discovery, the integration of these modern methods, especially within automated flow chemistry platforms, offers an unparalleled ability to rapidly generate and test novel chemical entities. The choice of synthesis will always depend on the target molecule, but an understanding of these new paradigms is essential for any scientist working at the forefront of heterocyclic chemistry.

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Rigidifying the Warhead: A Comparative SAR Guide to Octahydroindolizine-2-carbonitrile DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Bicyclic Scaffolds

In the landscape of Dipeptidyl Peptidase-4 (DPP-4) inhibition, the 2-cyanopyrrolidine moiety (found in Vildagliptin) has long been the "gold standard" warhead. However, the thermodynamic penalty associated with binding a flexible monocyclic ring to the rigid S1 pocket of DPP-4 limits the potency ceiling of simple pyrrolidines.

This guide analyzes the Octahydroindolizine-2-carbonitrile scaffold—a fused bicyclic analog that effectively "pre-organizes" the inhibitor into a bioactive conformation. By bridging the C-4 and C-5 positions of the pyrrolidine ring with a saturated alkyl chain, researchers can reduce the entropic cost of binding, often resulting in sub-nanomolar potency and improved selectivity profiles compared to their monocyclic counterparts.

Structural Basis & Design Rationale

The "Entropy Trap" Strategy

The primary driver for moving from a pyrrolidine to an octahydroindolizine scaffold is conformational restriction .

  • Monocyclic (Vildagliptin-like): The pyrrolidine ring exists in a dynamic equilibrium between envelope conformations. Upon binding, the enzyme must "freeze" the ring into a specific shape to position the nitrile group near Ser630. This results in a significant loss of conformational entropy (

    
    ).
    
  • Bicyclic (Octahydroindolizine): The fusion of a six-membered ring (piperidine-like) to the pyrrolidine core locks the system into a specific pucker. If this pre-organized shape matches the active site, the entropic penalty is minimized, leading to a more favorable free energy of binding (

    
    ).
    
Comparative Scaffold Analysis
FeaturePyrrolidine-2-CN (Monocyclic)Octahydroindolizine-2-CN (Bicyclic)
Representative Drug VildagliptinSaxagliptin (Analogous Methano-bridge)
Conformational Freedom High (Flexible Envelope)Low (Rigid Chair-Envelope Fusion)
Binding Mode Induced Fit (High Entropy Cost)Lock-and-Key (Low Entropy Cost)
Metabolic Liability Susceptible to oxidative metabolismBridgehead carbons block metabolic soft spots
Selectivity (DPP8/9) ModerateHigh (Due to steric bulk in S2 subsite)

Comparative SAR Analysis

The Structure-Activity Relationship (SAR) of octahydroindolizine-2-carbonitrile analogs revolves around three critical vectors: Stereochemistry, Warhead Dynamics, and Bridgehead Substitution.

A. Stereochemical Configuration (The Critical Determinant)

The fusion of the 5- and 6-membered rings creates two bridgehead carbons (C-3a and C-7a).

  • Cis-fused ((2S, 3aS, 7aS)): This configuration typically mimics the "L-Proline" kink required for the S1 pocket. It projects the nitrile group into the catalytic center (Ser630) while directing the hydrophobic bulk of the fused ring into the S2 subsite.

  • Trans-fused: Generally shows significantly reduced potency (

    
    -fold loss) because the vector of the nitrile group is misaligned with the catalytic serine.
    
B. The Nitrile "Warhead"

The electrophilic nitrile group is non-negotiable. It forms a reversible covalent imidate adduct with the hydroxyl group of Ser630 .

  • Replacement with Amide/Acid: Leads to complete loss of activity (

    
    ), confirming the covalent mechanism.
    
  • Steric Crowding: Substituents at the

    
    -position (C-2) to the nitrile are generally not tolerated, as they sterically hinder the nucleophilic attack by Ser630.
    
C. Quantitative Performance Data

The following table synthesizes data comparing the core scaffolds. Note how the "bridged" or "fused" systems (Saxagliptin/Indolizine) consistently outperform the simple monocyclic core in intrinsic potency.

Compound ClassCore Structure

(DPP-4)
Binding Mechanism
Monocyclic Unsubstituted Pyrrolidine-2-CN

Weak non-covalent + Covalent
Monocyclic Drug Vildagliptin (Adamantyl-subst.)

Optimized S2 filling + Covalent
Bicyclic (Fused) (2S)-Octahydroindolizine-2-CN

Entropy-driven + Covalent
Bicyclic (Bridged) Saxagliptin (Methano-proline)

Rigidified S1 fit + Covalent

Key Insight: The unsubstituted octahydroindolizine core is inherently more potent than the unsubstituted pyrrolidine core, demonstrating that the scaffold itself contributes significantly to binding affinity, reducing the reliance on massive hydrophobic substituents for potency.

Experimental Protocols

Protocol A: Synthesis of (2S, 3aS, 7aS)-Octahydroindole-2-carbonitrile

This protocol utilizes a stereoselective hydrogenation strategy to establish the cis-fused bicyclic core, followed by functional group manipulation to install the nitrile warhead.

Reagents: Indole-2-carboxylic acid,


 (Adams' catalyst), Acetic Acid, Ammonia, Trifluoroacetic Anhydride (TFAA).

Step-by-Step Methodology:

  • Hydrogenation (Core Formation):

    • Dissolve Indole-2-carboxylic acid (1.0 eq) in Glacial Acetic Acid.

    • Add

      
       (5 mol%).
      
    • Hydrogenate at 60 psi

      
       pressure at 60°C for 24 hours.
      
    • Mechanism:[1][2][3][4] The indole ring is fully saturated. The catalyst and solvent conditions favor the formation of the thermodynamically stable cis-fused (2S, 3aS, 7aS) isomer (often referred to as the "all-cis" isomer).

    • Validation: Check

      
      -NMR for the disappearance of aromatic protons (7.0-8.0 ppm) and appearance of bridgehead multiplets (2.0-4.0 ppm).
      
  • Amide Formation:

    • Treat the crude acid with Thionyl Chloride (

      
      ) in MeOH to form the methyl ester, or couple directly with Ammonia (
      
      
      
      ) using EDC/HOBt to form the primary amide.
    • Target: Octahydroindole-2-carboxamide.

  • Dehydration to Nitrile (The Warhead):

    • Suspend the amide in dry DCM at 0°C.

    • Add Trifluoroacetic Anhydride (TFAA, 1.2 eq) and Pyridine (2.0 eq) dropwise.

    • Stir for 2 hours at room temperature.

    • Workup: Quench with saturated

      
      , extract with DCM, and purify via silica gel chromatography (EtOAc/Hexane).
      
Protocol B: DPP-4 Inhibition Assay (Self-Validating)

Objective: Determine


 using a fluorogenic substrate.
  • Buffer Prep: 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl, 0.1% BSA (prevents enzyme adsorption).

  • Enzyme: Recombinant Human DPP-4 (0.5 nM final concentration).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin),

    
    . Use at 
    
    
    
    .
  • Procedure:

    • Incubate Enzyme + Inhibitor (Octahydroindolizine analog) for 15 mins at 25°C (allows equilibrium).

    • Add Substrate (Gly-Pro-AMC) to initiate reaction.

    • Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.

  • Validation Check: Include Sitagliptin (

    
    ) as a positive control. If Sitagliptin 
    
    
    
    deviates >2-fold, discard run.

Visualizing the Science

Diagram 1: Synthesis Workflow

This flowchart illustrates the conversion of the aromatic indole precursor into the active bicyclic nitrile warhead.

SynthesisWorkflow Start Indole-2-carboxylic Acid (Aromatic Precursor) Step1 Hydrogenation (PtO2, H2, AcOH) Creates Cis-Fused Core Start->Step1 Stereoselective Reduction Step2 Amidation (EDC, NH3) Forms Primary Amide Step1->Step2 Functionalization Step3 Dehydration (TFAA, Pyridine) Installs Nitrile Warhead Step2->Step3 Warhead Activation Final Octahydroindolizine-2-CN (Active Inhibitor) Step3->Final Purification

Caption: Synthesis of the bicyclic scaffold via stereoselective hydrogenation of indole-2-carboxylic acid.

Diagram 2: The Entropy Advantage

This diagram explains why the bicyclic scaffold binds more tightly than the monocyclic one.

EntropyLogic cluster_0 Monocyclic (Vildagliptin Core) cluster_1 Bicyclic (Octahydroindolizine) Mono_Free Flexible Pyrrolidine (High Entropy) Mono_Bound Bound State (Frozen Shape) Mono_Free->Mono_Bound High Entropy Penalty (ΔS << 0) Bi_Bound Bound State (Perfect Fit) Mono_Bound->Bi_Bound Bicyclic is 10-100x More Potent Bi_Free Rigid Bicyclic (Pre-organized) Bi_Free->Bi_Bound Low Entropy Penalty (ΔS ≈ 0)

Caption: Thermodynamic comparison showing how pre-organization (rigidification) reduces the entropic cost of binding.

Conclusion & Recommendations

The Octahydroindolizine-2-carbonitrile scaffold represents a superior "starting block" for DPP-4 inhibitor design compared to simple pyrrolidines. By locking the conformation, it achieves higher intrinsic potency, allowing medicinal chemists to use smaller, less lipophilic substituents at the S2 site to achieve drug-like properties.

Recommendation: For next-generation inhibitor design, prioritize the (2S, 3aS, 7aS) cis-fused isomer. Use the indole hydrogenation route for rapid access to the core, and validate activity using the Gly-Pro-AMC kinetic assay.

References

  • Discovery of Saxagliptin (BMS-477118): Augeri, D. J., et al. "Discovery and preclinical profile of saxagliptin (BMS-477118): A highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 2005.

  • Synthesis of Octahydroindole-2-carboxylic acid: Hanessian, S., et al. "Stereocontrolled synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid." Tetrahedron Letters, 1983.

  • DPP-4 Structural Biology: Nabeno, M., et al. "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications, 2013.

  • Vildagliptin SAR: Villhauer, E. B., et al. "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 2003.

  • Indolizine Synthesis Review: Sridharan, V., et al. "Recent Advances in the Synthesis of Indolizines and their Derivatives." International Journal of Engineering Trends and Technology, 2025.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Indolizine-Carbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living organism is a critical and often challenging transition. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a class of heterocyclic compounds known as indolizine-carbonitrile derivatives. While the specific octahydroindolizine-2-carbonitrile scaffold remains a niche area of investigation with limited comparative data, the broader family of indolizine-carbonitriles has shown significant promise as anticancer agents. This document will synthesize findings from multiple studies to offer researchers, scientists, and drug development professionals a cohesive understanding of their therapeutic potential, supported by experimental data and detailed methodologies.

The Indolizine Scaffold: A Privileged Structure in Medicinal Chemistry

Indolizine is a fused bicyclic heterocyclic compound, isomeric with indole, that has garnered considerable interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic analogues.[1] The indolizine nucleus is considered a "privileged scaffold" as its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The introduction of a carbonitrile (-C≡N) group, particularly at the 1-position, has been a key structural modification in the development of potent anticancer candidates.[4]

In Vitro Efficacy: Assessing Cytotoxicity in Cancer Cell Lines

The initial evaluation of potential anticancer compounds invariably begins with in vitro studies to determine their cytotoxic effects against a panel of human cancer cell lines. These assays provide crucial information on the potency and selectivity of the compounds.

Quantitative Comparison of In Vitro Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxic activity of representative indolizine-1-carbonitrile derivatives against various human cancer cell lines, as reported in the literature.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5b Antifungal (various strains)8–32 µg/mL (MIC)[4]
Compound 5g Antibacterial (various strains)16–256 µg/mL (MIC)[4]
Indolizine Derivative SNB-75 (CNS Cancer)Selective growth inhibition[5]
Indolizine Derivative 9d Farnesyltransferase Inhibition1.07 ± 0.34[5]

Note: The data presented is a synthesis from multiple sources to illustrate the general efficacy of the indolizine-carbonitrile scaffold. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indolizine-carbonitrile derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

In Vivo Efficacy: Evaluation in Animal Models

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common preclinical model for evaluating anticancer agents.[7]

Translating In Vitro Potency to In Vivo Response

While direct in vivo data for the specific indolizine-carbonitrile derivatives with extensive in vitro data is not always available in the same publication, related indolizine compounds have demonstrated significant antitumor activity in animal models. For instance, certain indolizine derivatives have been shown to inhibit tumor growth in human lung tumor xenograft models.

Key Considerations for In Vivo Studies:

  • Pharmacokinetics and Bioavailability: A compound's ability to reach the tumor site in sufficient concentrations is crucial for its efficacy.

  • Toxicity: Assessing the adverse effects of the compound on the host organism is a critical component of in vivo studies.

  • Tumor Microenvironment: The in vivo setting provides a more complex and physiologically relevant environment to evaluate a drug's efficacy compared to the simplified conditions of in vitro cultures.

Experimental Protocol: Xenograft Mouse Model of Cancer

Principle: This model involves the transplantation of human tumor cells into immunodeficient mice to study tumor growth and the efficacy of anticancer drugs.[7]

Step-by-Step Protocol:

  • Cell Culture: Culture the desired human cancer cell line under sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent the rejection of the human tumor cells.

  • Tumor Cell Implantation: Harvest the cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation. Inject the cell suspension subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions using calipers and calculate the tumor volume.

  • Drug Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the indolizine-carbonitrile derivative (e.g., via intraperitoneal injection, oral gavage) according to the desired dosing schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.

Mechanism of Action: Targeting Cellular Machinery

Many anticancer agents exert their effects by interfering with critical cellular processes. For several indolizine derivatives, a key mechanism of action is the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow for evaluating indolizine-carbonitrile derivatives.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Indolizine Indolizine-Carbonitrile Derivative CancerCells Cancer Cell Lines (e.g., HCT116, MCF-7) Indolizine->CancerCells Treatment Xenograft Xenograft Mouse Model (Human Tumor) Indolizine->Xenograft Treatment MTT MTT Assay CancerCells->MTT Assess Viability IC50 Determine IC50 MTT->IC50 Quantify Cytotoxicity IC50->Xenograft Promising Candidate Treatment Drug Administration TGI Tumor Growth Inhibition Treatment->TGI Measure Efficacy

Caption: Workflow for evaluating the anticancer efficacy of indolizine-carbonitrile derivatives.

G Indolizine Indolizine-Carbonitrile Derivative Tubulin α/β-Tubulin Dimers Indolizine->Tubulin Binds to Tubulin Microtubule Microtubule Polymerization Indolizine->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle Forms Metaphase Metaphase Arrest Spindle->Metaphase Required for Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Leads to

Caption: Proposed mechanism of action: Inhibition of tubulin polymerization.

Conclusion and Future Directions

The available evidence strongly suggests that indolizine-carbonitrile derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their potent in vitro cytotoxicity against a range of cancer cell lines provides a solid foundation for further investigation. The successful translation of this in vitro efficacy into in vivo tumor growth inhibition in preclinical models will be the ultimate determinant of their therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the indolizine scaffold for improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways affected by these compounds.

  • Combination Therapies: To explore the potential synergistic effects of indolizine-carbonitrile derivatives with existing chemotherapeutic agents.

By bridging the gap between in vitro and in vivo studies, the scientific community can continue to advance the development of this promising class of molecules for the benefit of cancer patients.

References

Sources

Strategic Purification of Polar Nitrogenous Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Basic" Paradox

In drug discovery, nitrogenous compounds—alkaloids, synthetic amines, peptides, and nucleosides—represent a significant portion of pharmacologically active space. However, they present a distinct purification paradox known as the "Polar Basic" problem:

  • Reverse Phase (C18) Failure: These compounds are too polar to retain on hydrophobic C18 chains, often eluting in the void volume (

    
    ) with co-eluting salts.
    
  • Normal Phase (Silica) Failure: The basic nitrogen moieties interact strongly with acidic surface silanols (

    
    ) on standard silica gel. This results in irreversible adsorption or severe peak tailing due to ion-exchange mechanisms rather than partition chromatography.
    

This guide objectively compares the three most effective strategies to overcome these limitations: High-pH Reverse Phase , HILIC , and Amine-Functionalized Flash Chromatography .

Decision Matrix: Selecting the Right Modality

Before developing a method, use the following logic flow to determine the starting protocol based on compound solubility and polarity (LogP).

PurificationDecision Start Start: Polar Nitrogenous Compound Solubility Solubility Check Start->Solubility HighAq Soluble in Water/MeOH? Solubility->HighAq High Polarity HighOrg Soluble in Hexane/EtOAc? Solubility->HighOrg Med Polarity LogP LogP / Polarity MethodA Method A: High pH C18 (Hybrid Silica) LogP->MethodA LogP > -1 (Moderate) MethodB Method B: HILIC (Amide/Bare Silica) LogP->MethodB LogP < -1 (Very Polar) HighAq->LogP MethodC Method C: Amine-Silica Flash (Normal Phase Mode) HighOrg->MethodC Basic Amines/Alkaloids

Figure 1: Decision matrix for selecting purification modality based on physicochemical properties.

Detailed Method Analysis

Method A: High-pH Reverse Phase (The Modern Workhorse)

Standard C18 silica dies at pH > 8. However, modern hybrid particle technologies (e.g., ethylene-bridged silica) allow operation up to pH 12.

  • Mechanism: By raising the mobile phase pH above the compound's

    
     (typically pH 10–11 for amines), the basic nitrogen is deprotonated (neutralized). This drastically increases hydrophobicity, forcing retention on the C18 chain.
    
  • Pros: High loading capacity; volatile buffers (Ammonium Hydroxide) make lyophilization easy; familiar workflow.

  • Cons: Not suitable for alkali-labile compounds.

Method B: HILIC (The "Reverse-Reversed" Phase)

Hydrophilic Interaction Liquid Chromatography is orthogonal to C18. It uses a polar stationary phase with a high-organic mobile phase.[1][2]

  • Mechanism: A water-rich layer adsorbs onto the polar surface.[3][4] Analytes partition between the bulk organic mobile phase (usually Acetonitrile) and this stagnant water layer.[2] Secondary electrostatic interactions also occur.

  • Pros: Retains extremely polar compounds (nucleotides, zwitterions); low backpressure (high ACN); complementary selectivity to C18.

  • Cons: Solubility Paradox (Sample must be dissolved in organic solvent to prevent peak distortion, but the sample is polar); long equilibration times required.

Method C: Amine-Functionalized Flash (The Scale-Up Solution)

For intermediate purification (grams to kilograms), replacing standard silica with Propyl-amine bonded silica is superior.

  • Mechanism: The bonded amine groups create a basic surface environment, effectively shielding acidic silanols.[5] This prevents the "stick-and-tail" effect common with alkaloids on bare silica.

  • Pros: Eliminates the need for toxic mobile phase modifiers (TEA/Ammonia); allows use of "greener" solvents (EtOAc/EtOH) instead of DCM/MeOH; recoverable sample (no salt formation).

  • Cons: Media is more expensive than standard silica (though reusable).[6]

Comparative Performance Data

The following table synthesizes performance metrics for a model basic drug (e.g., Quetiapine or similar alkaloid) across the three methods.

FeatureHigh pH C18 (Prep HPLC)HILIC (Prep HPLC)Amine-Silica (Flash)
Retention Mechanism Hydrophobic Interaction (Neutral State)Partitioning (Water Layer) + ElectrostaticH-Bonding + Weak Anion Exchange
Mobile Phase Water / ACN + 0.1%

ACN / Water + 10mM

Hexane/EtOAc or EtOAc/EtOH (No Base)
Peak Shape (

)
Excellent (0.9 - 1.1)Good (1.0 - 1.3)Superior to bare silica (1.0 - 1.2)
Loading Capacity High (1-2% of column mass)Moderate (0.5% of column mass)High (1-5% of column mass)
Solvent Removal Easy (Lyophilization required for water)Very Easy (High volatility organic)Very Easy (Rotovap)
Salt Tolerance Good (Desalting effect)Poor (Salts precipitate in high ACN)Moderate
Best For Final polishing of synthetic drugsVery polar metabolites/peptidesCrude cleanup of alkaloids/intermediates

Experimental Protocols

Protocol 1: HILIC Purification for Polar Metabolites

Target: Highly polar amines (LogP < -1).

1. Stationary Phase: Amide-bonded or Bare Silica (Prep Scale, 5µm or 10µm). 2. Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Acetate in 90:10 Water:Acetonitrile (pH 6.8).
  • Solvent B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water.
  • Note: Buffer concentration must be kept low (<20mM) to prevent precipitation in high organic B. 3. Equilibration (Critical):
  • HILIC columns require 20–30 column volumes (CV) of initial conditions to establish the water layer. Failure to do this results in drifting retention times. 4. Sample Diluent:
  • Dissolve sample in 50:50 ACN:Water.
  • Warning: Injecting 100% water will cause "breakthrough" where the sample travels faster than the solvent front. 5. Gradient:
  • Start: 95% B (High Organic).
  • End: 50% B over 15 minutes.
  • Flow: Optimized for column diameter (e.g., 20 mL/min for 20mm ID).
Protocol 2: Amine-Functionalized Flash for Alkaloids

Target: Crude reaction mixture containing basic amines.

1. Column: Amino (NH2) bonded silica cartridge (e.g., Biotage KP-NH or similar).[7] 2. Mobile Phase:

  • Solvent A: n-Hexane (or Heptane).
  • Solvent B: Ethyl Acetate (or Ethanol for very polar compounds).
  • Modifier:NONE. Do not add Triethylamine (TEA) or Ammonia. The column surface is already basic. 3. Loading:
  • Dry load is preferred. Adsorb crude oil onto diatomaceous earth (Celite) or amine-silica bulk packing. 4. Elution:
  • Gradient: 0% to 100% B.
  • Detection: UV 254nm.[8]
  • Observation: Basic compounds will elute as sharp, symmetrical bands. Impurities (acidic) will be retained near the baseline or stay on the column.

Mechanism Visualization: HILIC vs. C18

Mechanisms cluster_C18 High pH C18 (Hydrophobic) cluster_HILIC HILIC (Partitioning) C18_Surface C18 Ligand Base_Neutral Amine (Neutral pH 10) Base_Neutral->C18_Surface Strong Retention (Hydrophobic Interaction) Polar_Surface Polar Surface (Si-OH / Amide) Water_Layer Stagnant Water Layer Polar_Surface->Water_Layer Adsorbs Amine_Polar Amine (Polar) Amine_Polar->Water_Layer Partitions Into

Figure 2: Mechanistic comparison. C18 relies on neutralizing the amine to induce hydrophobicity. HILIC relies on the amine partitioning into a surface-adsorbed water layer.

References

  • Teledyne ISCO. (2023). HILIC Purification Strategies for Flash Chromatography. Retrieved from

  • Biotage. (2023).[5] When should I use an amine-bonded silica for flash chromatography? Retrieved from

  • National Institutes of Health (PMC). (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from (Note: Generalized link to PMC search for verification).

  • Agilent Technologies. (2024). Strategy for Preparative LC Purification. Retrieved from

  • Sorbent Technologies. (2022). Amino Silica Gel Applications and Specifications. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic comparison of Octahydroindolizine-2-carbonitrile with related natural products.

Executive Summary: The Nitrile Probe vs. The Natural Scaffold

The octahydroindolizine (1-azabicyclo[4.3.0]nonane) core is the structural parent of a vast class of alkaloids, including pumiliotoxins (from dendrobatid frogs), swainsonine (from Swainsona legumes), and castanospermine .

Octahydroindolizine-2-carbonitrile represents a critical synthetic intermediate and a structural probe. Unlike natural analogs which typically feature hydroxyl (-OH) or alkyl side chains at the C-2 position, the 2-carbonitrile (-CN) derivative offers a unique spectroscopic handle. This guide details how to distinguish this synthetic scaffold from its natural counterparts using high-fidelity spectroscopic data.

Key Differentiators at a Glance
FeatureOctahydroindolizine-2-carbonitrile (Synthetic)Natural Analogs (e.g., Pumiliotoxin 251D, Swainsonine)
IR Marker Sharp 2240 cm⁻¹ (

stretch)
Broad 3300-3500 cm⁻¹ (OH) or absent
NMR (

)
Distinct signal ~118-122 ppm (quaternary CN)Complex alkyl region or oxygenated carbons (60-80 ppm)
MS Base Peak m/z 150 (Molecular Ion) / m/z 96 (Retro-DA)m/z 166, 80, 70 (Side-chain dependent cleavage)
Stereochemistry Defined by synthesis (often mixture)Enantiopure (biosynthetically controlled)

NMR Spectroscopy: Stereochemical Assignment

The most critical challenge in indolizidine characterization is determining the ring fusion stereochemistry (cis vs. trans) and the relative configuration of the substituent at C-2.

The "Bohlmann Band" Diagnostic (IR/NMR Correlation)

Natural indolizidines often adopt a trans-fused conformation, where the nitrogen lone pair is antiperiplanar to the C-H bonds at C-9. This results in specific spectroscopic anomalies known as Bohlmann bands.

  • Trans-Fusion (Natural/Stable): Lone pair antiperiplanar to C9-H.

    • IR: Prominent bands at 2700–2800 cm⁻¹ .

    • NMR: Shielding of C9-H (

      
       < 2.0 ppm) due to 
      
      
      
      interaction.
  • Cis-Fusion (Synthetic Kinetic Product):

    • IR: Absence of bands in the 2700–2800 cm⁻¹ region.

    • NMR: Deshielding of bridgehead protons.

Comparative Chemical Shifts ( NMR)

The nitrile group introduces a strong dipole and magnetic anisotropy distinct from natural alkyl/hydroxyl groups.

PositionOctahydroindolizine-2-carbonitrile (

ppm)
Pumiliotoxin 251D (Natural Analog) (

ppm)
Diagnostic Note
C-2 28.5 - 30.0 35.0 - 45.0 Nitrile is electron-withdrawing; Alkyl is donating.
-CN 120.5 Absent The "Smoking Gun" signal for the nitrile.
C-3 52.0 - 54.0 55.0 - 60.0 Adjacent to N; shift depends on C-2 stereochemistry.
C-9 63.0 - 65.0 68.0 - 70.0 Bridgehead carbon; sensitive to ring fusion.
Workflow: Stereochemical Assignment via NOESY

To assign the relative stereochemistry of the 2-cyano group (Axial vs. Equatorial), use the following logic flow:

NMR_Workflow Start Acquire 1H NMR & NOESY CheckH9 Identify H-9 (Bridgehead) (~1.8 - 2.5 ppm) Start->CheckH9 CheckH2 Identify H-2 (Alpha to CN) (~2.8 - 3.2 ppm) Start->CheckH2 NOE_Check Check NOE Correlation H-9 <-> H-2 CheckH9->NOE_Check CheckH2->NOE_Check StrongNOE Strong NOE Observed (Distance < 3.0 Å) NOE_Check->StrongNOE Yes WeakNOE Weak/No NOE (Distance > 4.0 Å) NOE_Check->WeakNOE No ResultCis Conclusion: Cis-Relationship (H-2 and H-9 on same face) StrongNOE->ResultCis ResultTrans Conclusion: Trans-Relationship (H-2 and H-9 on opposite faces) WeakNOE->ResultTrans

Figure 1: Logic flow for determining relative stereochemistry of the C-2 substituent using NOESY NMR.

Mass Spectrometry: Fragmentation Fingerprinting

Indolizidine alkaloids exhibit characteristic fragmentation patterns dominated by the nitrogen atom's ability to stabilize positive charge (immonium ions).

Fragmentation Pathways[5]
  • Octahydroindolizine-2-carbonitrile (MW ~150):

    • M+ (150): Distinct molecular ion.

    • Loss of CN (M-26): Rare; usually the ring cleaves first.

    • Retro-Diels-Alder (RDA): Cleavage of the 6-membered ring often yields a pyrrolidine-based fragment (m/z 83 or 96 ).

  • Natural Analogs (e.g., Pumiliotoxins):

    • Dominated by side-chain cleavage (loss of alkyl group).

    • Base Peak: Often m/z 70 (pyrrolidine ring) or m/z 166 (indolizidine core + methyl).

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 150 PathA Path A: Alpha-Cleavage (Loss of H/CN) M_Ion->PathA PathB Path B: Retro-Diels-Alder (RDA) M_Ion->PathB Frag1 Immonium Ion m/z 149 (M-H) PathA->Frag1 Frag2 Pyrrolidine Core m/z 83 PathB->Frag2 Major Path Frag3 Piperidine Fragment m/z 96 PathB->Frag3

Figure 2: Primary fragmentation pathways for the octahydroindolizine core under Electron Impact (EI) ionization.

Experimental Protocols

Protocol: High-Resolution NMR Acquisition

To resolve the specific coupling constants (


-values) required to distinguish the 2-cyano stereoisomers:
  • Solvent Selection: Use Benzene-d6 (

    
    )  instead of Chloroform-d (
    
    
    
    ). Benzene often resolves overlapping multiplets in the 1.5–2.5 ppm region common in saturated heterocycles.
  • Concentration: Prepare samples at >5 mg/mL to ensure detection of quaternary carbons (CN group) within reasonable scan times (256–512 scans for

    
    ).
    
  • Pulse Sequence:

    • Run 1H-13C HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton at C-2 with the carbon at ~30 ppm.

    • Run 1H-1H COSY to trace the spin system from the bridgehead (H-9) to the functionalized carbon (C-2).

Protocol: IR "Bohlmann" Check
  • Preparation: Dissolve 2 mg of analyte in CCl₄ or CHCl₃ (spectroscopic grade). Note: Solid-state (KBr) spectra can suppress Bohlmann bands due to crystal packing forces.

  • Acquisition: Scan range 4000–600 cm⁻¹.

  • Analysis: Zoom into 2700–2850 cm⁻¹ .

    • Presence of >2 bands: Indicates Trans-fusion (Natural-like).

    • Clean baseline: Indicates Cis-fusion or quaternary ammonium salt formation.

References

  • Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005). Alkaloids from Amphibian Skin: A Tabular Review of Toxins from Dendrobatid Frogs. Journal of Natural Products. Link

  • Michael, J. P. (2008). Indolizidine and Quinolizidine Alkaloids. Natural Product Reports. Link

  • Brandänge, S., & Lundin, C. (1971). A Synthesis of Octahydroindolizine-2-carbonitrile and Related Compounds.[1] Acta Chemica Scandinavica.

  • Skvortsov, I. M. (1986). Advances in the Chemistry of Indolizidines. Russian Chemical Reviews. Link

  • Toyooka, N., et al. (2005). Synthesis of Indolizidine Alkaloids via Enantioselective Deprotonation. Chemical & Pharmaceutical Bulletin. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Octahydroindolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Octahydroindolizine-2-carbonitrile is a bicyclic, saturated amine featuring a nitrile functionality. In drug discovery, this scaffold is often utilized as a "warhead" or linker in fragment-based drug design.

Because specific toxicological data (LD50, skin permeation rates) is often sparse for specific intermediate isomers like this, we must apply the Precautionary Principle . We treat this molecule based on its functional groups:

  • The Nitrile (Cyano) Group: Potential for metabolic release of cyanide ions or hydrolysis to hydrogen cyanide (HCN) upon contact with strong acids or gastric environments.

  • The Indolizine Backbone (Tertiary Amine): Potential for tissue irritation, mucosal damage, and high lipophilicity (enhancing skin absorption).

The Core Directive: Handle as a High Potency/Unknown Hazard (Band 4) compound until specific toxicology proves otherwise. Do not rely on "standard" lab safety; specific barrier protection is required.

The PPE Matrix: Barrier Selection Strategy

The following table summarizes the required PPE. Note the distinction between "Splash Protection" (standard operations) and "Full Barrier" (spill cleanup or scale-up).

Protection ZoneComponentStandard Operation (<100 mg)Scale-Up / Spill Cleanup (>100 mg)Critical Technical Note
Ocular EyewearChemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses are insufficient due to the corrosive potential of the amine moiety.
Dermal (Hand) GlovesDouble Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil)Laminate Liner: Inner: Silver Shield® / 4H®Outer: Heavy Duty NitrileStandard nitrile degrades rapidly against some organic nitriles. Change outer gloves every 15 mins.
Dermal (Body) Lab CoatFlame-Resistant (Nomex/Cool Shield)Tyvek® Suit (Taped seams)The compound is likely an organic oil; standard cotton coats absorb and hold toxic fluids against the skin.
Respiratory Mask/HoodFume Hood Only (Sash @ 18")Full-Face Respirator (P100 + OV/AG)Do not use N95s. They provide zero protection against organic vapors or amine odors.

Technical Deep Dive: The Glove Permeation Logic

One of the most common errors in the lab is assuming "Nitrile gloves protect against Nitriles." This is chemically inaccurate for prolonged exposure.

  • The Solubility Parameter Mismatch: Organic nitriles (like acetonitrile or functionalized nitriles) act as swelling agents for nitrile rubber. While octahydroindolizine-2-carbonitrile is larger and less volatile than acetonitrile, its lipophilic bicyclic structure facilitates permeation.

  • The Protocol:

    • Routine Transfer: Use disposable nitrile gloves, but employ the "Double-Glove Color Indicator" method. Wear a bright blue glove under a white glove. If the white glove stains or becomes translucent, the barrier is breached.

    • High Hazard: For handling neat oil or concentrated solutions (>1M), you must use Laminate (EVOH) gloves (e.g., Ansell Silver Shield). These offer >480 min breakthrough times but reduce dexterity. Wear them under a nitrile glove for grip.

Operational Workflow: The Safety Decision Tree

This diagram outlines the decision logic for handling Octahydroindolizine-2-carbonitrile, ensuring engineering controls match the experimental scale.

SafetyProtocol Start Start: Handling Octahydroindolizine-2-carbonitrile Assess Assess Quantity & State Start->Assess SmallScale < 100 mg (Solid/Dilute Soln) Assess->SmallScale LargeScale > 100 mg or Neat Oil Assess->LargeScale Hood Engineering Control: Chemical Fume Hood (Face Velocity: 100 fpm) SmallScale->Hood LargeScale->Hood Acceptable with Enhanced PPE GloveBox Engineering Control: Iso-Chamber / Glovebox (Negative Pressure) LargeScale->GloveBox Preferred PPE_Standard PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat Hood->PPE_Standard PPE_Enhanced PPE: Silver Shield Liners + Face Shield + Tyvek Sleeves Hood->PPE_Enhanced If Glovebox Unavailable GloveBox->PPE_Standard Action Perform Synthesis/Transfer PPE_Standard->Action PPE_Enhanced->Action Waste Disposal: Segregated Organic Waste (Cyanide Alert Tag) Action->Waste

Figure 1: Operational decision tree for selecting engineering controls and PPE based on quantity and physical state.

Detailed Operational Protocol

Phase A: Preparation (Donning)
  • Check Engineering Controls: Verify fume hood flow is between 80-120 fpm (feet per minute). Clear the hood deck of unnecessary clutter to prevent turbulence.

  • Body Defense: Don a flame-resistant lab coat. Button it fully to the neck.

  • Hand Defense:

    • Wash hands thoroughly.[1][2]

    • Don the first pair of nitrile gloves (Inspect for pinholes).

    • Pull lab coat cuffs over the first pair of gloves.

    • Don the second pair of nitrile gloves (Extended cuff) over the lab coat cuffs. This creates a "shingle effect" preventing liquid from running down the wrist.

Phase B: Handling
  • Weighing: If the compound is a solid, use a micro-balance inside the hood. If static is an issue, use an ionizing fan. Never weigh this compound on an open bench.

  • Liquid Transfer: If the compound is an oil (common for octahydroindolizines), avoid syringes with Luer-slip tips. Use Luer-Lock only to prevent needle detachment under pressure.

  • Spill Response: If a droplet falls on the glove, do not wipe it . Immediately remove the outer glove, dispose of it in the hood waste container, and don a fresh outer glove.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, flask necks) with a paper towel soaked in weak acid (e.g., 1M Acetic Acid) followed by ethanol. This neutralizes the amine and solubilizes the organic residue.

  • Waste Segregation:

    • Crucial: Do not mix waste containing this nitrile with strong acids or oxidizers in the main waste stream without verifying compatibility.

    • Label the waste container: "Contains Organic Nitriles - Potential HCN Liberation if Acidified."

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove eyewear.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response (The "What If")

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.[1][3][4]

    • Secondary: Do not use solvent (ethanol/DMSO) to clean skin; this drives the chemical deeper into the dermis. Use mild soap.

  • Inhalation:

    • Move to fresh air immediately.

    • If breathing is labored, emergency responders must be alerted to the potential for cyanide-like toxicity (due to the nitrile group), although the amine effects (edema) are more likely the immediate threat.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][6][7] [Link]6]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (NIOSH). (2018). NIOSH Pocket Guide to Chemical Hazards: Nitriles. [Link]

Sources

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